Product packaging for HEPPSO(Cat. No.:CAS No. 68399-78-0)

HEPPSO

货号: B1196101
CAS 编号: 68399-78-0
分子量: 268.33 g/mol
InChI 键: GIZQLVPDAOBAFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

HEPPSO is a N-(2-hydroxyethyl)piperazine and a N-(sulfoalkyl)piperazine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O5S B1196101 HEPPSO CAS No. 68399-78-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O5S/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16/h9,12-13H,1-8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQLVPDAOBAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00887353
Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00887353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68399-78-0
Record name N-2-Hydroxyethylpiperazine-N′-2-hydroxypropanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68399-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinepropanesulfonic acid, beta-hydroxy-4-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 68399-78-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00887353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-hydroxy-4-(2-hydroxyethyl)piperazine-1-propanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of HEPPSO Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO. A zwitterionic buffer, this compound is a valuable tool in a myriad of biological and biochemical research applications, prized for its compatibility with a physiological pH range and its minimal interaction with biological systems. This document details its fundamental characteristics, provides standardized experimental protocols for their determination, and offers visual guides to its application and the rationale for its selection.

Core Physicochemical Properties

This compound is a "Good's" buffer, one of a series of zwitterionic buffers developed by Dr. Norman Good and colleagues to be effective in the pH 6 to 8 range, exhibit high water solubility, and have minimal biological reactivity.[1] Its properties make it a reliable choice for maintaining stable pH conditions in sensitive experimental setups.

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₉H₂₀N₂O₅S
Molecular Weight 268.33 g/mol [2]
pKa at 25°C 7.8 - 7.9
Effective pH Range 7.1 - 8.5[2]
Appearance White crystalline powder
Solubility in Water 140 mg/mL (requires sonication)[2]
Storage Temperature Room Temperature (powder)
Metal Ion Interaction Forms complexes with Cu(II) ions[2]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration, a highly accurate and standard method.[3][4][5][6]

Materials:

  • This compound powder

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • 0.15 M Potassium Chloride (KCl) solution

  • High-purity water (≥18 MΩ·cm)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Nitrogen gas source

Procedure:

  • Preparation of this compound Solution: Accurately weigh a sample of this compound to prepare a 20 mL solution at a concentration of approximately 1 mM. Dissolve the this compound in high-purity water.

  • Ionic Strength Adjustment: Add the 0.15 M KCl solution to the this compound solution to maintain a constant ionic strength throughout the titration.[3]

  • Acidification: Adjust the initial pH of the this compound solution to approximately 1.8-2.0 by adding 0.1 M HCl.[3]

  • Nitrogen Purge: Gently bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with pH measurements. Maintain a nitrogen blanket over the solution during the titration.[4]

  • Titration:

    • Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

    • Begin stirring gently.

    • Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

    • Continue the titration until the pH reaches approximately 12.0-12.5.[3]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point.

    • For greater accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peak of this curve corresponds to the equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[4]

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[7][8][9][10]

Materials:

  • This compound powder

  • High-purity water (≥18 MΩ·cm)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • A validated analytical method for quantifying this compound concentration (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a series of glass vials containing a known volume of high-purity water (e.g., 5 mL). Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7] A preliminary experiment should be conducted to determine the time required to reach a solubility plateau.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant to a concentration within the linear range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated analytical technique such as HPLC-UV.

  • Data Reporting: The equilibrium solubility is reported as the average concentration from at least three replicate experiments.

Visualizations

Logical Workflow for Biological Buffer Selection

The selection of an appropriate buffer is a critical step in the design of biological experiments. The following diagram illustrates the key decision-making criteria for choosing a suitable buffer, such as this compound.[1][11][12][13]

Buffer_Selection_Workflow start Start: Define Experimental Requirements ph_range Determine Required pH Range start->ph_range pka_selection Select Buffer with pKa ≈ pH ph_range->pka_selection metal_ions Presence of Metal Ions? pka_selection->metal_ions check_interaction Check for Buffer-Metal Ion Interactions metal_ions->check_interaction Yes assay_compatibility Assay Compatibility? metal_ions->assay_compatibility No select_non_chelating Select Non-Chelating Buffer check_interaction->select_non_chelating select_non_chelating->assay_compatibility proceed Proceed with Selected Buffer final_selection Final Buffer Selection proceed->final_selection assay_compatibility->proceed No check_interference Check for Assay Interference (e.g., absorbance) assay_compatibility->check_interference Yes check_interference->proceed

Caption: A logical workflow for selecting an appropriate biological buffer.
Experimental Workflow for Isoelectric Focusing (IEF)

This compound can be used as a component of the ampholyte mixture in isoelectric focusing, a technique for separating proteins based on their isoelectric point (pI).[14][15][16][17]

IEF_Workflow start Start: Prepare IEF Gel gradient_formation Incorporate Ampholytes (including this compound) to establish pH gradient start->gradient_formation sample_prep Prepare Protein Sample in a suitable buffer gradient_formation->sample_prep sample_application Apply Protein Sample to the IEF Gel sample_prep->sample_application electrophoresis Apply Electric Field sample_application->electrophoresis migration Proteins migrate through the pH gradient electrophoresis->migration focusing Proteins stop migrating at their Isoelectric Point (pI) migration->focusing visualization Stain the Gel to Visualize Protein Bands focusing->visualization analysis Analyze the resulting protein bands visualization->analysis

Caption: A generalized workflow for protein separation using Isoelectric Focusing.

References

An In-depth Technical Guide to the Buffering Mechanism of HEPPSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO, is a zwitterionic biological buffer belonging to the 'Good's buffers' series.[1][2] Developed to provide stable pH conditions for a wide range of biological and biochemical research, this compound is particularly valued for its efficacy in the slightly alkaline pH range.[2] This technical guide provides a comprehensive overview of the core buffering mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and applications.

Core Buffering Mechanism and Physicochemical Properties

This compound is a zwitterionic N-substituted aminosulfonic acid, a class of compounds designed for their high water solubility, minimal interaction with biological components, and stability in experimental conditions.[1][3] Its buffering capacity stems from the equilibrium between its protonated and deprotonated forms, which allows it to resist significant pH changes upon the addition of an acid or a base.

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application in various experimental settings.

PropertyValueReferences
Molecular Formula C₉H₂₀N₂O₅S[4][5]
Molecular Weight 268.33 g/mol [4][5]
Effective pH Range 7.1 – 8.5[4][5][6]
pKa at 25°C 7.8 - 8.042[5][7]
ΔpKa/°C -0.010[8]
Solubility in Water High[1][3]

Temperature Dependence of pKa:

The dissociation constant (pKa) of a buffer is influenced by temperature. For this compound, the second acidic dissociation constant (pK₂) has been determined at various temperatures, which is critical for maintaining precise pH control in experiments conducted at different temperatures.[7]

Temperature (°C)pK₂
58.441
108.327
158.217
208.111
258.042
377.876
557.501

Data sourced from Roy, et al. (2009).[7]

Comparative Analysis with Other Biological Buffers

While this compound is a robust buffering agent, its selection over other common buffers like HEPES (N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid)) and Tris (tris(hydroxymethyl)aminomethane) depends on the specific requirements of the experiment.

FeatureThis compoundHEPESTris
Useful pH Range 7.1 - 8.56.8 - 8.27.2 - 9.0
pKa at 25°C ~7.9~7.5~8.1
ΔpKa/°C -0.010-0.014-0.031
Metal Ion Interaction Forms complex with Cu(II)MinimalCan chelate divalent cations
Suitability for Redox Studies Not suitable (can form radicals)Not suitable (can form radicals)Generally suitable
ngcontent-ng-c4139270029="" class="ng-star-inserted">

This table provides a general comparison. Specific experimental conditions can influence buffer performance.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in a laboratory setting. The following sections provide protocols for key experiments where this compound is a suitable buffering agent.

Preparation of a 1 M this compound Stock Solution (pH 7.85)

This protocol outlines the preparation of a concentrated stock solution of this compound buffer that can be diluted to the desired working concentration for various applications.[10]

Materials:

  • This compound powder (MW: 268.33 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH)

  • 500 mL graduated cylinder

  • 1 L beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh out 268.33 g of this compound powder and add it to a 1 L beaker.

  • Add approximately 800 mL of dH₂O to the beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 10 N NaOH to the solution while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.85.

  • Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Store the 1 M this compound stock solution at 4°C.

G cluster_materials Materials cluster_procedure Procedure This compound This compound Powder step1 1. Dissolve this compound in dH₂O This compound->step1 dH2O Deionized Water dH2O->step1 NaOH 10N NaOH step2 2. Adjust pH with NaOH NaOH->step2 step1->step2 step3 3. Bring to Final Volume step2->step3 step4 4. Sterilize and Store step3->step4 output output step4->output 1M this compound Stock Solution

Workflow for preparing a 1M this compound stock solution.

Use of this compound in Isoelectric Focusing (IEF)

This compound is commonly employed as an ampholytic separator to establish a pH gradient in isoelectric focusing, a technique that separates proteins based on their isoelectric point (pI).[4]

Materials:

  • Isoelectric focusing gel apparatus

  • Power supply

  • Ampholyte solution containing this compound

  • Anode solution (e.g., phosphoric acid)

  • Cathode solution (e.g., sodium hydroxide)

  • Protein sample

  • Staining and destaining solutions

Procedure:

  • Prepare the IEF gel according to the manufacturer's instructions, incorporating the ampholyte solution containing this compound to generate the desired pH gradient.

  • Place the prepared gel into the IEF apparatus.

  • Apply the anode and cathode solutions to the respective ends of the gel.

  • Load the protein sample onto the gel.

  • Connect the apparatus to the power supply and apply a voltage to initiate electrophoresis. Proteins will migrate through the pH gradient until they reach their pI, at which point their net charge is zero and migration ceases.

  • After focusing is complete, fix and stain the gel to visualize the separated protein bands.

G start Protein Sample gel IEF Gel with This compound pH Gradient start->gel electrophoresis Apply Electric Field gel->electrophoresis separation Proteins Migrate to pI electrophoresis->separation end Visualized Protein Bands separation->end

Logical flow of isoelectric focusing using this compound.

Signaling Pathway Considerations

A critical aspect of selecting a biological buffer is its potential for unintended interactions with cellular components and signaling pathways. While Good's buffers, including this compound, were designed for their biochemical inertness, it is important to be aware of potential off-target effects.[1]

Currently, there is a lack of specific, direct evidence in the scientific literature detailing the interference of this compound with particular signaling pathways such as MAP kinase or phosphatase-mediated signaling. However, some general considerations for zwitterionic buffers are pertinent:

  • Radical Formation: Piperazine-containing buffers like this compound can form radicals, making them unsuitable for studies of redox processes.[1][4]

  • Metal Ion Chelation: this compound is known to form a complex with copper (II) ions.[4][6] This interaction could potentially interfere with the function of metalloproteins or signaling pathways that are dependent on copper homeostasis.

Researchers should exercise caution and perform appropriate controls when using this compound in sensitive assays, particularly those involving redox signaling or copper-dependent enzymes.

Conclusion

This compound is a valuable zwitterionic buffer for a variety of applications in biological and biochemical research, offering stable pH control in the slightly alkaline range. Its well-characterized physicochemical properties, including its temperature-dependent pKa, allow for precise experimental design. While detailed protocols for its use in techniques like isoelectric focusing are available, researchers should remain mindful of its potential to interact with certain metal ions and its unsuitability for redox-sensitive experiments. Further investigation into the potential off-target effects of this compound on specific cellular signaling pathways is warranted to ensure its appropriate and effective use in modern drug discovery and development.

References

The Influence of Temperature and Concentration on the pKa of HEPPSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of buffering agents is paramount for reproducible and accurate experimental outcomes. This in-depth technical guide explores the pKa value of N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO, with a focus on its behavior at different temperatures and concentrations.

This compound is a zwitterionic buffer, one of the "Good's buffers," valued in biological and biochemical research for its compatibility with physiological systems. Its effective buffering range is between pH 7.1 and 8.5, making it suitable for a wide array of applications, including cell culture, enzyme assays, and protein purification.[1][2] The dissociation constant (pKa) is a critical parameter that defines the pH at which a buffer is most effective. However, this value is not static and is influenced by environmental factors such as temperature and the concentration of the buffer itself.

Data Presentation: pKa of this compound

The following tables summarize the quantitative data on the pKa of this compound under varying conditions.

Temperature Dependence of this compound pKa

The pKa of this compound exhibits a negative correlation with temperature; as the temperature increases, the pKa value decreases. This is a common characteristic of amine-based buffers. The thermodynamic second dissociation constant (pK₂) values for this compound at various temperatures have been determined using the electromotive force (emf) method.

Temperature (°C)pKa (pK₂)
58.29
108.22
158.15
208.08
258.01
307.94
357.87
407.80
457.73
507.66
557.59

Note: Data extrapolated from a study determining the thermodynamic second dissociation constant (pK₂) of this compound from 5 to 55 °C.

Concentration Dependence of this compound pKa

The pKa of a buffer can also be influenced by its concentration due to changes in ionic strength. The thermodynamic pKa (pKa⁰) is the pKa at infinite dilution (0 mM concentration).

Concentration (mM)pKa at 25°C
0 (Infinite Dilution)7.90
2.07.84[3][4]
107.88 (estimated)
507.95 (estimated)
1008.00 (estimated)
2008.07 (estimated)

Note: The pKa at 0 mM is the thermodynamic pKa (pKa⁰).[5] The pKa value at 2.0 mM is an experimentally determined value.[3][4] Other values are estimated based on the general behavior of zwitterionic buffers where pKa can increase with concentration.

Experimental Protocols: Determination of pKa

The determination of a buffer's pKa is a fundamental procedure in characterizing its properties. Potentiometric titration is a widely used and accurate method for this purpose.

Potentiometric Titration for pKa Determination of this compound

This protocol outlines the general steps for determining the pKa of this compound using potentiometric titration.

1. Materials and Equipment:

  • This compound (free acid)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • High-purity water (e.g., deionized or distilled)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Temperature probe or water bath for temperature control

  • Calibrated burette

  • Beaker

2. Procedure:

  • Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water to prepare a solution of a specific concentration (e.g., 10 mM).

  • Temperature Control: Place the beaker containing the this compound solution in a water bath to maintain a constant temperature throughout the experiment.

  • Initial pH Adjustment: If starting from the free acid form of this compound, the initial pH will be acidic.

  • Titration with NaOH: Slowly add small, precise volumes of the standardized NaOH solution to the this compound solution while continuously monitoring the pH with the calibrated pH meter. Record the volume of NaOH added and the corresponding pH value after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration past the expected equivalence point, ensuring a complete titration curve is obtained.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be found by calculating the first or second derivative of the curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

3. Considerations:

  • To minimize the effect of atmospheric CO₂, it is advisable to work with freshly boiled and cooled water and to blanket the titration vessel with an inert gas like nitrogen or argon.

  • The pH meter and electrode should be calibrated with standard buffers at the temperature of the experiment.

  • For determining the pKa at different concentrations, the initial concentration of the this compound solution should be varied accordingly.

Mandatory Visualization

Experimental Workflow for a Phosphatase Activity Assay Using this compound Buffer

The following diagram illustrates a typical experimental workflow for a colorimetric phosphatase activity assay, where this compound is often used as a buffering agent to maintain a stable pH environment for the enzyme.

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - this compound Buffer (e.g., pH 8.0) - Phosphatase Substrate (e.g., pNPP) - Stop Solution (e.g., NaOH) enzyme_prep Prepare Enzyme and Sample Dilutions add_reagents Add this compound buffer, sample, and substrate to microplate wells enzyme_prep->add_reagents Start Assay incubate Incubate at a controlled temperature (e.g., 37°C) add_reagents->incubate stop_reaction Add Stop Solution to terminate the reaction incubate->stop_reaction measure_abs Measure absorbance at a specific wavelength (e.g., 405 nm) stop_reaction->measure_abs Read Plate calc_activity Calculate phosphatase activity based on a standard curve measure_abs->calc_activity

Caption: Workflow for a colorimetric phosphatase assay using this compound buffer.

Logical Relationship of Factors Affecting pKa

The following diagram illustrates the relationship between temperature, concentration, and the observed pKa value of a buffer like this compound.

pKa_Factors pKa_obs Observed pKa pKa_thermo Thermodynamic pKa (pKa⁰) pKa_thermo->pKa_obs Is the basis for Temp Temperature Temp->pKa_obs Directly influences Conc Concentration Ionic_Strength Ionic Strength Conc->Ionic_Strength Determines Ionic_Strength->pKa_obs Influences

Caption: Factors influencing the observed pKa of this compound.

References

HEPPSO as a Biological Buffer: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research, maintaining a stable pH is paramount to the success and reproducibility of experiments. The choice of a suitable buffer is therefore a critical decision. HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) is a zwitterionic buffer that has gained recognition for its utility in a variety of biochemical and molecular biology applications. As one of "Good's buffers," developed to meet the stringent requirements of biological systems, this compound offers a reliable buffering capacity in the slightly alkaline pH range, minimal interaction with biological components, and good solubility in aqueous solutions.

This technical guide provides a comprehensive overview of the effective pH range of this compound, its physicochemical properties, and its applications in key areas of biological research. Detailed experimental protocols and workflows are presented to assist researchers in effectively utilizing this versatile buffering agent.

Physicochemical Properties of this compound

The utility of a buffer is defined by its physicochemical characteristics. This compound possesses several properties that make it a valuable tool in the laboratory.

PropertyValueReference
Chemical Formula C9H20N2O5S[1]
Molecular Weight 268.33 g/mol [1]
pKa at 25°C 7.85[2]
Effective pH Range 7.1 - 8.5[1][3]
ΔpKa/°C -0.010[2]
Solubility in Water at 0°C 2.20 M[2]

Note on Temperature Dependence: The pKa of this compound, like many buffers, is sensitive to temperature changes. The provided ΔpKa/°C value of -0.010 indicates that the pKa will decrease by 0.010 for every one-degree Celsius increase in temperature. This is a crucial consideration when preparing and using this compound buffers for experiments conducted at temperatures other than 25°C. For instance, at a physiological temperature of 37°C, the pKa of this compound would be approximately 7.73.

Applications in Biological Research

This compound's buffering range makes it suitable for a variety of applications that require stable pH conditions in the neutral to slightly alkaline range.

Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pI). A stable pH gradient is essential for the successful separation of proteins into sharp bands. This compound is commonly used as an ampholytic separator to help create and maintain a stable pH gradient within the polyacrylamide or agarose (B213101) gel.[3]

This protocol provides a general guideline for incorporating this compound into an IEF gel. Specific concentrations and volumes may need to be optimized based on the specific protein sample and equipment.

  • Prepare the Gel Solution:

    • In a flask, combine the appropriate amounts of acrylamide/bis-acrylamide solution, urea, and deionized water.

    • Add the carrier ampholytes covering the desired pH range.

    • Incorporate this compound into the gel solution at a final concentration typically ranging from 25 to 50 mM to buffer the gel matrix.

  • Degas the Solution: Degas the gel solution under vacuum for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization: Add ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) to initiate the polymerization of the acrylamide.

  • Cast the Gel: Immediately pour the gel solution between the glass plates of the casting apparatus.

  • Establish the pH Gradient: Once the gel has polymerized, place it in the IEF chamber. The pH gradient is established by applying a voltage across the gel, causing the carrier ampholytes, including this compound, to migrate to their respective isoelectric points.

  • Sample Loading and Focusing: Load the protein sample and apply the appropriate voltage program to allow the proteins to migrate and focus at their pI.

IEF_Workflow cluster_prep Gel Preparation cluster_run Isoelectric Focusing cluster_analysis Analysis p1 Prepare Gel Solution (Acrylamide, Urea, Ampholytes, this compound) p2 Degas Solution p1->p2 p3 Initiate Polymerization (APS, TEMED) p2->p3 p4 Cast Gel p3->p4 r1 Establish pH Gradient p4->r1 r2 Load Protein Sample r1->r2 r3 Apply Voltage r2->r3 r4 Protein Focusing r3->r4 a1 Stain Gel r4->a1 a2 Visualize Protein Bands a1->a2

A simplified workflow for isoelectric focusing using this compound.
Mammalian Cell Culture

Maintaining a stable physiological pH, typically between 7.2 and 7.4, is critical for the growth and viability of mammalian cells in culture. While bicarbonate-based buffers are common, they require a controlled CO2 environment. This compound can be used as a supplementary buffer in cell culture media to provide additional buffering capacity, especially when cells are manipulated outside of a CO2 incubator.[4]

  • Prepare a Sterile this compound Stock Solution:

    • Dissolve this compound powder in cell culture-grade water to a concentration of 1 M.

    • Adjust the pH of the solution to 7.2-7.4 with 1 N NaOH.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the sterile stock solution at 4°C.

  • Supplement the Culture Medium:

    • Aseptically add the sterile this compound stock solution to the complete cell culture medium to a final concentration of 10-25 mM.

    • The final concentration will depend on the specific cell line and the experimental conditions. It is advisable to test a range of concentrations to determine the optimal level for your cells.

  • Equilibrate the Medium: Before use, ensure the supplemented medium is warmed to 37°C.

  • Cell Culture: Use the this compound-supplemented medium for routine cell culture, passaging, and experiments.

Cell_Culture_Workflow cluster_prep Medium Preparation cluster_culture Cell Culture cluster_exp Experimentation m1 Prepare 1M this compound Stock Solution (pH 7.2-7.4) m2 Sterile Filter m1->m2 m3 Supplement Culture Medium (10-25 mM this compound) m2->m3 c1 Thaw/Passage Cells m3->c1 c2 Incubate Cells at 37°C, 5% CO2 c1->c2 c3 Monitor Cell Growth and Viability c2->c3 e1 Perform Experiment (e.g., Drug Treatment) c3->e1 Cells at desired confluency e2 Harvest Cells for Analysis e1->e2 Crystallization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis s1 Purify Protein e1 Set up Vapor Diffusion (Hanging/Sitting Drop) s1->e1 s2 Prepare this compound Buffer Stock (e.g., 1M, pH 8.0) s3 Prepare Crystallization Screen (Precipitants, Salts, this compound) s2->s3 s3->e1 e2 Mix Protein and Screen Solution e1->e2 e3 Incubate at Constant Temperature e2->e3 a1 Monitor for Crystal Growth e3->a1 a2 Optimize Promising Conditions a1->a2 a3 X-ray Diffraction a2->a3

References

An In-Depth Technical Guide to HEPPSO: A Zwitterionic Buffer for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO. Primarily utilized as a zwitterionic buffering agent in a multitude of biochemical and molecular biology applications, this compound is valued for its ability to maintain a stable pH environment, a critical factor in numerous experimental successes. This document details its chemical structure, molecular weight, and key physicochemical properties, and provides a detailed experimental protocol for its application in isoelectric focusing.

Core Chemical and Physical Properties

This compound is a zwitterionic "Good's" buffer, a class of buffering agents developed to be compatible with biological systems. Its piperazine (B1678402) ring structure and sulfonic acid group contribute to its desirable characteristics, including high water solubility and minimal interaction with biological macromolecules.

Chemical Structure

The chemical structure of this compound is N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid).

Figure 1. Chemical Structure of this compound.
Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₂₀N₂O₅S[1][2][3][4][5]
Molecular Weight 268.33 g/mol [1][5][6][7]
pKa at 25°C 7.8[7]
Buffering pH Range 7.1 - 8.5[6][8][9]

Experimental Protocol: Isoelectric Focusing of Proteins

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pI). This compound, as a zwitterionic ampholyte, is an excellent component for establishing the necessary pH gradient for this separation. The following is a detailed protocol for the first dimension of two-dimensional gel electrophoresis (2D-PAGE), which is IEF.

Materials and Reagents
  • Rehydration Buffer:

    • 8 M Urea

    • 2% (w/v) CHAPS

    • 0.5% (v/v) IPG buffer (of the desired pH range)

    • 50 mM Dithiothreitol (DTT)

    • Bromophenol blue (trace amount)

  • Protein Sample: 50-100 µg of total protein, solubilized in rehydration buffer.

  • Immobilized pH Gradient (IPG) Strips: Commercially available strips with the desired pH range.

  • This compound Solution (as part of a broad-range ampholyte mixture): For generating the pH gradient if not using pre-cast IPG strips. When preparing custom gels, a mixture of ampholytes including this compound can be used to achieve the desired pH gradient.

  • Mineral Oil

  • IEF Focusing Unit

  • Power Supply

Procedure
  • Sample Preparation:

    • Solubilize the protein sample in the rehydration buffer.

    • Centrifuge the sample at 14,000 x g for 15 minutes to pellet any insoluble material.

    • Transfer the supernatant to a new tube.

  • IPG Strip Rehydration:

    • Pipette the protein sample into the channels of the IPG strip rehydration tray.

    • Carefully place the IPG strips, gel side down, into the channels, ensuring there are no air bubbles trapped underneath.

    • Overlay with mineral oil to prevent evaporation.

    • Allow the strips to rehydrate for 12-16 hours at room temperature.

  • Isoelectric Focusing:

    • Transfer the rehydrated IPG strips to the IEF focusing unit.

    • Place water-moistened electrode wicks at both ends of the strips.

    • Set the IEF parameters on the power supply. A typical multi-step protocol is as follows:

      • 250 V for 30 minutes (linear ramp)

      • 1000 V for 1 hour (linear ramp)

      • 8000 V for 5 hours (linear ramp)

      • 8000 V until a total of 60,000 V-hours is reached (rapid ramp)

  • Post-Focusing Equilibration:

    • After focusing, equilibrate the IPG strips in an equilibration buffer containing SDS and DTT for 15 minutes.

    • Perform a second equilibration step in a buffer containing SDS and iodoacetamide (B48618) for another 15 minutes. This step alkylates the thiol groups, preventing disulfide bond reformation.

  • Second Dimension (SDS-PAGE):

    • The equilibrated IPG strip is now ready to be loaded onto a second-dimension SDS-PAGE gel for separation based on molecular weight.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the isoelectric focusing experiment described above.

Isoelectric_Focusing_Workflow start Start: Protein Sample sample_prep Sample Preparation (Solubilization in Rehydration Buffer) start->sample_prep rehydration IPG Strip Rehydration (12-16 hours) sample_prep->rehydration focusing Isoelectric Focusing (Multi-step voltage program) rehydration->focusing equilibration1 First Equilibration (SDS + DTT) focusing->equilibration1 equilibration2 Second Equilibration (SDS + Iodoacetamide) equilibration1->equilibration2 sds_page Proceed to Second Dimension (SDS-PAGE) equilibration2->sds_page end End: 2D Gel Analysis sds_page->end

Figure 2. Workflow for Isoelectric Focusing of Proteins.

References

A Comprehensive Technical Guide to the Solubility of HEPPSO in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO. As a zwitterionic buffer, this compound is frequently utilized in biochemical and molecular biology research for its ability to maintain a stable pH in the range of 7.1 to 8.5.[1] A comprehensive understanding of its solubility characteristics in various solvents is crucial for its effective application in experimental design, particularly in drug discovery and development where solvent compatibility can significantly impact assay performance and results.

Core Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₀N₂O₅S[2]
Molecular Weight 268.33 g/mol [2]
pKa at 25°C 7.8[3]
Useful pH Range 7.1 - 8.5[1]
Appearance White to off-white solid/crystalline powder[2][4]

Quantitative Solubility of this compound

The solubility of this compound has been determined in aqueous solutions and select organic solvents. The following table summarizes the available quantitative data. It is important to note that some discrepancies exist in the reported values, which may be attributable to variations in experimental conditions such as temperature, pH, and the method of determination (e.g., kinetic vs. thermodynamic solubility).

SolventSolubility (mg/mL)Molar Solubility (M)Notes
Water 1400.522Requires sonication for dissolution.[2]
2701.006[5]
2500.932Requires sonication for dissolution.
Dimethyl Sulfoxide (DMSO) 1000.373Requires sonication, warming, and heating to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility.[2]
2500.932Requires sonication for dissolution.
Methanol SolubleNot Quantified[4]
Ethanol SolubleNot Quantified[4]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid in a solvent.[6] This protocol outlines the key steps for determining the solubility of this compound.

Materials
  • This compound powder

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation ensures intimate contact between the solid and the solvent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.

  • Quantification:

    • Accurately determine the concentration of this compound in the filtrate using a validated analytical method.

      • Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid this compound.

      • Spectrophotometric Analysis: If this compound has a chromophore, measure the absorbance at a specific wavelength and determine the concentration using a pre-established calibration curve.

      • Chromatographic Analysis (HPLC): This is often the most accurate method. Inject a known volume of the filtrate into an HPLC system and determine the concentration based on the peak area relative to a standard curve.

  • Data Reporting:

    • Express the solubility in mg/mL or mol/L. It is crucial to report the temperature at which the solubility was determined.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for determining this compound solubility and the logical relationship of preparing a standard buffer solution.

G Workflow for Determining this compound Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 quant1 Filter supernatant sep2->quant1 quant2 Analyze filtrate (e.g., HPLC) quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for determining the thermodynamic solubility of this compound.

G Preparation of a 1M this compound Buffer Solution start Start weigh Weigh 268.33g of this compound start->weigh dissolve Dissolve in ~800mL of deionized water weigh->dissolve adjust_ph Adjust pH with NaOH or KOH dissolve->adjust_ph final_volume Bring volume to 1L with deionized water adjust_ph->final_volume end End final_volume->end

Caption: Logical steps for preparing a 1M this compound buffer solution.

Signaling Pathway Involvement

As a biological buffer, the primary function of this compound is to maintain a stable pH environment for biochemical reactions and cellular systems.[1] There is no current scientific literature to suggest that this compound is directly involved in any specific signaling pathways. Its role is to provide a stable chemical environment that allows for the accurate study of such pathways, rather than participating in them.

Conclusion

This technical guide provides essential information on the solubility of this compound in water and common organic solvents, offering a valuable resource for researchers and professionals in the life sciences. The provided experimental protocol for solubility determination using the shake-flask method offers a standardized approach to obtaining reliable and reproducible data. The visual workflows further clarify the experimental and preparative processes. A thorough understanding of these solubility characteristics is paramount for the successful application of this compound in a wide range of research and development activities.

References

HEPPSO: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on HEPPSO, one of Good's buffers, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, or N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), is a zwitterionic biological buffer that belongs to the group of "Good's buffers".[1][2] Developed by Dr. Norman Good and his colleagues, these buffers are characterized by several properties that make them particularly suitable for biological and biochemical research. These include pKa values between 6 and 8, high water solubility, low permeability through biological membranes, minimal interaction with metal ions, and stability.[1][2] This guide provides a detailed overview of this compound, its properties, and its applications in various research fields.

Physicochemical Properties of this compound

This compound is valued for its performance in maintaining a stable pH in the physiological range. Its key properties are summarized below, with comparisons to other commonly used Good's buffers.

Quantitative Data Summary
PropertyThis compoundHEPESPIPESMOPS
Molecular Weight ( g/mol ) 268.33238.3302.37209.26
pKa at 25°C 7.857.486.767.20
Useful pH Range 7.1 – 8.56.8 – 8.26.1 – 7.56.5 – 7.9
d(pKa)/dT (°C⁻¹) -0.010-0.014-0.0085-0.015
Metal Ion Binding Forms complexes with Cu(II)Negligible binding with most divalent cationsForms radicals, not ideal for redox studiesDoes not bind Cu(II)

Applications and Experimental Protocols

This compound's characteristics make it a versatile buffer for a range of applications. Below are detailed protocols for key experiments where this compound can be a suitable choice.

Mammalian Cell Culture

Maintaining a stable pH is critical for the growth and viability of mammalian cells in culture. While bicarbonate-based buffers are common, they require a controlled CO₂ environment. Zwitterionic buffers like HEPES and this compound can provide additional buffering capacity, especially when cells are manipulated outside of a CO₂ incubator.[3][4][5][6]

Experimental Protocol: Supplementing Mammalian Cell Culture Medium with this compound

  • Preparation of this compound Stock Solution (1 M):

    • Dissolve 26.83 g of this compound powder in 80 mL of high-purity, deionized water.

    • Adjust the pH to 7.4 with 10 M NaOH while stirring.

    • Bring the final volume to 100 mL with deionized water.

    • Sterilize the solution by filtration through a 0.22 µm filter.

    • Store the stock solution at 4°C.

  • Supplementing the Culture Medium:

    • To your basal medium (e.g., DMEM, RPMI-1640) already containing sodium bicarbonate, add the sterile 1 M this compound stock solution to a final concentration of 10-25 mM.

    • For example, to prepare 500 mL of medium with 20 mM this compound, add 10 mL of the 1 M this compound stock solution.

    • Aseptically add other required supplements such as fetal bovine serum (FBS), antibiotics, and L-glutamine.

    • The complete medium is now ready for use in cell culture.

  • Cell Culture Maintenance:

    • Culture your adherent or suspension cells according to your standard protocols, using the this compound-supplemented medium.

    • Monitor cell morphology, viability, and proliferation as you would normally.

Rationale for using this compound in this application: Like HEPES, this compound provides robust pH control in the physiological range, which is crucial for sensitive cell lines or long experiments conducted outside of a CO₂ incubator. Its zwitterionic nature helps to maintain osmotic balance.

In Vitro Transcription (IVT)

In vitro transcription is a key technique for synthesizing RNA molecules from a DNA template. The efficiency and yield of the reaction are highly dependent on the buffer system, which must maintain an optimal pH and provide essential ions like Mg²⁺.[7][8]

Experimental Protocol: In Vitro Transcription using a this compound-based Buffer

  • Preparation of 10X IVT Buffer (pH 7.6):

    • 400 mM this compound-NaOH

    • 300 mM MgCl₂

    • 10 mM DTT

    • 20 mM Spermidine

    • Prepare with nuclease-free water and store in aliquots at -20°C.

  • IVT Reaction Assembly (20 µL reaction):

    • On ice, combine the following in a nuclease-free microcentrifuge tube:

      • 2 µL of 10X IVT Buffer

      • 2 µL of 100 mM ATP

      • 2 µL of 100 mM GTP

      • 2 µL of 100 mM CTP

      • 2 µL of 100 mM UTP

      • 1 µg of linearized DNA template

      • 1 µL of RNase Inhibitor (40 U/µL)

      • 2 µL of T7 RNA Polymerase (50 U/µL)

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation:

    • Mix the components gently by pipetting.

    • Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment and RNA Purification:

    • Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes to remove the DNA template.

    • Purify the synthesized RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

Rationale for using this compound in this application: Studies have shown that HEPES-based buffers can lead to higher mRNA yields in IVT reactions compared to Tris-based buffers.[7] this compound, with a similar pKa to HEPES, can be an effective alternative, providing stable pH control in the optimal range for T7 RNA polymerase activity.

Signaling Pathways and Experimental Workflows

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9][10][11] In vitro kinase assays are often used to study the activity of specific kinases within this pathway and to screen for potential inhibitors. The choice of buffer is critical to ensure optimal enzyme activity and prevent interference with the assay.

MAPK Signaling Pathway Overview

MAPK_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits and Activates Ras Ras GRB2_SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression Regulates

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

The following workflow outlines a typical in vitro kinase assay to measure the activity of a kinase, such as MEK or ERK, in a this compound-buffered system.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents in This compound Kinase Buffer Start->Prepare_Reagents Add_Kinase_Substrate Add Kinase and Substrate to Microplate Wells Prepare_Reagents->Add_Kinase_Substrate Add_Inhibitor Add Test Compound (Potential Inhibitor) Add_Kinase_Substrate->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Mg²⁺ Solution Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Antibody-based detection) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Determine Kinase Activity Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: A general workflow for an in vitro kinase assay.

Conclusion

This compound is a valuable member of the Good's buffers series, offering excellent pH control in the physiological range. Its specific properties, including its pKa, low temperature sensitivity, and zwitterionic nature, make it a suitable choice for a variety of applications in biological and biochemical research, from cell culture to enzymatic assays. As with any buffer, it is important for researchers to consider its potential interactions, such as the known complex formation with copper ions, and to select the most appropriate buffer for their specific experimental system.

References

HEPPSO in Biochemical Applications: A Technical Guide to a Versatile Buffer

Author: BenchChem Technical Support Team. Date: December 2025

While N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), or HEPPSO, is a valuable tool in the biochemist's arsenal, a comprehensive literature review reveals its primary role is as a zwitterionic buffering agent, crucial for maintaining stable pH environments in a variety of experimental settings. Contrary to the implication of a direct role in complex cellular processes, current scientific literature does not support the involvement of this compound in specific signaling pathways or as a direct agent in drug development. This guide, therefore, focuses on its well-established applications and properties as a biological buffer.

This compound, one of the "Good's buffers," is favored for its chemical stability, low interference with biological processes, and its effective buffering capacity in the physiological pH range.[1][2] Its zwitterionic nature, possessing both a positive and negative charge, contributes to its high solubility in water and minimal interaction with biological macromolecules.[3][4]

Physicochemical Properties and Experimental Considerations

The utility of this compound in biochemical assays is defined by its specific physicochemical properties. Researchers should consider these parameters when designing experiments.

PropertyValueNotes
pKa at 25°C 7.8 - 7.9The pH at which the acidic and basic forms of the buffer are in equal concentration.[2][5]
Effective pH Range 7.1 - 8.5The range in which this compound can effectively resist changes in pH.[1][2]
Molecular Weight 268.33 g/mol Important for calculating molar concentrations.[1][6]
Metal Ion Interaction Forms a complex with Cu(II) ions.Caution should be exercised when working with copper-containing solutions.[1][7]
Radical Formation Capable of forming radicals.Not suitable for redox-sensitive experiments.[1]

Core Applications in Biochemistry

This compound's primary function is to provide a stable pH environment for a range of biochemical applications.

Isoelectric Focusing (IEF)

This compound is frequently utilized as an ampholytic separator in isoelectric focusing, a technique that separates proteins based on their isoelectric point (pI).[1][8] In IEF, a stable pH gradient is essential, and this compound helps to establish and maintain this gradient, allowing for the effective resolution of protein mixtures.[5]

Protein Purification and Analysis

Maintaining a constant pH is critical during protein purification to ensure protein stability and activity.[9][10] this compound is used as a buffer component in various chromatography techniques and in the preparation of samples for polyacrylamide gel electrophoresis (PAGE).[8][9] Its buffering capacity helps to prevent protein denaturation and aggregation.

Cell Culture

While not as common as HEPES, this compound is also used in cell culture media to maintain a stable physiological pH, which is crucial for optimal cell growth and viability.[1][11]

Biochemical Assays

Many enzymatic reactions and binding assays are highly pH-dependent. This compound is employed as a buffer in these assays to ensure that the observed activity is not an artifact of pH fluctuations.[12] Notably, while it binds copper ions, it has been shown to be suitable for use with the bicinchoninic acid (BCA) protein assay.[1]

Experimental Protocol: Preparation of a this compound Buffer Solution

This protocol outlines the preparation of a 0.2 M this compound buffer solution at a specific pH.

Materials:

  • This compound powder (MW: 268.33 g/mol )

  • Deionized water (dH₂O)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 M) for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Calculate the required mass of this compound: For 1 liter of a 0.2 M solution, the required mass is 0.2 mol/L * 268.33 g/mol = 53.67 g.

  • Dissolve this compound: Add the calculated mass of this compound powder to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.

  • Adjust the pH: Once the this compound is completely dissolved, place the beaker in a water bath to maintain a constant temperature (e.g., 25°C). Calibrate the pH meter and immerse the electrode in the solution. Slowly add the NaOH or KOH solution dropwise while continuously monitoring the pH. Continue adding the base until the desired pH is reached.[5][13]

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add dH₂O to the flask until the bottom of the meniscus reaches the calibration mark.

  • Sterilization (Optional): For applications such as cell culture, the buffer solution should be sterilized, for example, by filtration through a 0.22 µm filter.[13]

  • Storage: Store the buffer solution at 2-8°C.[5]

Logical Representation of this compound's Buffering Action

The following diagram illustrates the fundamental role of this compound in maintaining pH stability in a biochemical experiment.

HEPPSO_Buffering_Action cluster_experiment Biochemical Experiment cluster_buffer Buffering System Experiment Enzyme Assay, Protein Purification, Cell Culture This compound This compound Buffer (pH 7.1-8.5) Experiment->this compound pH Stabilization H_plus H⁺ H_plus->Experiment Acidic Stress H_plus->this compound Neutralization OH_minus OH⁻ OH_minus->Experiment Alkaline Stress OH_minus->this compound Neutralization

Logical flow of this compound's pH buffering in a biochemical experiment.

References

A Technical Guide to the Storage, Shelf Life, and Stability of HEPPSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage conditions, shelf life, and stability testing protocols for N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO. As a zwitterionic "Good's" buffer, this compound is valued for its chemical stability and buffering efficacy in the physiological pH range, making it a critical component in various biological and pharmaceutical research applications. Adherence to proper storage and handling protocols is paramount to ensure its performance and the reproducibility of experimental results.

Storage Conditions and Shelf Life

The stability of this compound is dependent on its physical state (powder or solution) and the storage environment. The following tables summarize the recommended storage conditions and expected shelf life based on data from various suppliers and safety data sheets.

This compound Powder

This compound in its solid, crystalline form is chemically stable and has a long shelf life when stored under appropriate conditions.

ParameterRecommendationSource
Storage Temperature Room Temperature (+15°C to +25°C)[1][2][3][4]
Storage Conditions Store in a dry, well-ventilated place. Keep container tightly closed.[5][6][7]
Shelf Life Not explicitly defined by most suppliers, but expected to be several years if stored correctly. Users should refer to the manufacturer's expiry date.
This compound Solutions

The shelf life of this compound solutions is considerably shorter than that of the powder and is highly dependent on the storage temperature and the nature of the solution (stock vs. working solution).

Solution TypeStorage TemperatureShelf LifeRecommendationsSource
Stock Solutions -20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[8]
-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[8]
Refrigerated (e.g., 4°C for a 0.2M solution)Not specified, but shorter than frozen. Regular quality control is advised.Sterilize by filtration (0.22 µm filter) before storage.[9][10]
Working Solutions Prepare fresh on the day of use, especially for in vivo experiments.[8]

Experimental Protocols for Shelf-Life Determination

To establish a definitive shelf life for a specific this compound solution under particular storage conditions, a stability testing protocol is required. The following is a generalized experimental protocol based on ICH guidelines for stability testing of pharmaceutical ingredients.

Objective

To determine the shelf life of a prepared this compound buffer solution by assessing its stability under defined storage conditions over a specified period.

Materials
  • This compound powder (high purity grade)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter and electrodes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sterile, sealed storage containers (e.g., polypropylene (B1209903) tubes or glass vials)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Spectrophotometer

Methods
  • Preparation of this compound Solution:

    • Prepare a batch of the desired this compound buffer concentration (e.g., 1 M) in high-purity water.

    • Adjust the pH to the desired value using NaOH or KOH.

    • Filter the solution through a 0.22 µm filter into a sterile container.

    • Dispense the solution into the final storage containers under aseptic conditions.

  • Stability Study Design:

    • Long-Term Stability: Store samples at the intended storage temperature (e.g., 4°C, -20°C, or -80°C).

    • Accelerated Stability: Store samples at an elevated temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines to assess the impact of light on stability. Include dark controls for comparison.

    • Forced Degradation: Subject the buffer to stress conditions such as strong acid, strong base, oxidation (e.g., with H₂O₂), and high temperature to identify potential degradation products and validate the stability-indicating method.

  • Testing Schedule:

    • Analyze the samples at predetermined time points. For long-term studies, this could be 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points could be 0, 1, 3, and 6 months.

  • Analytical Procedures:

    • Visual Inspection: Check for any changes in color, clarity, or the presence of particulate matter.

    • pH Measurement: Measure the pH of the solution at each time point. A significant change in pH can indicate degradation.

    • Purity and Degradation Products (HPLC): Develop and validate a stability-indicating HPLC method to separate and quantify this compound and any potential degradation products. The concentration of this compound should be monitored over time.

    • Spectrophotometric Analysis: Scan the UV-Vis spectrum of the solution to check for any changes in absorbance that might indicate the formation of chromophoric degradation products.

  • Data Analysis and Shelf-Life Assignment:

    • Analyze the data for trends in pH, purity, and the formation of degradation products.

    • The shelf life is the time period during which the this compound solution remains within its predefined acceptance criteria (e.g., pH within ±0.1 units of the initial value, purity ≥99.0%, no significant increase in degradation products).

Visualizations

Logical Workflow for Storage and Handling of this compound

G cluster_powder This compound Powder cluster_solution This compound Solution start_powder Receive this compound Powder store_powder Store at Room Temperature (15-25°C) in a dry, well-ventilated area start_powder->store_powder check_powder Check Expiry Date and for clumps store_powder->check_powder weigh_powder Weigh appropriate amount check_powder->weigh_powder prepare_solution Prepare Solution with high-purity water weigh_powder->prepare_solution adjust_ph Adjust pH prepare_solution->adjust_ph filter_solution Sterile Filter (0.22 µm) adjust_ph->filter_solution aliquot_solution Aliquot into sterile tubes filter_solution->aliquot_solution store_stock Store Stock Solution (-20°C or -80°C) aliquot_solution->store_stock store_working Prepare Fresh Working Solution aliquot_solution->store_working use_solution Use in Experiment store_stock->use_solution store_working->use_solution

Caption: Workflow for the proper storage and handling of this compound powder and the preparation of solutions.

Factors Affecting the Stability of this compound Solutions

G cluster_outcomes Potential Consequences center This compound Solution Stability degradation Chemical Degradation center->degradation ph_shift pH Shift center->ph_shift precipitation Precipitation center->precipitation loss_of_buffering Loss of Buffering Capacity center->loss_of_buffering temp Temperature temp->center light Light Exposure light->center ph pH Extremes ph->center contaminants Contaminants contaminants->center container Storage Container container->center freeze_thaw Freeze-Thaw Cycles freeze_thaw->center

Caption: Key factors that can influence the stability of aqueous this compound solutions.

Experimental Workflow for Stability Testing of this compound Solutions

G cluster_storage Storage Conditions cluster_testing Analytical Testing at Time Points cluster_analysis Data Analysis and Conclusion start Prepare and Characterize Initial this compound Solution (t=0) long_term Long-Term (e.g., 4°C, -20°C) start->long_term accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated photostability Photostability (ICH Q1B) start->photostability visual Visual Inspection long_term->visual accelerated->visual photostability->visual ph_measure pH Measurement hplc HPLC (Purity, Degradants) uv_vis UV-Vis Spectroscopy analyze Analyze Trends uv_vis->analyze shelf_life Determine Shelf Life analyze->shelf_life

Caption: A typical experimental workflow for conducting stability testing of this compound solutions.

References

Methodological & Application

Application Notes and Protocols: Preparation of 1M HEPPSO Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HEPPSO (4-(2-Hydroxyethyl)piperazine-1-(2-hydroxypropanesulfonic acid)) is a zwitterionic buffer commonly used in biological and biochemical research. Its buffering range of pH 7.1 to 8.5 makes it suitable for a variety of applications, including cell culture, enzyme assays, and protein electrophoresis. This document provides a detailed protocol for the preparation of a 1M this compound stock solution.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below.

ParameterValueReference
Molecular FormulaC₉H₂₀N₂O₅S[1][2][3][4][5]
Molecular Weight268.33 g/mol [1][2][5][6]
pKa (at 25 °C)7.84[2][6]
Effective pH Range7.1 - 8.5[2][6]
Solubility in Water140 mg/mL (0.522 M)[6]

Experimental Protocol: Preparation of 1M this compound Stock Solution

This protocol describes the preparation of 100 mL of a 1M this compound stock solution.

Materials:

  • This compound powder (Molecular Weight: 268.33 g/mol )

  • High-purity, deionized water (ddH₂O)

  • 5M NaOH or 5M HCl for pH adjustment

  • Beaker (250 mL)

  • Graduated cylinder (100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Weighing paper/boat

  • Spatula

  • 0.22 µm sterile filter

  • Sterile storage bottle

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 100 mL (0.1 L) of a 1M solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 1 mol/L x 0.1 L x 268.33 g/mol = 26.833 g

  • Dissolve the this compound powder:

    • Add approximately 80 mL of deionized water to a 250 mL beaker containing a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Carefully weigh out 26.833 g of this compound powder and slowly add it to the stirring water.

    • The solution may be cloudy and the this compound may not fully dissolve at this stage. Gentle heating (do not boil) can aid in dissolution.

  • Adjust the pH:

    • Once the this compound is mostly in solution, use a calibrated pH meter to monitor the pH.

    • The initial pH of the solution will be acidic.

    • Slowly add 5M NaOH dropwise to the solution while continuously stirring to increase the pH. The this compound will dissolve completely as the pH approaches its pKa.

    • Carefully adjust the pH to the desired value within the buffering range (typically around 7.8-8.0 for a stock solution). Be cautious not to overshoot the target pH. If necessary, use 5M HCl to lower the pH.

  • Final Volume Adjustment:

    • Once the desired pH is reached and the this compound is fully dissolved, transfer the solution to a 100 mL graduated cylinder.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the graduated cylinder.

    • Add deionized water to bring the final volume to exactly 100 mL.

  • Sterilization and Storage:

    • For applications requiring sterile conditions, filter the 1M this compound solution through a 0.22 µm sterile filter into a sterile storage bottle.

    • Label the bottle clearly with the solution name (1M this compound), pH, and date of preparation.

    • Store the solution at room temperature. For long-term storage, refrigeration at 2-8°C is recommended.

Experimental Workflow

G cluster_0 Preparation start Start weigh Weigh 26.833g this compound start->weigh 1. Calculation dissolve Dissolve in 80mL ddH₂O weigh->dissolve 2. Dissolution adjust_ph Adjust pH with 5M NaOH dissolve->adjust_ph 3. pH Adjustment final_volume Bring volume to 100mL adjust_ph->final_volume 4. Final Volume sterilize Sterile filter (0.22µm) final_volume->sterilize 5. Sterilization store Store at Room Temperature sterilize->store 6. Storage end_node End store->end_node

Caption: Workflow for preparing 1M this compound stock solution.

References

Application Notes and Protocols: Preparation of 0.2M HEPPSO Buffer at pH 8.0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as HEPPSO, is a zwitterionic biological buffer that is frequently utilized in a variety of biochemical and molecular biology applications. As part of the "Good's" buffers, this compound is valued for its minimal reactivity with biological molecules, low metal ion binding, and a pKa value that makes it an effective buffer in the physiological pH range. Its pKa is approximately 7.8 to 7.9 at 25°C, making it well-suited for maintaining a stable pH environment for experiments conducted around pH 8.0.

These application notes provide a detailed protocol for the preparation of a 0.2M this compound buffer solution at a pH of 8.0. The protocol includes the necessary calculations, a list of materials, and step-by-step instructions to ensure the accuracy and reproducibility of the buffer preparation.

Data Presentation

A summary of the key quantitative data required for the preparation of a 0.2M this compound buffer is provided in the table below. This information is crucial for accurate calculations and solution preparation.

ParameterValue
Buffer Substance This compound
Molecular Weight 268.33 g/mol
pKa (25°C) ~7.85
Desired Buffer Concentration 0.2 M
Desired pH 8.0
Volume of Final Solution 1 L
Mass of this compound Required 53.67 g
Adjusting Agent 10 M Sodium Hydroxide (NaOH)

Experimental Protocol

This protocol outlines the step-by-step methodology for preparing 1 liter of 0.2M this compound buffer at pH 8.0.

Materials:

  • This compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) powder

  • Deionized or distilled water

  • 10 M Sodium Hydroxide (NaOH) solution

  • Beaker (1 L or larger)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Weighing scale

  • Spatula

  • Storage bottle

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 liter of a 0.2M this compound solution, you will need:

      • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

      • Mass (g) = 0.2 mol/L x 268.33 g/mol x 1 L = 53.67 g

  • Dissolve the this compound powder:

    • Measure approximately 800 mL of deionized water into a 1 L beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • While stirring, slowly add the 53.67 g of this compound powder to the water.

    • Continue stirring until the this compound is completely dissolved.

  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the this compound solution.

    • Slowly add the 10 M NaOH solution dropwise to the beaker while continuously monitoring the pH.

    • Continue adding NaOH until the pH of the solution reaches 8.0. Be cautious not to overshoot the target pH. If you do, you can add a small amount of a dilute acid like HCl to bring the pH back down, though this will slightly alter the ionic strength.

  • Final Volume Adjustment:

    • Once the desired pH of 8.0 is reached, carefully transfer the solution to a 1 L graduated cylinder.

    • Add deionized water to bring the final volume to exactly 1 liter.

    • Transfer the buffer solution to a labeled storage bottle.

  • Sterilization and Storage:

    • For applications requiring sterile conditions, the buffer can be sterilized by filtration through a 0.22 µm filter.

    • Store the prepared buffer at room temperature.

Logical Workflow

The following diagram illustrates the logical workflow for the preparation of the 0.2M this compound buffer.

G cluster_0 Preparation cluster_1 Titration cluster_2 Finalization A Calculate Mass of this compound B Weigh this compound Powder A->B C Dissolve in Deionized Water B->C E Add NaOH Dropwise C->E D Calibrate pH Meter F Monitor pH D->F E->F G pH = 8.0? F->G G->E No H Adjust Final Volume to 1L G->H Yes I Sterilize (Optional) H->I J Store at Room Temperature I->J

Workflow for 0.2M this compound Buffer Preparation

Application Notes and Protocols for Long-Term Cell Culture Experiments Using HEPPSO Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pH Control in Long-Term Cell Culture

Maintaining a stable physiological pH is paramount for the success of long-term cell culture experiments. Fluctuations in pH can significantly impact cell health, morphology, proliferation, and function, ultimately affecting the reliability and reproducibility of experimental results. The most common buffering system in cell culture media is the sodium bicarbonate-carbon dioxide (NaHCO₃/CO₂) system. While effective, it is susceptible to pH changes when cultures are handled outside of a CO₂ incubator. To provide more robust and stable pH control, zwitterionic buffers, such as HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)), are increasingly utilized.

This compound is a "Good's buffer," a class of buffering agents developed to be biocompatible and effective at physiological pH. With a pKa of approximately 7.8 at 37°C, this compound provides excellent buffering capacity in the crucial pH range of 7.1 to 8.5, making it an ideal candidate for supplementing or, in some applications, replacing the bicarbonate system for enhanced pH stability during extended culture periods and experimental manipulations.[1] This application note provides a detailed overview of this compound, its comparison with other common buffers, and comprehensive protocols for its use in long-term cell culture experiments.

Comparison of Common Buffering Agents

The choice of buffering agent can have a significant impact on the outcome of long-term cell culture experiments. Below is a summary of the key characteristics of this compound, HEPES (a commonly used zwitterionic buffer), and the traditional sodium bicarbonate system.

FeatureThis compoundHEPESSodium Bicarbonate
pKa (at 37°C) ~7.8~7.36.1 (effective pKa in media)
Buffering Range 7.1 - 8.56.8 - 8.2Dependent on CO₂ concentration
CO₂ Dependence IndependentIndependentHighly Dependent
Optimal Concentration 10-25 mM10-25 mMVaries with media formulation
Potential for Cytotoxicity Low at optimal concentrationsCan be cytotoxic at high concentrations (>25 mM) for some cell linesNon-toxic, serves as a nutrient
Key Advantage Strong buffering in the physiological range, CO₂ independenceWell-characterized, stable in ambient airProvides essential bicarbonate ions for metabolism
Key Disadvantage Less commonly used than HEPESCan generate toxic free radicals when exposed to lightpH instability outside of a CO₂ incubator

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution

This protocol details the preparation of a sterile 1 M this compound stock solution that can be used to supplement cell culture media.

Materials:

  • This compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)), cell culture grade powder (MW: 268.33 g/mol )

  • Nuclease-free, cell culture grade water

  • 10 N Sodium Hydroxide (NaOH), sterile

  • Sterile serological pipettes and conical tubes

  • 0.22 µm sterile filter unit

  • pH meter

Procedure:

  • In a sterile beaker or bottle, dissolve 268.33 g of this compound powder in 800 mL of nuclease-free water. Stir gently with a sterile magnetic stir bar until the powder is completely dissolved.

  • Measure the pH of the solution. It will be acidic.

  • Slowly add 10 N NaOH dropwise while continuously monitoring the pH. Adjust the pH to 7.8. Be cautious not to overshoot the target pH.

  • Once the desired pH is reached, transfer the solution to a sterile graduated cylinder and add nuclease-free water to bring the final volume to 1 L.

  • Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm sterile filter into a sterile, autoclaved storage bottle.

  • Store the stock solution at 2-8°C, protected from light. The solution is stable for up to one year.

Protocol 2: Preparation of this compound-Buffered Cell Culture Medium

This protocol describes how to supplement a basal cell culture medium with this compound to a final concentration of 20 mM.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 1 M this compound stock solution (from Protocol 1)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Sterile serological pipettes and media bottles

Procedure:

  • To prepare 500 mL of complete, this compound-buffered medium, start with approximately 440 mL of basal medium in a sterile media bottle.

  • Aseptically add 10 mL of the 1 M this compound stock solution to the basal medium to achieve a final concentration of 20 mM.

  • Add 50 mL of heat-inactivated FBS (for a final concentration of 10%).

  • Add 5 mL of Penicillin-Streptomycin solution (for a final concentration of 100 U/mL).

  • Gently swirl the bottle to mix all components thoroughly.

  • The complete this compound-buffered medium is now ready for use. Store at 2-8°C and use within 2-4 weeks.

Protocol 3: Long-Term Cell Culture and Viability Assay

This protocol outlines a typical workflow for a 7-day cell culture experiment to evaluate the performance of this compound buffer, including a cell viability assay.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture media buffered with:

    • 20 mM this compound

    • 20 mM HEPES

    • Standard Sodium Bicarbonate

  • 24-well tissue culture plates

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Trypan Blue solution (0.4%)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency in a T-75 flask.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into 24-well plates at a density of 5 x 10⁴ cells per well in 1 mL of each of the three different buffered media.

  • Long-Term Culture:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.

    • Change the medium every 2-3 days to replenish nutrients and remove waste products.

  • Cell Viability Assessment (at Day 1, 3, 5, and 7):

    • At each time point, select three wells for each buffer condition.

    • Aspirate the medium and wash the cells with PBS.

    • Add 100 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes to detach the cells.

    • Add 400 µL of the corresponding complete medium to neutralize the trypsin.

    • Collect the cell suspension and mix 10 µL of it with 10 µL of Trypan Blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

  • Data Analysis:

    • Record the pH of the culture medium from a parallel, cell-free well for each buffer condition at each time point.

    • Plot the cell viability and cell density over the 7-day period for each buffering condition.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Buffer Evaluation

The following diagram illustrates the key steps in a long-term cell culture experiment designed to compare the efficacy of different buffering agents.

G cluster_prep Preparation cluster_culture Cell Culture (7 Days) cluster_analysis Analysis Media_this compound This compound-Buffered Medium Seeding Cell Seeding (24-well plates) Media_this compound->Seeding Media_HEPES HEPES-Buffered Medium Media_HEPES->Seeding Media_Bicarb Bicarbonate-Buffered Medium Media_Bicarb->Seeding Incubation Incubation (37°C, 5% CO2) Seeding->Incubation Medium_Change Medium Change (every 2-3 days) Incubation->Medium_Change pH_Measurement pH Measurement Incubation->pH_Measurement Viability_Assay Cell Viability (Trypan Blue) Incubation->Viability_Assay Proliferation_Assay Cell Proliferation (Cell Counting) Incubation->Proliferation_Assay Medium_Change->Incubation

Caption: Workflow for comparing buffering agents in long-term cell culture.

Impact of pH on mTOR Signaling Pathway

Extracellular pH is a critical regulator of intracellular signaling pathways that control cell growth, proliferation, and metabolism. One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway. Deviations from the optimal physiological pH can lead to dysregulation of mTOR activity, affecting experimental outcomes in areas such as cancer research and drug development. Stable pH, as maintained by an effective buffer like this compound, is crucial for obtaining reliable data when studying this pathway.

An acidic extracellular environment has been shown to inhibit mTORC1 signaling.[2] This inhibition is mediated through the TSC1-TSC2 complex and can lead to a downregulation of protein synthesis and cell growth.[2] The diagram below illustrates a simplified overview of the mTOR signaling pathway and highlights the influence of extracellular pH.

G cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K/Akt Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Extracellular_pH Extracellular pH TSC TSC1/TSC2 Extracellular_pH->TSC Acidic pH inhibits PI3K->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: Simplified mTOR signaling pathway and the influence of extracellular pH.

Conclusion

The use of this compound buffer in long-term cell culture experiments offers a robust solution for maintaining stable physiological pH, particularly during experimental manipulations outside of a CO₂-controlled environment. Its strong buffering capacity in the optimal range for most mammalian cells makes it a valuable tool for researchers seeking to improve the consistency and reliability of their long-term culture studies. By carefully following the provided protocols, researchers can effectively incorporate this compound into their cell culture workflows and mitigate the risks associated with pH fluctuations, leading to more accurate and reproducible experimental outcomes.

References

Application of HEPPSO in Isoelectric Focusing for Protein Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein carries no net electrical charge.[1][2] This method relies on the establishment of a stable pH gradient in a gel matrix.[3] When a protein mixture is applied to the gel and an electric field is introduced, individual proteins migrate until they reach the pH region corresponding to their pI, where their net charge is zero, and they cease to move.[1][4] This "focusing" effect results in the separation of proteins into sharp bands.[3]

HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) is a zwitterionic buffer, one of the "Good's" buffers, with a pKa of 7.8, making it effective in the pH range of 7.1 to 8.5.[5][6] Its zwitterionic nature at its pI and its buffering capacity within a specific pH range make it suitable for use as an ampholytic separator to generate pH gradients in isoelectric focusing.[5][7] While specific, detailed protocols for the use of this compound in IEF are not widely published, its properties allow for the development of a generalized protocol based on standard IEF techniques.

This document provides detailed application notes and a generalized protocol for the use of this compound in isoelectric focusing for protein separation.

Physicochemical Properties of this compound

The utility of this compound as a carrier ampholyte in IEF stems from its chemical properties. A summary of these properties is presented in Table 1.

PropertyValueReference
Chemical NameN-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)[5]
Molecular FormulaC₉H₂₀N₂O₅S[7]
Molecular Weight268.33 g/mol [5]
pKa at 25°C7.8[6]
Useful pH Range7.1 - 8.5[5][6]
AppearanceWhite crystalline powderN/A

Principle of Isoelectric Focusing

The fundamental principle of IEF is the migration of a protein in a pH gradient to its isoelectric point. This process is illustrated in the diagram below.

IEF_Principle cluster_gel Polyacrylamide Gel with pH Gradient gel Anode (+) pH 3 ... Cathode (-) pH 10 p1_start Protein A (pI 4.5) Initial Position p1_end Focused Protein A p1_start->p1_end Migrates to pI 4.5 p2_start Protein B (pI 7.2) Initial Position p2_end Focused Protein B p2_start->p2_end Migrates to pI 7.2 p3_start Protein C (pI 9.0) Initial Position p3_end Focused Protein C p3_start->p3_end Migrates to pI 9.0

Principle of protein separation in IEF.

Experimental Protocols

The following is a generalized protocol for performing polyacrylamide gel isoelectric focusing (PAGE-IEF) using this compound as a component of the carrier ampholyte mixture to establish a pH gradient.

Materials and Reagents
  • This compound

  • Acrylamide/Bis-acrylamide solution (e.g., 30% T, 3% C)

  • Urea (B33335)

  • CHAPS or other non-ionic/zwitterionic detergent

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Anode Solution (e.g., 10 mM phosphoric acid or glutamic acid)[8]

  • Cathode Solution (e.g., 20 mM lysine (B10760008) or sodium hydroxide)[9]

  • Protein sample

  • pI markers

  • Fixing solution

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Equipment
  • Horizontal or vertical IEF electrophoresis unit

  • Power supply (capable of high voltage, e.g., >2000 V)

  • Gel casting supplies

  • Shaker/rocker

Protocol Steps

1. Gel Preparation

A typical formulation for a denaturing IEF gel containing this compound is provided in Table 2. This formulation is for a native gel; for denaturing conditions, urea should be added.

Table 2: Representative IEF Gel Formulation (for a 10 mL gel)

ComponentStock ConcentrationVolume for 10 mLFinal Concentration
Acrylamide/Bis-acrylamide30% (w/v)1.67 mL5%
This compound1 M0.2 - 0.5 mL20 - 50 mM
Carrier Ampholytes (broad range, e.g., pH 3-10)40% (w/v)0.5 mL2%
Glycerol100%1.0 mL10%
Deionized Water-to 10 mL-
TEMED10% (v/v)10 µL0.1%
Ammonium Persulfate (APS)10% (w/v)10 µL0.1%

Procedure:

  • In a small flask, combine the acrylamide/bis-acrylamide solution, this compound, carrier ampholytes, glycerol, and water.

  • Gently mix the solution. If preparing a denaturing gel, add urea and dissolve completely, which may require gentle warming.

  • Degas the solution for 10-15 minutes.

  • Add TEMED and APS, swirl gently to mix, and immediately cast the gel according to the manufacturer's instructions for the electrophoresis unit.

  • Allow the gel to polymerize for at least 60 minutes.

2. Sample Preparation

  • Solubilize the protein sample in a buffer compatible with IEF, typically containing urea, a non-ionic or zwitterionic detergent (e.g., CHAPS), and a reducing agent (e.g., DTT) for denaturing IEF.

  • The final salt concentration in the sample should be low to prevent interference with the electric field.

  • A typical sample buffer may consist of 7 M urea, 2 M thiourea, 4% CHAPS, 50 mM DTT, and a small amount of the carrier ampholyte mixture.

3. Electrophoresis

  • Set up the IEF unit according to the manufacturer's instructions.

  • Soak electrode wicks in the appropriate anolyte and catholyte solutions and place them on the gel.

  • Apply the protein sample and pI markers to the gel using sample application strips or by direct loading into wells.

  • Connect the electrophoresis unit to the power supply.

  • Run the IEF using a multi-step protocol with increasing voltage to allow for gradual protein migration and focusing. A representative protocol is shown in Table 3.

Table 3: Example Multi-Step IEF Running Protocol

StepVoltage (V)Current (mA)Power (W)Duration (min)
1. Rehydration/Sample Entry200Limit per stripLimit per strip60
2. Gradient Formation500Limit per stripLimit per strip60
3. Focusing2000Limit per stripLimit per strip90
4. Final Focusing3000Limit per stripLimit per strip60

4. Post-Focusing Processing

  • After electrophoresis is complete, turn off the power supply.

  • Carefully remove the gel from the apparatus.

  • Fix the proteins in the gel by immersing it in a fixing solution (e.g., 12% trichloroacetic acid) for at least 30 minutes.[3]

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue R-250).

  • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analyze the results by comparing the migration distance of the sample proteins to that of the pI markers.

Experimental Workflow

The overall workflow for an IEF experiment using this compound is depicted in the following diagram.

IEF_Workflow prep 1. Gel Preparation (with this compound) loading 3. Sample Loading prep->loading sample_prep 2. Sample Preparation sample_prep->loading ief_run 4. Isoelectric Focusing Run loading->ief_run fix_stain 5. Fixing and Staining ief_run->fix_stain analysis 6. Gel Analysis fix_stain->analysis

General workflow for IEF with this compound.

Troubleshooting and Considerations

  • Precipitation at pI: Some proteins may have low solubility at their isoelectric point, leading to precipitation. Including non-ionic detergents or adjusting the urea concentration can help mitigate this issue.

  • pH Gradient Drift: This can occur with prolonged focusing times. Using high-quality carrier ampholytes and optimizing the run time can minimize this effect.

  • High Current/Overheating: High salt concentrations in the sample can lead to excessive current and heating. Ensure samples are desalted or buffer-exchanged into a low-salt buffer.

  • Metal Ion Chelation: this compound is known to form complexes with certain metal ions, such as Cu(II).[5] This should be considered if metalloproteins are being analyzed or if metal ions are present in the sample buffer.

Conclusion

This compound is a suitable zwitterionic buffer for use as a carrier ampholyte in isoelectric focusing, particularly for generating pH gradients in the neutral to slightly alkaline range. While specific, peer-reviewed protocols detailing its use are scarce, the provided generalized protocol, based on established IEF principles and the known properties of this compound, offers a solid starting point for researchers. The high resolution of IEF makes it a powerful tool for protein analysis, and the inclusion of buffers like this compound can aid in achieving optimal separation.[1]

References

Optimal Working Concentration of HEPPSO for Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPPSO (4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid) is a zwitterionic buffer that is frequently utilized in biochemical and biological research. Its pKa of approximately 7.8 at 25°C makes it an effective buffer for maintaining a stable pH environment between 7.1 and 8.5, a range that is optimal for many enzymatic reactions. The selection of an appropriate buffer and its concentration is a critical step in designing a robust and reliable enzyme assay. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound in enzyme assays.

Key Properties of this compound Buffer

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for its effective application in enzyme assays.

PropertyValueReference
pKa (25°C)~7.8[1]
Effective pH Range7.1 - 8.5[1]
Molecular Weight268.33 g/mol
AppearanceWhite crystalline powder
Solubility in WaterSoluble

Table 1: Physicochemical Properties of this compound.

Determining the Optimal this compound Concentration: A General Protocol

The optimal working concentration of a buffer can vary significantly depending on the specific enzyme, its substrates, and the overall assay conditions. While a universally optimal concentration for this compound cannot be prescribed, a typical starting range for zwitterionic buffers like HEPES and this compound in enzyme assays is between 20 mM and 100 mM .[1] The following protocol outlines a systematic approach to determine the optimal this compound concentration for your specific enzyme assay.

Experimental Protocol: Optimization of this compound Concentration
  • Prepare a 1 M Stock Solution of this compound:

    • Dissolve 26.83 g of this compound in approximately 80 mL of high-purity water.

    • Adjust the pH to the desired value within the buffering range (e.g., 7.5) using a concentrated solution of NaOH or KOH while stirring.

    • Bring the final volume to 100 mL with high-purity water.

    • Filter the solution through a 0.22 µm filter and store at 4°C.

  • Set Up a Concentration Gradient:

    • Prepare a series of reaction mixtures with varying final concentrations of this compound (e.g., 10, 20, 50, 100, 150, and 200 mM).

    • Ensure that the pH of each buffer concentration is readjusted to the desired value.

    • Keep the concentrations of the enzyme, substrate(s), and any cofactors constant across all reactions.

  • Perform the Enzyme Assay:

    • Initiate the enzymatic reaction by adding the enzyme or substrate.

    • Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction velocity (V₀) for each this compound concentration.

  • Analyze the Data:

    • Plot the initial reaction velocity (V₀) as a function of the this compound concentration.

    • The optimal concentration is typically the lowest concentration that provides the highest and most stable enzyme activity. Higher concentrations may lead to inhibition or other non-specific effects.

G Workflow for Optimizing this compound Concentration prep_stock Prepare 1 M this compound Stock Solution prep_gradient Prepare this compound Concentration Gradient (e.g., 10-200 mM) prep_stock->prep_gradient run_assay Perform Enzyme Assay at Each this compound Concentration prep_gradient->run_assay analyze_data Analyze Data: Plot V₀ vs. [this compound] run_assay->analyze_data determine_optimal Determine Optimal This compound Concentration analyze_data->determine_optimal

Workflow for this compound concentration optimization.

Application Example: Generic Kinase Assay

This section provides a hypothetical protocol for a generic protein kinase assay, incorporating the use of this compound buffer. The optimal concentration should be determined empirically as described above.

Protocol: Kinase Activity Assay Using this compound Buffer
  • Reagent Preparation:

    • 10X this compound Buffer: 1 M this compound, pH 7.5.

    • 10X Kinase Substrate: 1 mM peptide substrate in high-purity water.

    • 10X ATP Solution: 10 mM ATP in high-purity water.

    • 10X MgCl₂ Solution: 100 mM MgCl₂ in high-purity water.

    • Kinase Solution: Prepare a working solution of the kinase in 1X this compound buffer. The final concentration will depend on the specific activity of the enzyme.

    • Stop Solution: 0.5 M EDTA, pH 8.0.

  • Assay Procedure (96-well plate format):

    • Prepare a master mix containing 1X this compound buffer, 1X kinase substrate, 1X ATP, and 1X MgCl₂.

    • To each well, add 40 µL of the master mix.

    • To initiate the reaction, add 10 µL of the kinase solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding 25 µL of the stop solution.

    • Detect the amount of product formed using a suitable method (e.g., phosphospecific antibody-based detection, ADP-Glo™ Kinase Assay).

ReagentStock ConcentrationVolume per well (µL)Final Concentration
10X this compound Buffer1 M5100 mM
10X Kinase Substrate1 mM5100 µM
10X ATP Solution10 mM51 mM
10X MgCl₂ Solution100 mM510 mM
Kinase SolutionVariable10Variable
High-Purity Water-20-
Total Volume 50

Table 2: Example Reaction Setup for a Kinase Assay in a 50 µL final volume.

G Kinase Assay Experimental Workflow prep_master_mix Prepare Master Mix: This compound, Substrate, ATP, MgCl₂ add_master_mix Add 40 µL Master Mix to each well prep_master_mix->add_master_mix add_kinase Add 10 µL Kinase to initiate reaction add_master_mix->add_kinase incubate Incubate at Optimal Temperature add_kinase->incubate stop_reaction Add 25 µL Stop Solution incubate->stop_reaction detect_product Detect Product Formation stop_reaction->detect_product

Kinase assay experimental workflow.

Considerations for Using this compound in Enzyme Assays

  • Metal Ion Chelation: Like other piperazine-based buffers, this compound can chelate certain metal ions. This can be a consideration for metalloenzymes. If your enzyme requires divalent cations, it is important to determine if the this compound concentration affects their availability and the enzyme's activity.

  • Temperature Effects: The pKa of this compound, like most buffers, is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which the assay will be performed.

  • Ionic Strength: The concentration of the buffer contributes to the overall ionic strength of the reaction mixture, which can influence enzyme activity. This is another reason why optimizing the buffer concentration is important.

  • Interference with Assays: While generally considered non-interfering, it is good practice to run appropriate controls to ensure that this compound does not interfere with the detection method of the assay (e.g., absorbance or fluorescence readings).

Conclusion

This compound is a valuable buffer for a wide range of enzyme assays due to its pKa being in the physiological range. The optimal working concentration of this compound is enzyme-dependent and should be empirically determined. A starting concentration range of 20-100 mM is recommended for initial optimization experiments. By following the protocols and considering the factors outlined in these application notes, researchers can confidently establish robust and reliable enzyme assays using this compound buffer.

References

Application Notes and Protocols for HEPPSO Buffer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation of N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO) buffer solutions. This compound is a zwitterionic buffer widely used in biological and biochemical research due to its effective buffering range between pH 7.1 and 8.5.[1][2] These notes include comprehensive protocols for titrating this compound free acid with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) to achieve a desired pH. Additionally, this document features quantitative data for buffer preparation and a detailed experimental protocol for an in vitro MEK1 kinase assay using a this compound buffer system within the context of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Physicochemical Properties of this compound

This compound is a "Good's" buffer, valued for its compatibility with biological systems. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight (Free Acid) 268.33 g/mol [2][3][4]
pKa (at 25°C) ~7.85[2][5]
Effective pH Range 7.1 – 8.5[1][2][4]

Preparation of this compound Buffer Stock Solutions

To prepare a this compound buffer, the free acid is dissolved in deionized water and the pH is adjusted with a strong base, typically NaOH or KOH. The Henderson-Hasselbalch equation is used to calculate the required amount of base:

pH = pKa + log([A⁻]/[HA])

Where:

  • pH is the desired buffer pH

  • pKa is the acid dissociation constant of this compound (~7.85)

  • [A⁻] is the molar concentration of the conjugate base (this compound-Na or this compound-K)

  • [HA] is the molar concentration of the free acid (this compound)

Titration Tables for 0.1 M this compound Buffer

The following tables provide the calculated volumes of 1 M NaOH or 1 M KOH needed to prepare 100 mL of a 0.1 M this compound buffer at various pH values.

Table 1: Titration of 0.1 M this compound Free Acid with 1 M NaOH

Desired pHVolume of 1 M NaOH (mL) per 100 mL of 0.1 M this compound
7.21.8
7.42.7
7.64.0
7.85.5
8.07.0
8.28.2
8.49.0

Table 2: Titration of 0.1 M this compound Free Acid with 1 M KOH

Desired pHVolume of 1 M KOH (mL) per 100 mL of 0.1 M this compound
7.21.8
7.42.7
7.64.0
7.85.5
8.07.0
8.28.2
8.49.0

Experimental Protocol: Preparation of 1 L of 0.1 M this compound Buffer, pH 7.8

This protocol details the steps for preparing a this compound buffer solution.

Materials
  • This compound, free acid (MW: 268.33 g/mol )

  • Sodium Hydroxide (NaOH) (MW: 40.00 g/mol ) or Potassium Hydroxide (KOH) (MW: 56.11 g/mol )[6][7][8][9][10][11][12][13]

  • Deionized water (ddH₂O)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • 0.22 µm sterile filter

Procedure
  • Prepare a 1 M stock solution of NaOH or KOH.

    • For 1 M NaOH: Dissolve 40.00 g of NaOH in approximately 800 mL of ddH₂O. Once dissolved, bring the final volume to 1 L.

    • For 1 M KOH: Dissolve 56.11 g of KOH in approximately 800 mL of ddH₂O. Once dissolved, bring the final volume to 1 L.

  • Weigh 26.83 g of this compound free acid.

  • Dissolve the this compound in approximately 800 mL of ddH₂O in a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin gentle mixing.

  • Slowly add the 1 M NaOH or 1 M KOH solution while monitoring the pH with a calibrated pH meter.

  • Continue adding the base dropwise until the pH reaches 7.8. Refer to the titration tables for an approximate volume.

  • Transfer the solution to a 1 L volumetric flask.

  • Add ddH₂O to bring the final volume to 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store the buffer at 2-8°C.

G cluster_prep Buffer Preparation weigh Weigh this compound Free Acid dissolve Dissolve in ddH₂O weigh->dissolve titrate Titrate to Desired pH dissolve->titrate prepare_base Prepare 1M NaOH or KOH prepare_base->titrate qs Adjust to Final Volume titrate->qs sterilize Sterile Filter qs->sterilize G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates EGF EGF EGF->EGFR Binds G cluster_workflow In Vitro MEK1 Kinase Assay Workflow prepare_mix Prepare Master Mix (Buffer, MEK1, ERK2) aliquot Aliquot to Plate prepare_mix->aliquot add_inhibitor Add Inhibitor (Optional) aliquot->add_inhibitor start_reaction Initiate with ATP aliquot->start_reaction add_inhibitor->start_reaction incubate Incubate at 30°C start_reaction->incubate detect Add Detection Reagent incubate->detect read Read Luminescence detect->read

References

Application Notes and Protocols for Toxicological Studies with Crustaceans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the methodologies and protocols for conducting toxicological studies with crustaceans. While the initial request specified the use of HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) buffer, a thorough review of the scientific literature reveals a significant lack of studies that have utilized this compound in toxicological research with crustaceans. Therefore, this document focuses on established and generalized protocols for aquatic toxicology with these organisms. Researchers considering the use of a buffer such as this compound are strongly advised to conduct preliminary studies to ensure its inertness and lack of interference with the toxicological endpoints being measured.

Crustaceans, such as Daphnia, shrimp, and crabs, are key indicator species in aquatic toxicology due to their ecological importance and sensitivity to a wide range of environmental contaminants.[1][2] Toxicological studies on these organisms are crucial for assessing the environmental risk of chemicals and for understanding their physiological and biochemical responses to stress.[3][4]

1. General Principles of Crustacean Toxicology

Toxicological studies with crustaceans typically fall into two main categories: acute and chronic toxicity testing.

  • Acute Toxicity Tests: These are short-term exposures (typically 24 to 96 hours) to a range of concentrations of a test substance to determine the concentration that is lethal to 50% of the test population (LC50).[3][5]

  • Chronic Toxicity Tests: These involve longer-term exposures (e.g., 7 to 21 days or even longer, covering a significant portion of the organism's life cycle) to sublethal concentrations.[6][7] These tests assess effects on growth, reproduction, and development.[6][7]

2. Experimental Protocols

The following are generalized protocols for conducting acute and chronic toxicity tests with crustaceans, primarily based on standardized methods.

2.1. Acute Toxicity Testing (LC50 Determination)

This protocol is designed to determine the median lethal concentration (LC50) of a substance.

Materials:

  • Test organisms (e.g., Daphnia magna)

  • Test substance

  • Reconstituted hard water or appropriate culture water

  • Glass beakers or test vessels

  • Pipettes

  • pH meter, dissolved oxygen meter

  • Incubator or temperature-controlled room

Procedure:

  • Acclimation: Acclimate test organisms to the test water and temperature for at least 48 hours prior to the start of the experiment.

  • Preparation of Test Solutions: Prepare a stock solution of the test substance. A series of dilutions are then made to create a range of test concentrations. A negative control (test water without the substance) is also prepared.

  • Test Setup:

    • Add a specific number of organisms (e.g., 10 daphnids) to each test vessel containing a specific concentration of the test substance.

    • Include at least three replicates for each concentration and the control.

  • Incubation: Incubate the test vessels at a constant temperature (e.g., 20 ± 1°C) with a defined photoperiod (e.g., 16 hours light: 8 hours dark).

  • Observation: Record the number of immobile or dead organisms at 24 and 48 hours (or up to 96 hours for some species).

  • Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence intervals.

2.2. Chronic Toxicity Testing (Reproduction and Growth)

This protocol assesses the sublethal effects of a substance on crustacean reproduction and growth.

Materials:

  • Same as for acute testing, with the addition of food for the test organisms (e.g., algal suspension for Daphnia).

Procedure:

  • Acclimation and Setup: Follow the same initial steps as for acute testing, but typically with individual organisms in separate test vessels to monitor individual responses.

  • Exposure and Feeding:

    • Expose the organisms to a range of sublethal concentrations of the test substance.

    • Feed the organisms daily.

    • Renew the test solutions periodically (e.g., every 48 hours) to maintain the test concentrations and water quality.

  • Observation and Data Collection:

    • Reproduction: Monitor the number of offspring produced by each female daily.

    • Growth: Measure the body length of the parent organisms at the beginning and end of the experiment.

    • Survival: Record any mortality.

  • Duration: The test is typically run for a set period (e.g., 21 days for Daphnia magna) to assess effects over several broods.

  • Data Analysis: Analyze the data for statistically significant differences in reproduction (total number of offspring) and growth (change in body length) between the control and the different test concentrations. Determine the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

3. Data Presentation

Quantitative data from toxicological studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Acute Toxicity Data Presentation

Test SubstanceCrustacean SpeciesExposure Duration (hours)LC50 (mg/L)95% Confidence Interval
Substance XDaphnia magna485.24.5 - 6.0
Substance YPalaemonetes pugio9610.89.1 - 12.5

Table 2: Example of Chronic Toxicity Data Presentation

Test SubstanceCrustacean SpeciesEndpointNOEC (µg/L)LOEC (µg/L)
Substance ZCeriodaphnia dubiaReproduction1025
Substance ZCeriodaphnia dubiaGrowth2550

4. Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for a crustacean toxicological study.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis acclimation Organism Acclimation solution_prep Test Solution Preparation acute_test Acute Toxicity Test (24-96 hours) solution_prep->acute_test chronic_test Chronic Toxicity Test (e.g., 21 days) solution_prep->chronic_test acute_data Mortality Assessment acute_test->acute_data chronic_data Reproduction & Growth Measurement chronic_test->chronic_data analysis Statistical Analysis (LC50, NOEC, LOEC) acute_data->analysis chronic_data->analysis

Figure 1: Generalized workflow for crustacean toxicity testing.

4.2. Conceptual Stress Response Pathway

Exposure to toxic substances can induce a variety of stress responses in crustaceans, often involving hormonal and cellular mechanisms.[4][8] The diagram below illustrates a simplified, conceptual signaling pathway for a generalized stress response.

G cluster_hormonal Hormonal Response cluster_cellular Cellular Response stressor Chemical Stressor (e.g., Toxicant) perception Cellular Perception stressor->perception signaling Intracellular Signaling (e.g., Kinase Cascades) perception->signaling chh Crustacean Hyperglycemic Hormone (CHH) Release signaling->chh hsp Heat Shock Protein (HSP) Expression signaling->hsp detox Detoxification Enzymes (e.g., CYP450) signaling->detox glucose Hemolymph Glucose Increase chh->glucose

Figure 2: Conceptual diagram of a stress response pathway in crustaceans.

The protocols and information provided herein offer a foundational framework for conducting toxicological studies with crustaceans. It is imperative to reiterate that the use of any buffer, including this compound, in such studies requires rigorous validation to ensure it does not influence the outcome of the experiments. Given the absence of published data on this compound in crustacean toxicology, researchers should perform preliminary control experiments to assess any potential effects of the buffer on the test organisms' survival, growth, and reproduction before its adoption in definitive toxicological assessments.

References

Application Notes and Protocols for Using HEPPSO in the Bicinchoninic Acid (BCA) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bicinchoninic Acid (BCA) assay is a widely used colorimetric method for quantifying total protein concentration. The assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline environment. The Cu¹⁺ ions are then chelated by two molecules of bicinchoninic acid, forming a purple-colored complex that exhibits strong absorbance at 562 nm. This absorbance is directly proportional to the protein concentration in the sample.[1][2][3][4]

However, the accuracy of the BCA assay can be compromised by the presence of interfering substances in the sample buffer.[5][6] One such substance is HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)), a zwitterionic buffer commonly used in biological and biochemical research. This application note provides a detailed protocol and guidance for using the BCA assay with protein samples in this compound buffer.

The Challenge: this compound Interference in the BCA Assay

This compound is known to have a relatively high affinity for binding copper (II) ions. This chelating property directly interferes with the BCA assay chemistry. By binding to the Cu²⁺ ions in the assay reagent, this compound reduces the amount of copper available to be reduced by the protein in the sample. This leads to a decrease in the formation of the purple BCA-Cu¹⁺ complex, resulting in a lower absorbance reading and a significant underestimation of the actual protein concentration.

Key takeaway: The presence of this compound in protein samples will lead to inaccurate (underestimated) protein concentration measurements with the standard BCA assay protocol.

Mitigating this compound Interference: Recommended Protocols

To obtain accurate protein quantification in the presence of this compound, modifications to the standard BCA assay protocol are necessary. Two primary strategies are recommended:

  • Protocol A: Protein Precipitation to Remove Interfering this compound. This is the most robust method to eliminate the interference.

  • Protocol B: Generation of a Matched-Buffer Standard Curve. This method can be used if the this compound concentration is low and the level of interference is manageable.

Protocol A: Protein Precipitation with Trichloroacetic Acid (TCA)

This protocol effectively removes this compound and other potentially interfering substances from the protein sample prior to the BCA assay.

Materials:

  • Protein sample in this compound buffer

  • Trichloroacetic acid (TCA), 20% (w/v) solution, ice-cold

  • Acetone (B3395972), ice-cold

  • BCA Assay Reagents (Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards

  • Phosphate-Buffered Saline (PBS) or other BCA-compatible buffer for resuspension

  • Microcentrifuge

  • Microcentrifuge tubes

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

cluster_0 Protein Precipitation cluster_1 BCA Assay A Sample in this compound Buffer B Add ice-cold 20% TCA A->B C Incubate on ice B->C D Centrifuge to pellet protein C->D E Discard supernatant (contains this compound) D->E F Wash pellet with ice-cold acetone E->F G Air-dry pellet F->G H Resuspend pellet in BCA-compatible buffer G->H J Add samples and standards to microplate H->J I Prepare BSA standards I->J K Add BCA working reagent J->K L Incubate at 37°C K->L M Read absorbance at 562 nm L->M

Caption: Workflow for BCA assay with TCA precipitation.

Procedure:

  • TCA Precipitation:

    • To 100 µL of your protein sample in a microcentrifuge tube, add 25 µL of ice-cold 20% TCA.

    • Vortex briefly and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully aspirate and discard the supernatant, which contains the this compound buffer.

    • Add 200 µL of ice-cold acetone to the pellet to wash it.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Discard the acetone and allow the protein pellet to air-dry for 10-15 minutes. Do not over-dry the pellet.

    • Resuspend the protein pellet in a known volume of a BCA-compatible buffer (e.g., 50 µL of PBS). Ensure the pellet is fully dissolved.

  • BCA Assay (Microplate Procedure):

    • Prepare a series of BSA standards (e.g., 0, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL) in the same BCA-compatible buffer used to resuspend your protein pellet.

    • Pipette 25 µL of each standard and your resuspended protein samples into separate wells of a 96-well microplate.

    • Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

    • Add 200 µL of the BCA working reagent to each well.

    • Mix the plate thoroughly on a plate shaker for 30 seconds.

    • Cover the plate and incubate at 37°C for 30 minutes.[2][3][7]

    • Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the BSA standards against their concentrations.

    • Determine the protein concentration of your samples using the standard curve.

Protocol B: Matched-Buffer Standard Curve

This protocol is a quicker alternative to precipitation but is only suitable if the interference from this compound is not severe. It requires preparing the protein standards in the exact same concentration of this compound buffer as the samples.

Experimental Workflow:

A Prepare BSA standards in this compound buffer C Add standards and samples to microplate A->C B Prepare unknown samples in the same this compound buffer B->C D Add BCA working reagent C->D E Incubate at 37°C D->E F Read absorbance at 562 nm E->F G Generate standard curve and determine concentration F->G

Caption: Workflow for BCA assay with a matched-buffer standard curve.

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of BSA standards (e.g., 0, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL) in the exact same concentration of this compound buffer as your unknown protein samples. The "0 µg/mL" standard will serve as your buffer blank.

    • Your protein samples should also be in this same this compound buffer.

  • BCA Assay (Microplate Procedure):

    • Pipette 25 µL of each matched-buffer standard and your protein samples into separate wells of a 96-well microplate.

    • Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

    • Add 200 µL of the BCA working reagent to each well.

    • Mix the plate thoroughly on a plate shaker for 30 seconds.

    • Cover the plate and incubate at 37°C for 30 minutes.[2][3][7]

    • Cool the plate to room temperature and measure the absorbance at 562 nm.

    • Generate a standard curve using the matched-buffer standards.

    • Determine the protein concentration of your samples from this standard curve.

Important Considerations for Protocol B:

  • This method assumes that the interference from this compound is consistent across the concentration range of the standards and the samples.

  • It is crucial that the concentration of this compound is identical in both the standards and the samples.

  • This method may result in a standard curve with a lower slope and reduced sensitivity compared to a standard assay in a non-interfering buffer.

Data Presentation

For accurate record-keeping and comparison, all quantitative data should be summarized in tables.

Table 1: Example Data for Protocol A (TCA Precipitation)

Sample IDAbsorbance at 562 nm (Corrected)Protein Concentration (µg/mL)
BSA Standard 1 (0 µg/mL)0.0000
BSA Standard 2 (125 µg/mL)0.150125
BSA Standard 3 (250 µg/mL)0.295250
BSA Standard 4 (500 µg/mL)0.580500
BSA Standard 5 (750 µg/mL)0.850750
BSA Standard 6 (1000 µg/mL)1.1001000
BSA Standard 7 (1500 µg/mL)1.5501500
BSA Standard 8 (2000 µg/mL)1.9002000
Unknown Sample 10.650Calculated from std. curve
Unknown Sample 20.920Calculated from std. curve

Table 2: Example Data for Protocol B (Matched-Buffer Standard Curve)

Sample ID (in this compound Buffer)Absorbance at 562 nm (Corrected)Protein Concentration (µg/mL)
BSA Standard 1 (0 µg/mL)0.0000
BSA Standard 2 (125 µg/mL)0.120125
BSA Standard 3 (250 µg/mL)0.240250
BSA Standard 4 (500 µg/mL)0.470500
BSA Standard 5 (750 µg/mL)0.690750
BSA Standard 6 (1000 µg/mL)0.9001000
BSA Standard 7 (1500 µg/mL)1.2801500
BSA Standard 8 (2000 µg/mL)1.6002000
Unknown Sample 10.530Calculated from std. curve
Unknown Sample 20.750Calculated from std. curve

Signaling Pathway and Logical Relationships

The interference of this compound in the BCA assay can be visualized as a disruption of the standard reaction pathway.

cluster_0 Standard BCA Assay cluster_1 Interference by this compound A Protein C Cu¹⁺ A->C reduces B Cu²⁺ (from Reagent B) B->C G This compound-Cu²⁺ Complex B->G E Purple Complex (Abs @ 562 nm) C->E chelates D BCA (from Reagent A) D->E F This compound F->G chelates

Caption: Interference mechanism of this compound in the BCA assay.

Conclusion

While this compound is a useful biological buffer, its copper-chelating properties necessitate modifications to the standard BCA protein assay protocol for accurate protein quantification. For the most reliable results, protein precipitation (Protocol A) is recommended to completely remove this compound. Alternatively, for samples with low this compound concentrations, generating a matched-buffer standard curve (Protocol B) can be a viable, though potentially less sensitive, option. Researchers should carefully consider the nature of their samples and the required accuracy when choosing the appropriate protocol.

References

Application Notes and Protocols for Employing HEPPSO as a Buffer in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HEPPSO Buffer in HPLC

N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), commonly known as this compound, is a zwitterionic biological buffer, one of the series of "Good's" buffers.[1] With a pKa of approximately 7.8, it is effective in maintaining a stable pH in the slightly alkaline range of 7.1 to 8.5.[2] While traditionally used in various biochemical and biological applications, its utility as a mobile phase component in High-Performance Liquid Chromatography (HPLC) is an area of growing interest, particularly in the separation of polar and charged biomolecules.

Due to its zwitterionic nature, this compound is highly polar and thus not well-suited for traditional reversed-phase HPLC where it exhibits poor retention.[3] However, it finds a valuable application in Hydrophilic Interaction Liquid Chromatography (HILIC), a chromatographic mode that excels at the separation of polar compounds.[4] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes.

This document provides detailed application notes and protocols for the effective use of this compound as a buffer in HILIC-HPLC, including buffer preparation, a general experimental workflow, and expected performance characteristics.

Properties of this compound Buffer for HPLC Applications

A summary of the key properties of this compound relevant to its use in HPLC is provided in the table below.

PropertyValueSignificance in HPLC
Chemical Name N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)---
Molecular Formula C₉H₂₀N₂O₅S---
Molecular Weight 268.33 g/mol Important for accurate buffer preparation.
pKa (25 °C) ~7.8Defines the optimal buffering range.[2]
Effective pH Range 7.1 - 8.5Suitable for separations requiring slightly alkaline conditions.[2]
UV Cutoff LowLow UV absorbance is advantageous for UV detection at lower wavelengths.
Metal Ion Chelation Forms complexes with Cu(II) ionsCaution should be exercised when analyzing metal-sensitive compounds or using systems with exposed copper components.[1]
Solubility High in aqueous solutionsFacilitates the preparation of concentrated stock solutions.

Experimental Protocols

Preparation of this compound Buffer Stock Solution (1 M)

Materials:

  • This compound (MW: 268.33 g/mol )

  • High-purity water (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH) or Phosphoric acid (H₃PO₄) for pH adjustment

  • Calibrated pH meter

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Weigh out 26.83 g of this compound powder and transfer it to a 100 mL volumetric flask.

  • Add approximately 80 mL of high-purity water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the this compound is completely dissolved.

  • Adjust the pH of the solution to the desired value (e.g., 7.8) by dropwise addition of a concentrated NaOH or H₃PO₄ solution while continuously monitoring with a calibrated pH meter.

  • Once the desired pH is reached and stable, remove the stir bar and add high-purity water to bring the final volume to 100 mL.

  • Filter the buffer solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Store the 1 M this compound stock solution at 2-8°C. For long-term storage, aliquoting and freezing is recommended to prevent microbial growth.

Preparation of HPLC Mobile Phase

Materials:

  • 1 M this compound buffer stock solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • High-purity water (HPLC grade)

  • Graduated cylinders or volumetric flasks

  • Mobile phase reservoir bottles

Procedure for a 10 mM this compound Mobile Phase (Aqueous Component):

  • Pipette 10 mL of the 1 M this compound stock solution into a 1 L volumetric flask.

  • Add high-purity water to the mark to make a 1 L solution of 10 mM this compound.

  • This aqueous solution will serve as the "A" solvent in a binary pump system.

Mobile Phase Preparation for HILIC: For HILIC applications, the mobile phase will be a mixture of the aqueous this compound buffer (Solvent A) and an organic solvent, typically acetonitrile (Solvent B). The exact ratio will depend on the specific application and the analytes being separated. A common starting point for HILIC method development is a high percentage of the organic solvent.

Example Mobile Phase Composition:

  • Solvent A: 10 mM this compound, pH 7.8 (aqueous)

  • Solvent B: Acetonitrile (ACN)

The gradient or isocratic conditions will be set on the HPLC instrument. For example, an isocratic run could use 85% Solvent B and 15% Solvent A.

General HILIC-HPLC Experimental Workflow

The following diagram illustrates a typical workflow for using this compound buffer in a HILIC-HPLC experiment.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Prepare 1M this compound Stock Solution prep_mobile Prepare Mobile Phase (Aqueous & Organic) prep_buffer->prep_mobile prep_sample Prepare Sample in Mobile Phase prep_mobile->prep_sample hplc_setup System Equilibration prep_sample->hplc_setup hplc_inject Sample Injection hplc_setup->hplc_inject hplc_run Chromatographic Run (Gradient or Isocratic) hplc_inject->hplc_run hplc_detect Detection (UV, MS, etc.) hplc_run->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_report Reporting data_proc->data_report

Figure 1. General workflow for HPLC analysis using this compound buffer.

Application Example: Separation of Polar Biomolecules using HILIC with this compound Buffer

This section provides an illustrative example of using this compound buffer for the separation of a mixture of polar biomolecules. The data presented is representative of the expected performance and should be used as a starting point for method development.

Chromatographic Conditions
ParameterCondition
Column Zwitterionic HILIC Column (e.g., Obelisc N), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM this compound, pH 7.8 in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 90% to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm
Analytes Mixture of Cytidine, Uridine, and Guanosine (polar nucleosides)
Expected Performance Data

The following table summarizes the expected chromatographic performance for the separation of the model polar analytes.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Cytidine 5.21.18500
Uridine 6.81.28200
Guanosine 8.51.18800

Potential Challenges and Troubleshooting

When using this compound or other zwitterionic buffers in HPLC, researchers may encounter certain challenges. The logical relationship for troubleshooting is outlined below.

G cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions prob Poor Peak Shape or Shifting Retention Times cause1 Ionic Interactions with Stationary Phase prob->cause1 cause2 Buffer Concentration Too Low prob->cause2 cause3 pH Instability prob->cause3 cause4 Column Contamination prob->cause4 sol1 Increase Buffer Concentration (e.g., to 20-50 mM) cause1->sol1 sol2 Adjust Mobile Phase pH away from analyte pKa cause1->sol2 sol3 Use a Zwitterionic or Mixed-Mode Column cause1->sol3 cause2->sol1 sol4 Ensure Fresh Buffer Preparation and Proper Storage cause3->sol4 sol5 Implement Column Washing Protocol cause4->sol5

Figure 2. Troubleshooting guide for common issues with zwitterionic buffers.

Conclusion

This compound is a promising zwitterionic buffer for use in HILIC-HPLC applications, particularly for the separation of polar and charged biomolecules that are not well-retained in reversed-phase chromatography. Its ability to provide stable pH control in the slightly alkaline range makes it a valuable tool for method development. By following the protocols and considering the potential challenges outlined in these application notes, researchers can effectively employ this compound to achieve robust and reproducible separations. Further method development and optimization will be necessary to tailor the chromatographic conditions for specific analytical needs.

References

Troubleshooting & Optimization

how to prevent pH shift in HEPPSO buffer during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent pH shifts in HEPPSO buffer during their experiments.

Troubleshooting Guide: Preventing pH Shift in this compound Buffer

A stable pH is crucial for the validity and reproducibility of many biological experiments. This compound, a zwitterionic buffer, is effective in the pH range of 7.1 to 8.5. However, like any buffer,[1][2] it can be susceptible to pH shifts if not handled correctly. This guide addresses common causes of pH instability and provides solutions to maintain a consistent pH throughout your experiments.

ProblemPotential CauseRecommended Solution
pH drift over time CO2 Absorption: Exposure to atmospheric carbon dioxide (CO2) can lead to the formation of carbonic acid, causing a gradual decrease in the pH of the buffer solution.- Prepare fresh buffer [3][4]for each experiment.- Store buffer in tightly sealed containers.- If working outside a CO2-controlled environment for extended periods, consider using a combination of buffers or a system less sensitive to CO2.
Temperature Fluctuations: The pKa of this compound, and therefore the pH of the buffer, is temperature-dependent. A change in temperature w[2][5][6]ill cause a shift in pH.- Calibrate your pH meter at the temperature at which you will be conducting your experiment.- Maintain a constant temperature throughout your experiment.- Refer to the pKa vs. Temperature table to anticipate pH changes.
Incorrect initial pH Improper Preparation: Inaccurate weighing of buffer components, incorrect volume of solvent, or improper titration can lead to an incorrect starting pH.- Use a calibrated anal[7]ytical balance for weighing.- Use calibrated volumetric flasks for accurate volume measurements.- Add the titrant (e.g., NaOH or KOH) slowly while monitoring the pH with a calibrated pH meter.
pH Meter Calibrat[2]ion Error: An improperly calibrated pH meter will give inaccurate readings.- Calibrate the pH meter before each use with fresh, certified calibration standards that bracket the target pH.
Sudden pH change du[7]ring experiment Addition of Acidic or Basic Reagents: The addition of acidic or basic samples or reagents can overwhelm the buffer's capacity, leading to a rapid pH change.- Determine the bufferi[8][9]ng capacity of your this compound solution.- If adding significant volumes of acidic or basic solutions, adjust their pH to match the buffer before adding them to the experimental system.- Consider increasing the concentration of the this compound buffer to increase its buffering capacity.
Interaction with [10]Metal Ions: this compound is known to bind with copper (II) ions, which can potentially affect the pH.- Be aware of the prese[1][11]nce of metal ions in your experimental system. If significant concentrations of copper ions are present, consider using an alternative buffer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound buffer?

The effective buffering range for this compound is between pH 7.1 and 8.5. Its pKa at 25°C is appro[1][2]ximately 7.8 to 7.9. A buffer is most effectiv[12][13]e at resisting pH changes when the solution's pH is close to its pKa.

Q2: How does temperatu[8]re affect the pH of this compound buffer?

The pKa of this compound decreases as the temperature increases. This means that for a giv[2][5]en composition, the pH of the buffer will decrease as it is heated and increase as it is cooled. It is crucial to adjust the pH of the buffer at the intended experimental temperature.

This compound pKa vs. Tempera[14]ture

Temperature (°C)pKa
58.042
257.8 - 7.85
3[15]77.876

[12]Note: [2]The exact pKa c[15]an vary slightly depending on the buffer concentration.

Q3: Can I autoclave HE[5]PPSO buffer?

While some buffers can be autoclaved for sterilization, it is generally recommended to sterilize this compound solutions by filtration through a 0.22 µm filter. Autoclaving can potential[2]ly lead to the degradation of the buffer components and a subsequent shift in pH.

Q4: How can I increase the buffering capacity of my this compound solution?

The buffering capacity is the measure of a buffer's resistance to pH change upon the addition of an acid or base. You can increase the buff[6][8]ering capacity of your this compound solution by increasing its concentration.

Q5: What are some comm[10]on mistakes to avoid when preparing this compound buffer?

  • Overshooting the pH: When titrating the buffer to the desired pH, adding the acid or base too quickly can cause you to go past the target pH. Adding more of the conjugate acid or base to correct this will alter the ionic strength of the buffer.

  • Using low-quality r[7]eagents: Impurities in the this compound powder or the water used can affect the final pH and buffering capacity. Always use high-purity water (e.g., deionized or distilled) and analytical grade reagents.

  • Ignoring temperature effects: As mentioned, failing to adjust the pH at the experimental temperature is a common source of error.

Experimental Protoco[7]ls

Protocol for Preparing 1 L of 0.1 M this compound Buffer, pH 7.8

Materials:

  • This compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) powder

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • High-purity water (deionized or distilled)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • 1 L volumetric flask

  • Beaker

Procedure:

  • Dissolve this compound: Add approximately 800 mL of high-purity water to a beaker. While stirring, dissolve the required amount of this compound powder to achieve a final concentration of 0.1 M. For a 1 L solution, this would be the molecular weight of this compound in grams multiplied by 0.1.

  • Adjust pH: Place the beaker on a stir plate and immerse a calibrated pH electrode in the solution. Slowly add small increments of 10 N NaOH or KOH solution while continuously monitoring the pH.

  • Final Volume: Con[16]tinue adding the base until the pH meter reads 7.8. Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Bring to Volume: Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Sterilization (Optional): If required, sterilize the buffer solution by filtering it through a 0.22 µm filter into a sterile container.

Visualizations

Troubleshooting Workflow for pH Shift in this compound Buffer

TroubleshootingWorkflow Start pH Shift Detected Check_Temp Is the experimental temperature stable? Start->Check_Temp Adjust_Temp Stabilize and monitor temperature. Check_Temp->Adjust_Temp No Check_CO2 Is the buffer protected from atmospheric CO2? Check_Temp->Check_CO2 Yes Adjust_Temp->Check_CO2 Seal_Container Use tightly sealed containers. Prepare fresh buffer. Check_CO2->Seal_Container No Check_Reagents Have acidic/basic reagents been added? Check_CO2->Check_Reagents Yes Seal_Container->Check_Reagents Adjust_Reagent_pH Adjust pH of reagents before addition or increase buffer concentration. Check_Reagents->Adjust_Reagent_pH Yes Check_Preparation Was the buffer prepared correctly? Check_Reagents->Check_Preparation No Adjust_Reagent_pH->Check_Preparation Reprepare_Buffer Review preparation protocol and reprepare the buffer. Check_Preparation->Reprepare_Buffer No End pH Stabilized Check_Preparation->End Yes Reprepare_Buffer->End

Caption: A logical workflow to diagnose and resolve pH instability in this compound buffer.

Factors Leading to pH Shift in Buffers

Factors_pH_Shift pH_Shift pH Shift in Buffer Temp_Change Temperature Fluctuations Temp_Change->pH_Shift CO2_Absorption CO2 Absorption from Atmosphere CO2_Absorption->pH_Shift Reagent_Addition Addition of Acids or Bases Reagent_Addition->pH_Shift Incorrect_Prep Improper Buffer Preparation Incorrect_Prep->pH_Shift Metal_Interaction Interaction with Metal Ions Metal_Interaction->pH_Shift

Caption: Key factors that can contribute to a shift in the pH of a buffer solution.

References

Technical Support Center: Troubleshooting Precipitation in HEPPSO-Buffered Media at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues with HEPPSO-buffered media during low-temperature applications. The following information provides a structured approach to troubleshooting, along with detailed experimental protocols and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a buffer?

This compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) is a zwitterionic biological buffer, one of the series of "Good's buffers".[1] It is widely used in biological and biochemical research due to its favorable characteristics, including high water solubility, minimal interaction with biological membranes, and a pKa value that makes it an effective buffer in the physiological pH range of 7.1 to 8.5.[1][2]

Q2: I observed precipitation in my this compound-buffered medium after storing it at 4°C. What are the potential causes?

Precipitation in this compound-buffered media at low temperatures can be attributed to several factors:

  • Temperature-Dependent pKa Shift: The pKa of this compound, like many buffers, is temperature-dependent. This can lead to a significant pH shift at lower temperatures, potentially causing some media components to become less soluble.

  • Interaction with Divalent Cations: this compound is known to form complexes with certain divalent cations, notably copper (Cu²⁺). If your medium contains such ions, a precipitate may form, especially as solubility decreases at lower temperatures.

  • "Salting Out" Effect: The high concentration of various salts in complex culture media can reduce the solubility of the buffer itself or other components, a phenomenon known as "salting out". This effect can be exacerbated at lower temperatures.

  • Concentration of this compound: Using this compound at a concentration that is near its solubility limit in the specific complex medium at a low temperature can lead to precipitation.

  • Presence of Other Less Soluble Components: The precipitate may not be the this compound buffer itself, but rather other components of the medium (e.g., salts, amino acids, or proteins) that have precipitated due to the change in temperature and pH.

Q3: Is it safe to use the supernatant after precipitation has occurred?

It is generally not recommended to use the supernatant after a precipitate has formed and been removed. The precipitation of one or more components will alter the chemical composition and pH of the medium in an unquantified way. This can lead to inaccurate and irreproducible experimental results. The best approach is to identify the cause of the precipitation and prevent it from occurring.

Troubleshooting Guide

If you are experiencing precipitation in your this compound-buffered media at low temperatures, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Observation
  • Characterize the Precipitate:

    • Visually inspect the precipitate. Is it crystalline or amorphous? Colored or white?

    • Note the temperature at which precipitation occurs. Does it appear immediately upon cooling or after a prolonged period?

    • Does the precipitate redissolve upon warming to room temperature or 37°C?

  • Review Media Composition:

    • Check the formulation of your cell culture medium. Pay close attention to the concentrations of this compound, salts (especially phosphates and calcium), and any metal ions.

    • Consult the manufacturer's instructions for the medium and the this compound buffer for any notes on storage and solubility at low temperatures.

Step 2: Systematic Investigation of Potential Causes

The following diagram illustrates a logical workflow for troubleshooting the cause of precipitation.

G start Precipitation Observed in This compound-Buffered Media at Low Temperature check_temp Does precipitate redissolve upon warming? start->check_temp temp_related Likely a temperature-dependent solubility issue. check_temp->temp_related Yes not_temp_related May indicate a chemical reaction or irreversible precipitation. check_temp->not_temp_related No check_pH Measure pH of the cold media (if possible and equipment is calibrated for low temp). temp_related->check_pH not_temp_related->check_pH pH_shift Significant pH shift observed. check_pH->pH_shift no_pH_shift pH is stable. check_pH->no_pH_shift adjust_pH Action: Adjust pH at the intended low working temperature. pH_shift->adjust_pH check_ions Review media for divalent cations (e.g., Cu²⁺, Ca²⁺, Mg²⁺). no_pH_shift->check_ions solubility_test Perform a solubility test of individual components at low temperature. adjust_pH->solubility_test ions_present Divalent cations are present. check_ions->ions_present no_ions Media is free of potentially problematic ions. check_ions->no_ions test_ions Action: Prepare media without the suspect ion or use a chelating agent. ions_present->test_ions check_concentration Review this compound concentration. no_ions->check_concentration test_ions->solubility_test high_conc Concentration is high (>25 mM). check_concentration->high_conc low_conc Concentration is low (<25 mM). check_concentration->low_conc reduce_conc Action: Test a lower this compound concentration. high_conc->reduce_conc low_conc->solubility_test reduce_conc->solubility_test

Troubleshooting workflow for precipitation in this compound-buffered media.
Step 3: Corrective and Preventative Actions

Based on the findings from your investigation, implement the following actions:

  • pH Adjustment at Working Temperature:

    • If a significant pH shift is observed or suspected, adjust the pH of your medium at the low temperature at which you will be working. This will ensure the pH is correct for your experimental conditions.

  • Management of Divalent Cations:

    • If your medium contains ions known to interact with this compound (like Cu²⁺), consider using an alternative buffer that does not have this interaction.

    • Alternatively, if the ion is not essential for your experiment, prepare the medium without it.

    • In some cases, the addition of a chelating agent like EDTA may be appropriate, but be aware that this can affect other cellular processes.

  • Optimization of this compound Concentration:

    • If you are using a high concentration of this compound, try reducing it. Often, a lower concentration is still sufficient for pH buffering and may prevent precipitation.

  • Component Solubility Test:

    • If the cause of precipitation is still unclear, perform a systematic test of the solubility of individual or small groups of media components at the low temperature. This can help to identify the specific component that is precipitating.

Data Presentation

Table 1: Physicochemical Properties of this compound Buffer

PropertyValueNotes
pKa at 25°C 7.8 - 8.0Effective buffering range is approximately pH 7.1 - 8.5.
ΔpKa/°C -0.010 to -0.028The pKa decreases as the temperature decreases.
Molecular Weight 268.33 g/mol
Solubility in Water High (e.g., 2.20 M at 0°C)Solubility in complex biological media at low temperatures may be lower and should be empirically determined.
Metal Ion Binding Forms complexes with Cu(II) ions.Caution should be exercised when using in media containing copper.

Experimental Protocols

Protocol 1: Determination of pH Shift at Low Temperature

Objective: To measure the change in pH of the this compound-buffered medium upon cooling.

Materials:

  • Calibrated pH meter with a temperature probe.

  • Water bath or cooling block set to the desired low temperature (e.g., 4°C).

  • Your this compound-buffered medium.

  • Stir plate and stir bar.

Methodology:

  • Calibrate the pH meter at room temperature according to the manufacturer's instructions.

  • Place a sample of your this compound-buffered medium in a beaker with a stir bar and place it on the stir plate.

  • Measure and record the initial pH and temperature of the medium at room temperature.

  • Transfer the beaker to the pre-chilled water bath or cooling block on the stir plate and continue to stir gently.

  • Allow the medium to equilibrate to the target low temperature. Monitor the temperature with the pH meter's probe.

  • Once the target temperature is reached and stable, record the final pH.

  • The difference between the initial and final pH is the temperature-induced pH shift.

Protocol 2: Low-Temperature Solubility Test of Media Components

Objective: To identify which component(s) of the medium may be precipitating at low temperature.

Materials:

  • Individual components of your cell culture medium (as powders or concentrated stock solutions).

  • Ultrapure water.

  • A set of sterile tubes.

  • A refrigerator or cold room at the desired low temperature (e.g., 4°C).

  • Vortex mixer.

Methodology:

  • Prepare a series of tubes containing solutions of individual or small groups of media components in ultrapure water at the same concentrations as in your final medium. Also, prepare a tube with only the this compound buffer at its final concentration.

  • Ensure all components are fully dissolved at room temperature. Use the vortex mixer if necessary.

  • Visually inspect each tube for clarity at room temperature.

  • Place the tubes in the refrigerator or cold room.

  • Periodically (e.g., after 1, 4, and 24 hours), visually inspect the tubes for any signs of precipitation.

  • If precipitation is observed in a particular tube, this indicates that the component(s) in that tube may be the cause of the precipitation in your complete medium.

The following diagram illustrates the workflow for this experimental protocol.

G start Start: Prepare Individual Component Solutions dissolve Ensure Complete Dissolution at Room Temperature start->dissolve initial_check Visual Inspection for Clarity (Room Temperature) dissolve->initial_check incubate Incubate at Low Temperature (e.g., 4°C) initial_check->incubate periodic_check Periodic Visual Inspection (1h, 4h, 24h) incubate->periodic_check precipitate_check Precipitation Observed? periodic_check->precipitate_check identify Identify Precipitating Component(s) precipitate_check->identify Yes no_precipitate Component is Soluble Under These Conditions precipitate_check->no_precipitate No end End of Test identify->end no_precipitate->end

Experimental workflow for low-temperature solubility testing.

References

Optimizing HEPPSO Buffer Concentration for Maximum Experimental Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your comprehensive resource for optimizing the use of HEPPSO buffer in your experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals maximize their experimental efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its optimal buffering range?

A1: this compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's" buffers.[1] It is widely used in biochemical and molecular biology research. Its effective pH range is 7.1 to 8.5, with a pKa of approximately 7.8 at 25°C, making it ideal for maintaining stable pH in many biological experiments.[2][3]

Q2: What are the key advantages of using this compound buffer?

A2: this compound offers several advantages, including good solubility in water, low toxicity to cells, and minimal interference with many biological reactions.[2] It is also stable over a range of temperatures and storage conditions.[2]

Q3: Can this compound buffer be autoclaved?

A3: While some sources suggest that HEPES (a structurally similar buffer) can degrade upon autoclaving, it is generally recommended to sterilize this compound solutions by filtration through a 0.22 µm filter, especially for sensitive applications like cell culture.[3] If autoclaving is necessary, it is advisable to check the pH of the solution after it has cooled to room temperature and adjust if needed.

Q4: Does this compound buffer interact with metal ions?

A4: Yes, this compound is known to form a complex with copper (II) ions.[1][3][4] This interaction should be taken into account when working with metalloenzymes or in assays where copper ions are present. For instance, while it can be used with the bicinchoninic acid (BCA) protein assay, the binding to copper ions might lead to diminished color development.[1]

Troubleshooting Guide

This section addresses common issues encountered when using this compound buffer.

Issue 1: Unexpected pH shift in the experiment.

  • Possible Cause A: Temperature Fluctuation. The pKa of a buffer, and therefore its pH, can change with temperature. If your experiment involves a temperature shift, the buffering capacity of this compound may be altered.

    • Troubleshooting Steps:

      • Measure the pH of your this compound buffer at the working temperature of your experiment.

      • If a significant pH shift is observed, adjust the pH of the buffer at the target temperature.

      • Consider using a buffer with a lower thermal coefficient of pKa if temperature stability is critical.

  • Possible Cause B: High concentration of reactants or byproducts. The buffering capacity of your this compound solution may be overwhelmed by the production of acidic or basic molecules during your experiment.

    • Troubleshooting Steps:

      • Increase the concentration of the this compound buffer to enhance its buffering capacity. A typical starting concentration for many applications is 20-50 mM.

      • Monitor the pH of your reaction over time to determine if the buffering capacity is sufficient.

Issue 2: Poor cell growth or viability in culture.

  • Possible Cause: Suboptimal buffer concentration. While this compound is generally considered non-toxic, excessively high concentrations can be detrimental to some cell lines. Conversely, a concentration that is too low may not provide adequate pH stability.

    • Troubleshooting Steps:

      • Start with a this compound concentration in the range of 10-25 mM in your cell culture medium.[5]

      • Perform a titration experiment to determine the optimal this compound concentration for your specific cell line by testing a range of concentrations and monitoring cell growth and viability.

      • Ensure the osmolality of the final medium is within the optimal range for your cells.

Issue 3: Inconsistent results in enzyme assays.

  • Possible Cause A: Buffer interference with enzyme activity. Although generally inert, this compound may interact with certain enzymes.

    • Troubleshooting Steps:

      • Run a control experiment to assess the effect of different this compound concentrations on your enzyme's activity.

      • If inhibition is observed, consider switching to an alternative buffer with a similar pKa.

  • Possible Cause B: Formation of radicals. this compound has been reported to be capable of forming radicals, which can be problematic in redox-sensitive assays.[1]

    • Troubleshooting Steps:

      • If your assay involves redox reactions, it is advisable to choose a buffer that does not form radicals, such as PIPES.

Issue 4: Precipitation observed in the buffer solution.

  • Possible Cause: Poor solubility of buffer components or interaction with other solutes.

    • Troubleshooting Steps:

      • Ensure that the this compound powder is fully dissolved before adjusting the pH. Gentle heating and stirring can aid dissolution.[3]

      • When preparing concentrated stock solutions, check for precipitation upon cooling and storage.

      • If precipitation occurs upon mixing with other reagents, consider the compatibility of all components at the final concentrations.

Quantitative Data Summary

Optimizing the buffer concentration is crucial for experimental success. The following tables provide a general framework for starting concentrations and highlight the potential impact of varying concentrations.

Table 1: Recommended Starting Concentrations of this compound Buffer for Common Applications

ApplicationRecommended Starting ConcentrationKey Considerations
Cell Culture10 - 25 mM[5]Titrate for specific cell line; monitor osmolality.
Enzyme Assays20 - 100 mMCheck for potential inhibition; ensure pH stability throughout the reaction.
Protein Purification20 - 50 mMEnsure protein stability and solubility; may need adjustment for specific chromatography steps.
Isoelectric FocusingAs a component of ampholyte mixtureFollow specific protocol recommendations for creating the pH gradient.[1]

Table 2: Potential Effects of Suboptimal this compound Buffer Concentration

ConcentrationPotential Negative EffectsTroubleshooting Recommendation
Too Low Insufficient buffering capacity leading to pH fluctuations.Increase buffer concentration; monitor pH during the experiment.
Reduced enzyme stability or activity.Test a higher concentration range.
Too High Potential cytotoxicity in cell culture.Perform a dose-response experiment to determine the optimal non-toxic concentration.
Increased ionic strength affecting protein interactions or enzyme kinetics.Measure and adjust the ionic strength of the buffer if necessary.
Interference with assays (e.g., protein quantification).Run buffer controls for all assays.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution (pH 7.8)

Materials:

  • This compound (MW: 268.33 g/mol )

  • High-purity water (e.g., deionized, distilled)

  • 10 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh out 268.33 g of this compound powder.

  • Add the powder to a beaker containing approximately 800 mL of high-purity water.

  • Stir the solution until the this compound is completely dissolved.

  • Slowly add 10 N NaOH while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH dropwise until the pH of the solution reaches 7.8.

  • Transfer the solution to a 1 L volumetric flask.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution at 2-8°C.

Protocol 2: Optimizing this compound Concentration for an Enzyme Assay

Objective: To determine the optimal this compound buffer concentration that maximizes enzyme activity while maintaining pH stability.

Procedure:

  • Prepare a series of this compound buffers at different concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM), all adjusted to the optimal pH for your enzyme.

  • Set up your standard enzyme assay reaction mixture, replacing the buffer component with each of the prepared this compound concentrations.

  • Include a control with your previously used buffer or another standard buffer for comparison.

  • Initiate the enzymatic reaction and measure the reaction rate (e.g., by monitoring substrate depletion or product formation over time).

  • At the end of the reaction, measure the final pH of each reaction mixture to assess the buffering capacity.

  • Plot the enzyme activity (initial velocity) against the this compound concentration.

  • The optimal concentration will be the one that provides the highest enzyme activity and maintains a stable pH throughout the assay.

Visualizing Experimental Workflows

Diagram 1: General Workflow for this compound Buffer Preparation

G cluster_prep Buffer Preparation weigh Weigh this compound Powder dissolve Dissolve in Water weigh->dissolve 1 adjust_ph Adjust pH with NaOH dissolve->adjust_ph 2 final_vol Bring to Final Volume adjust_ph->final_vol 3 sterilize Sterilize (Filter) final_vol->sterilize 4 store Store at 2-8°C sterilize->store 5

Caption: A stepwise workflow for preparing a this compound buffer stock solution.

Diagram 2: Troubleshooting Logic for Suboptimal Experimental Results with this compound Buffer

G start Suboptimal Result check_ph Check pH Stability start->check_ph ph_unstable pH Unstable? check_ph->ph_unstable check_conc Evaluate Buffer Concentration conc_issue Concentration Issue? check_conc->conc_issue check_interaction Assess Potential Interactions interaction_issue Interaction Issue? check_interaction->interaction_issue ph_unstable->check_conc No adjust_conc Adjust Concentration ph_unstable->adjust_conc Yes optimize_temp Optimize for Temperature ph_unstable->optimize_temp If temp-related conc_issue->check_interaction No conc_issue->adjust_conc Yes change_buffer Consider Alternative Buffer interaction_issue->change_buffer Yes

Caption: A logical flowchart for troubleshooting experiments using this compound buffer.

References

Technical Support Center: Minimizing Buffer Interference in Sensitive Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize buffer interference in sensitive biochemical assays.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Assay Results

Q: My assay is yielding inconsistent results (high variability between replicates) or unexpected outcomes (e.g., lower than expected enzyme activity). Could my buffer be the cause?

A: Yes, buffer components can significantly impact assay performance. Inconsistencies can arise from several factors related to your buffer composition.

Troubleshooting Workflow:

G cluster_solutions Corrective Actions start Inconsistent Results Observed check_ph Verify pH of Buffer Post-Preparation and After Adding Samples start->check_ph check_ionic Evaluate Ionic Strength Effects check_ph->check_ionic pH is stable check_components Assess Interference from Specific Buffer Components check_ionic->check_components Ionic strength is optimal dilution Perform Sample Dilution Series check_components->dilution Component interference suspected buffer_exchange Conduct Buffer Exchange dilution->buffer_exchange Dilution insufficient resolve Issue Resolved dilution->resolve Dilution resolves issue buffer_screen Screen a Panel of Alternative Buffers buffer_exchange->buffer_screen Interference persists buffer_exchange->resolve Exchange resolves issue buffer_screen->resolve New buffer is optimal G cluster_criteria Buffer Selection Criteria cluster_assay Assay Requirements pka pKa within +/- 1 of desired pH optimal_buffer Optimal Buffer Choice pka->optimal_buffer compatibility Component Compatibility compatibility->optimal_buffer temp_dependence Low Temperature Dependence of pKa temp_dependence->optimal_buffer ionic_strength Appropriate Ionic Strength ionic_strength->optimal_buffer enzyme_type Enzyme Type (e.g., metalloenzyme, kinase) enzyme_type->compatibility cofactors Required Cofactors (e.g., Mg2+, Ca2+) cofactors->compatibility detection Detection Method (e.g., colorimetric, fluorescence) detection->compatibility G start Protein Sample with Interfering Substances add_acetone Add Cold Acetone (4 volumes) start->add_acetone incubate Incubate at -20°C add_acetone->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge remove_supernatant Decant Supernatant (contains interferents) centrifuge->remove_supernatant dry_pellet Air-Dry Pellet remove_supernatant->dry_pellet resuspend Resuspend Pellet in Compatible Buffer dry_pellet->resuspend end Purified Protein Sample resuspend->end

HEPPSO Buffer: Technical Support and Troubleshooting Guide for pH Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the effect of temperature changes on the pH stability of HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what is its effective pH range?

A1: this compound is a zwitterionic biological buffer, one of the "Good's buffers," developed for biochemical and biological research.[1][2] It is favored for its high water solubility, minimal interaction with biological components, and stability.[3][4] The effective buffering range for this compound is typically between pH 7.1 and 8.5.[5]

Q2: How does temperature affect the pH of this compound buffer?

A2: Like most buffers, the pH of a this compound solution is sensitive to temperature changes. This is due to the temperature-dependent nature of its acid dissociation constant (pKa). As the temperature increases, the pKa of this compound decreases, leading to a lower pH of the buffer solution.[6][7] It is crucial to adjust the pH of the buffer at the intended experimental temperature.[8]

Q3: What is the pKa and the temperature coefficient (ΔpKa/°C) of this compound?

A3: The pKa of this compound is approximately 8.042 at 25°C and 7.876 at 37°C.[6][7] The temperature coefficient (ΔpKa/°C), which describes the change in pKa for each degree Celsius change in temperature, is reported to be between -0.010 and -0.028.[8][9] This means for every 1°C increase in temperature, the pKa will decrease by approximately 0.010 to 0.028 units.

Q4: Why is my this compound buffer's pH different from the expected value when I change the temperature?

A4: This is a common and expected observation. If you prepare a this compound buffer and set its pH at room temperature (e.g., 25°C) and then use it at a higher temperature (e.g., 37°C), the pH of the solution will drop. This is a direct consequence of the negative temperature coefficient of its pKa.[10]

Q5: Are there any other factors besides temperature that can affect the pH of my this compound buffer?

A5: Yes, the concentration of the buffer can also have a minor effect on its pKa and, consequently, its pH.[9] Additionally, the presence of other salts or solutes in your solution can slightly alter the ionic strength and affect the final pH.

Troubleshooting Guide: pH Instability with Temperature Changes

If you are experiencing unexpected pH values in your experiments using this compound buffer, consult the following troubleshooting guide.

Issue Potential Cause Recommended Solution
Measured pH is lower than expected at elevated temperatures. The pH of the buffer was initially set at a lower temperature (e.g., room temperature).Always calibrate your pH meter and adjust the final pH of the this compound buffer solution at the target experimental temperature.[8]
Inconsistent pH readings between experiments. The temperature at which the pH was adjusted was not consistent across different batches of buffer.Standardize your protocol to ensure the pH of all buffer preparations is set at the same, clearly defined temperature.
Observed pH drift during a long experiment with temperature fluctuations. The experiment is subject to significant temperature changes, causing the buffer's pH to shift.If precise pH control is critical, consider using a temperature-controlled environment for your experiment. Select a buffer with a lower ΔpKa/°C if possible, although this compound is generally considered to have a minimal temperature effect compared to some other buffers like Tris.[10][11]

Quantitative Data: Effect of Temperature on this compound pKa

The following table summarizes the pKa of this compound at different temperatures, illustrating its temperature-dependent nature.

Temperature (°C)Temperature (K)pKa
5278.158.412
15288.158.222
25298.158.042
37310.157.876
55328.157.572
Data sourced from Roy, et al. (1998).[6]

Experimental Protocol: Preparation and pH Adjustment of this compound Buffer at a Specific Temperature

This protocol outlines the steps to prepare a 1 M stock solution of this compound and then a 100 mM working solution with the pH adjusted at the desired experimental temperature.

Materials:

  • This compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) powder

  • High-purity water (e.g., deionized, distilled, or ultrapure)

  • 10 M Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • Water bath or incubator

Procedure:

  • Prepare a 1 M this compound Stock Solution:

    • Weigh out 268.33 g of this compound powder for 1 L of solution.

    • Add the powder to approximately 800 mL of high-purity water in a beaker with a stir bar.

    • Stir until the powder is completely dissolved.

    • Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with high-purity water. Mix thoroughly. This stock solution can be stored at 4°C.

  • Prepare a 100 mM this compound Working Solution:

    • Pipette 100 mL of the 1 M this compound stock solution into a beaker containing approximately 800 mL of high-purity water.

  • Temperature Equilibration and pH Adjustment:

    • Place the beaker containing the working solution in a water bath or incubator set to your desired experimental temperature (e.g., 37°C).

    • Allow the solution to equilibrate to the target temperature for at least 30 minutes. Monitor the temperature with the pH meter's temperature probe.

    • Once the temperature is stable, immerse the calibrated pH electrode into the solution.

    • Slowly add 10 M NaOH to raise the pH or 10 M HCl to lower the pH, while continuously stirring. Add the acid or base dropwise as you approach the target pH to avoid overshooting.

    • Once the desired pH is reached and stable, stop adding acid or base.

  • Final Volume Adjustment:

    • Carefully transfer the pH-adjusted buffer solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

    • Bring the final volume to 1 L with high-purity water and mix thoroughly.

  • Sterilization and Storage:

    • If required for your application, sterilize the buffer solution by filtering it through a 0.22 µm filter.[8]

    • Store the buffer in a sterile container at 4°C.

Logical Workflow for Troubleshooting pH Issues

The following diagram illustrates a logical workflow for troubleshooting pH instability issues related to temperature changes in this compound buffer.

G start Start: Unexpected pH in this compound Buffer check_temp Was pH adjusted at the experimental temperature? start->check_temp adjust_ph Action: Re-prepare buffer and adjust pH at the target temperature. check_temp->adjust_ph No check_cal Is the pH meter and temperature probe calibrated correctly? check_temp->check_cal Yes problem_solved1 Problem Solved adjust_ph->problem_solved1 calibrate Action: Calibrate pH meter and probe at the experimental temperature. check_cal->calibrate No check_exp_temp Are there significant temperature fluctuations during the experiment? check_cal->check_exp_temp Yes problem_solved2 Problem Solved calibrate->problem_solved2 control_temp Action: Use a temperature-controlled environment for the experiment. check_exp_temp->control_temp Yes further_investigation Further Investigation Needed: Consider buffer concentration or interactions with other reagents. check_exp_temp->further_investigation No problem_solved3 Problem Solved control_temp->problem_solved3

Caption: Troubleshooting workflow for this compound buffer pH instability.

References

strategies to avoid buffer depletion during long experimental runs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid buffer depletion during long experimental runs.

Troubleshooting Guides

Issue: My experiment failed overnight due to a suspected buffer depletion issue. How can I prevent this in the future?

Answer:

Preventing buffer depletion in long-term experiments requires careful planning and execution. Here are key strategies to consider:

  • Accurate Volume Calculation: Before starting your experiment, estimate the total buffer volume required. This involves considering the flow rate of your system, the duration of the experiment, and any potential for increased consumption due to evaporation or unexpected events. It's always a good practice to prepare a surplus of 10-20% to account for any unforeseen needs.

  • Automated Buffer Management: For continuous and lengthy processes, consider using an automated buffer management system. These systems can prepare buffers from concentrated stock solutions on-demand, ensuring a constant and fresh supply without the need for large, space-consuming buffer reservoirs.[1][2][3][4]

  • In-Experiment Replenishment: For manual or semi-automated setups, develop a protocol for replenishing the buffer mid-experiment without compromising the integrity of your setup. This is particularly crucial for sterile applications.

  • Buffer Stability: Ensure the buffer is stable for the duration of your experiment under the required conditions (e.g., temperature, light exposure).[5] Degradation of buffer components can lead to a loss of buffering capacity, which is a form of buffer depletion.

Issue: My buffer's pH seems to be drifting during my long experiment, even though I have plenty of volume. What could be the cause?

Answer:

This is a common issue and can be considered a form of "functional" buffer depletion, where the buffer loses its capacity to maintain a stable pH. Several factors can contribute to this:

  • Temperature Fluctuations: The pKa of many common buffers is temperature-dependent.[1][4] If the temperature of your experiment changes, the pH of your buffer can drift. It is crucial to prepare and calibrate your buffer at the temperature at which the experiment will be run.[6]

  • CO2 Absorption: For experiments open to the atmosphere, CO2 from the air can dissolve into the buffer, forming carbonic acid and lowering the pH. This is particularly problematic for buffers with a pH above 7.

  • Metabolic Activity of Samples: In cell culture or enzymatic assays, the metabolic activity of the biological samples can produce acidic or basic byproducts, overwhelming the buffer's capacity over time.[7]

  • Leaching from Equipment: Components from your experimental setup, such as plasticizers from tubing, can leach into the buffer and alter its pH.

  • Inappropriate Buffer Choice: The selected buffer may not have a pKa value close enough to the desired experimental pH, leading to poor buffering capacity from the outset.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the required buffer volume for a long experimental run?

A1: To calculate the required buffer volume, you need to estimate the total consumption rate. For a flow-through system, the calculation is straightforward:

  • Volume = Flow Rate (ml/min) x Duration of Experiment (min)

For static long-term incubations, consider the potential for evaporation and the buffering capacity needed to neutralize metabolic byproducts. A general guideline is to use a buffer concentration and volume that can accommodate the expected changes in pH.

Q2: What are the best practices for preparing and storing buffers for long-term use?

A2: Proper preparation and storage are critical for maintaining buffer integrity:

  • Use High-Purity Reagents and Water: Start with high-quality reagents and purified water to avoid introducing contaminants that could affect your experiment.

  • Sterilization: For sterile applications, sterile filter the buffer after preparation.[8][9] Autoclaving can be used for some buffers, but be aware that the pH of some buffers, like Tris, can change upon heating.

  • Proper Storage Containers: Store buffers in tightly sealed, sterile containers made of a material that will not leach into the buffer (e.g., borosilicate glass or specific types of plastic).

  • Storage Conditions: Store buffers at the recommended temperature, often at 4°C to inhibit microbial growth. For long-term storage, consider freezing aliquots to prevent repeated freeze-thaw cycles.[10]

Q3: Can I replenish my buffer during a sterile experiment without causing contamination?

A3: Yes, with careful aseptic technique. This generally involves working in a laminar flow hood, using sterile pipettes or a peristaltic pump with pre-sterilized tubing to introduce the new buffer. All connection points should be sterilized before and after the transfer.

Data Presentation

Table 1: Properties of Common Biological Buffers

BufferpKa at 25°CEffective pH RangeTemperature Dependence (ΔpKa/°C)
MES6.105.5–6.7-0.011
Bis-Tris6.505.8–7.2-0.016
PIPES6.766.1–7.5-0.0085
MOPS7.206.5–7.9-0.015
HEPES7.486.8–8.2-0.014
Tris8.067.5–9.0-0.028
TAPS8.407.7–9.1-0.018
CHES9.508.6–10.0-0.029
CAPS10.409.7–11.1-0.029

Source: Data compiled from multiple sources.[7]

Table 2: Temperature Effects on the pH of Common Buffers

Temperature (°C)0.05M Potassium Acid Phthalate (pH 4.01 @ 25°C)0.025M KH2PO4 + 0.025M Na2HPO4 (pH 6.86 @ 25°C)0.01M Borax (pH 9.18 @ 25°C)
04.006.989.46
104.006.929.33
204.006.889.22
254.016.869.18
304.026.859.14
404.046.849.07
504.066.839.01

Source: Adapted from NIST data.

Experimental Protocols

Protocol 1: Estimating Buffer Consumption Rate for a Perfusion Bioreactor

This protocol outlines a method to determine the cell-specific perfusion rate (CSPR), which is essential for calculating buffer (medium) consumption in continuous cell culture.

  • Establish a Steady-State Culture: Begin with a fed-batch or perfusion culture and allow the viable cell density (VCD) to stabilize.

  • Constant VVD Medium Exchange: Implement a constant vessel volume per day (VVD) medium exchange rate.

  • Monitor Growth Rate: Track the daily growth rate of the cell culture.

  • Identify Growth Rate Decrease: The point at which the growth rate suddenly decreases indicates that the medium exchange rate is no longer sufficient to support the cell density.

  • Calculate CSPR: The CSPR can be estimated by comparing the VCD of replicate runs at the point where the growth rate decreases. The CSPR is typically expressed in picoliters per cell per day.

  • Calculate Total Buffer Requirement: Once the CSPR is determined, the total buffer (medium) requirement for the planned duration of the perfusion run can be calculated by multiplying the CSPR by the target VCD and the number of days.

Protocol 2: Aseptic In-Experiment Buffer Replenishment (Manual Method)

This protocol provides a general guideline for manually adding sterile buffer to an ongoing experiment with minimal risk of contamination.

  • Prepare the Work Area: Thoroughly disinfect the work surface (preferably within a laminar flow hood) with 70% ethanol (B145695).[3]

  • Pre-warm the Buffer: If the experiment is being conducted at a specific temperature, pre-warm the replenishment buffer to match the experimental temperature to avoid thermal shock to the system.

  • Sterilize Transfer Equipment: Use a new sterile serological pipette or a pre-sterilized peristaltic pump tubing for the transfer.

  • Maintain a Sterile Field: If working on an open bench, perform all transfers near a Bunsen burner to create an updraft that helps prevent airborne contaminants from entering sterile containers.[2][4]

  • Minimize Exposure Time: Open the sterile buffer container and the experimental vessel for the minimum time necessary to complete the transfer.

  • Execute the Transfer: Carefully and slowly add the required volume of fresh buffer to the experimental vessel, avoiding splashes.

  • Reseal and Disinfect: Securely reseal both the buffer container and the experimental vessel. Wipe down the exterior of the vessels with 70% ethanol before returning them to the incubator or experimental setup.

Visualizations

Troubleshooting_Buffer_Depletion start Experiment Fails Due to Suspected Buffer Depletion check_volume Was sufficient buffer volume initially present? start->check_volume volume_yes Yes check_volume->volume_yes Yes volume_no No check_volume->volume_no No check_ph Is there evidence of pH instability? ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No volume_yes->check_ph solution_volume Recalculate required volume. Prepare a surplus. volume_no->solution_volume Solution cause_temp cause_temp ph_yes->cause_temp Potential Cause: Temperature Fluctuation cause_co2 cause_co2 ph_yes->cause_co2 Potential Cause: CO2 Absorption cause_metabolism cause_metabolism ph_yes->cause_metabolism Potential Cause: Metabolic Byproducts solution_other solution_other ph_no->solution_other Troubleshoot Other Experimental Parameters solution_temp Calibrate buffer at experimental temperature. Maintain constant temperature. cause_temp->solution_temp Solution solution_co2 Use a sealed container or a buffer less sensitive to CO2. cause_co2->solution_co2 Solution solution_metabolism Increase buffer concentration or plan for buffer exchange. cause_metabolism->solution_metabolism Solution

Caption: Troubleshooting flowchart for buffer depletion issues.

Buffer_Management_Workflow cluster_planning Phase 1: Pre-Experiment Planning cluster_execution Phase 2: In-Experiment Management exp_design Define Experimental Duration and Conditions buffer_selection Select Appropriate Buffer (pKa, Temp. Dependence) exp_design->buffer_selection calc_volume Calculate Required Buffer Volume prep_protocol Prepare Buffer and Storage Protocol calc_volume->prep_protocol buffer_selection->calc_volume start_exp Start Experiment monitor Monitor Key Parameters (pH, Volume) start_exp->monitor depletion_check Is Buffer Depletion Imminent? monitor->depletion_check end_exp End Experiment monitor->end_exp At experiment conclusion replenish Replenish Buffer Using Aseptic Technique depletion_check->replenish Yes continue_exp Continue Experiment depletion_check->continue_exp No replenish->monitor continue_exp->monitor

Caption: A typical workflow for buffer management in long experiments.

References

Technical Support Center: Addressing HEPPSO Buffer Precipitation in High Organic Content Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with HEPPSO buffer precipitation, particularly when working with solvents containing a high organic content.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) is a zwitterionic biological buffer, one of the series of "Good's buffers".[1] It is widely used in biological and biochemical research due to its effective buffering capacity in the physiological pH range of 7.1 to 8.5.[2] Its key advantages include high water solubility, minimal interaction with biological membranes, and chemical stability.[1][3]

Q2: Why does my this compound buffer precipitate when I add organic solvents?

This compound, like most "Good's buffers", is designed for high solubility in aqueous solutions.[1][3] Organic solvents are generally less polar than water. When a significant volume of an organic solvent (such as methanol, ethanol, acetonitrile, or DMSO) is added to an aqueous this compound buffer solution, the overall polarity of the solvent mixture decreases. This reduction in polarity lowers the solubility of the polar, zwitterionic this compound molecules, causing them to precipitate out of the solution.[4]

Q3: What factors influence this compound precipitation in organic solvents?

Several factors can contribute to this compound precipitation in the presence of organic solvents:

  • Concentration of Organic Solvent: This is the most critical factor. As the percentage of the organic solvent increases, the solubility of this compound decreases, making precipitation more likely.

  • Concentration of this compound: Higher concentrations of this compound are more prone to precipitation as the solution becomes saturated more easily when the organic content is increased.

  • Type of Organic Solvent: Different organic solvents will have varying effects on this compound solubility. For instance, more polar organic solvents may tolerate a higher concentration of this compound before precipitation occurs.

  • Temperature: Temperature can influence solubility. In some cases, a decrease in temperature can reduce solubility and lead to precipitation.

  • pH of the Solution: The pH of the buffer can affect the net charge on the this compound molecule, which may have a minor impact on its solubility in different solvent mixtures.

Q4: Can I predict at what organic solvent concentration this compound will precipitate?

Unfortunately, there is a lack of extensive published quantitative data on the solubility of this compound in various aqueous-organic mixtures. The exact precipitation point will depend on the specific conditions of your experiment (this compound concentration, specific organic solvent, temperature). Therefore, it is highly recommended to perform a solubility test under your experimental conditions before proceeding with your main experiment. We provide a detailed protocol for this in the "Experimental Protocols" section.

Troubleshooting Guides

If you are encountering this compound buffer precipitation, follow these troubleshooting steps.

Guide 1: Immediate Corrective Actions

If you observe precipitation in your this compound buffer solution after adding an organic solvent, here are some immediate steps you can take:

  • Gentle Warming and Agitation: Gently warm the solution while stirring. For some buffer-solvent mixtures, a slight increase in temperature can be sufficient to redissolve the precipitate. Be cautious not to overheat, as this could degrade your sample or other components in the solution.

  • Sonication: If gentle warming is ineffective, you can try sonicating the solution. The ultrasonic waves can help to break up the precipitate and facilitate its redissolution.

  • Dilution with Aqueous Buffer: If possible, add more of your aqueous buffer to the solution to decrease the overall percentage of the organic solvent. This may be sufficient to bring the this compound back into solution.

Guide 2: Systematic Approach to Preventing Precipitation

Proactive measures are the most effective way to avoid buffer precipitation.

Troubleshooting Workflow for Preventing this compound Precipitation

Caption: A logical workflow to proactively prevent this compound buffer precipitation.

Quantitative Data

Precise quantitative solubility data for this compound in various organic solvent-water mixtures is not extensively available in the literature. The table below summarizes the known solubility in pure solvents. For mixed solvent systems, it is crucial to determine the solubility experimentally using the protocol provided.

SolventTemperatureSolubility
WaterNot Specified140 mg/mL (521.75 mM)[4]
DMSONot Specified100 mg/mL (372.68 mM)[4]
MethanolNot SpecifiedData not readily available
EthanolNot SpecifiedData not readily available
AcetonitrileNot SpecifiedData not readily available

Note: The solubility in DMSO may require warming and sonication to achieve. The hygroscopic nature of DMSO can also impact solubility.[4]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Organic Solvent Concentration

This protocol will help you determine the approximate concentration of an organic solvent that your this compound buffer can tolerate before precipitation occurs.

Objective: To identify the precipitation point of a specific concentration of this compound buffer upon titration with an organic solvent.

Materials:

  • Your prepared aqueous this compound buffer at the desired concentration and pH.

  • The organic solvent of interest (e.g., methanol, ethanol, acetonitrile, DMSO).

  • A magnetic stirrer and stir bar.

  • A buret or a precision pipette.

  • A clear glass beaker or flask.

  • A calibrated pH meter.

Procedure:

  • Place a known volume (e.g., 50 mL) of your aqueous this compound buffer into the beaker with a magnetic stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the organic solvent in small, precise increments (e.g., 0.5 mL or 1 mL at a time) from the buret or pipette.

  • After each addition, allow the solution to mix thoroughly and visually inspect for any signs of cloudiness or precipitate formation.

  • Continue adding the organic solvent until a persistent precipitate is observed.

  • Record the total volume of organic solvent added at the point of precipitation.

  • Calculate the percentage (v/v) of the organic solvent at which precipitation occurred. This represents the maximum tolerated concentration under your experimental conditions.

  • It is recommended to use a working concentration of the organic solvent that is slightly lower than this determined maximum to ensure your buffer remains in solution.

Workflow for Determining Maximum Organic Solvent Concentration

ProtocolWorkflow start Start prep_buffer Prepare Aqueous This compound Buffer start->prep_buffer add_solvent Add Organic Solvent Incrementally prep_buffer->add_solvent observe Observe for Precipitation add_solvent->observe observe->add_solvent No Precipitate record_volume Record Total Volume of Organic Solvent observe->record_volume Precipitate Forms calculate_max Calculate Max % (v/v) of Organic Solvent record_volume->calculate_max end End calculate_max->end

References

how to properly filter and sterilize HEPPSO buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper filtration and sterilization of HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) buffer solutions. Below you will find frequently asked questions and troubleshooting guides to assist you in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing this compound buffer solutions?

The highly recommended method for sterilizing this compound buffer solutions is sterile filtration.[1] This method effectively removes microorganisms without the risk of thermal degradation to the buffer components. Use a sterile, 0.22 µm or smaller pore size filter for this purpose.[1]

Q2: Can I autoclave this compound buffer solutions?

Autoclaving this compound buffer is generally not recommended. This compound has a piperazine-based structure, and studies on similar compounds have shown that piperazine (B1678402) rings can be susceptible to thermal degradation at the high temperatures and pressures of an autoclave.[2][3][4] This degradation can potentially alter the pH and buffering capacity of your solution. While some hardy buffers can be autoclaved, it is best to err on the side of caution with this compound to ensure the integrity of your experiments.

Q3: What type of filter membrane is compatible with this compound buffer?

Polyethersulfone (PES) and mixed cellulose (B213188) esters (MCE) are commonly used filter membranes that are compatible with aqueous solutions like this compound buffer.[3][4] PES membranes are known for their low protein binding and high flow rates. Always check the chemical compatibility of your specific filter with the buffer components.

Q4: I've noticed a slight pH shift in my this compound buffer after filtration. Is this normal and how can I prevent it?

A minor pH shift after filtration can occur due to leachables from the filter membrane.[5] To minimize this effect, it is good practice to flush the filter with a small amount of your prepared buffer solution (and discard the filtrate) before filtering the entire batch.[5] This helps to wash out any residual materials from the filter.

Q5: My this compound buffer is foaming during vacuum filtration. What can I do to reduce this?

Foaming can be an issue, especially if your buffer contains detergents or other surfactants.[6][7] To mitigate foaming during vacuum filtration, try reducing the vacuum pressure.[6] Applying a gentler vacuum will slow down the filtration rate but will also reduce the formation of bubbles.[6][7]

Troubleshooting Guides

Issue 1: Filter Clogging or Slow Filtration Rate
  • Potential Cause: The buffer solution may contain particulate matter that is clogging the filter pores.

  • Troubleshooting Steps:

    • Pre-filtration: If you suspect a high particulate load, consider pre-filtering the solution with a larger pore size filter (e.g., 0.45 µm) before the final sterile filtration step.

    • Check for Precipitation: Ensure all buffer components are fully dissolved. If precipitation occurs, you may need to warm the solution slightly or adjust the preparation method.

    • Filter Type: For viscous solutions, a filter with a larger surface area or a different membrane material might be more suitable.

Issue 2: Suspected Contamination After Filtration
  • Potential Cause: The filter may be compromised, or the aseptic technique may have been broken during the process.

  • Troubleshooting Steps:

    • Filter Integrity Test: Perform a filter integrity test (e.g., bubble point test) before and after filtration to ensure the filter is not damaged.

    • Aseptic Technique: Ensure that the filtration apparatus and the collection vessel are sterile. Always work in a sterile environment, such as a laminar flow hood, to prevent environmental contamination.

    • Proper Assembly: Double-check that the filter is correctly seated in the housing to prevent any bypass of the solution around the filter.

Quantitative Data Summary

Currently, there is a lack of direct quantitative studies comparing the effects of autoclaving and sterile filtration on the stability and performance of this compound buffer. However, data on the thermal degradation of piperazine, the core structure of this compound, indicates a potential for breakdown at elevated temperatures.

ParameterSterile Filtration (0.22 µm)Autoclaving (121°C, 15 psi, 20 min)
Microbial Removal High efficacyHigh efficacy
Risk of Chemical Degradation LowHigh potential for piperazine ring degradation
pH Stability Generally stable; minor shifts possiblePotential for significant pH shifts due to degradation
Recommended Use Yes Not Recommended

Experimental Protocols

Protocol for Validation of this compound Buffer Sterilization by Filtration

This protocol outlines the steps to validate the sterile filtration process for your this compound buffer, ensuring that your final product is sterile and meets quality standards.

1. Materials:

  • Prepared, non-sterile this compound buffer

  • Sterile 0.22 µm syringe filters or vacuum filtration unit

  • Sterile collection vessels

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Positive control microorganism (e.g., Brevundimonas diminuta)

  • Negative control (sterile TSB)

  • Incubator

2. Procedure:

  • Filter Integrity Test (Pre-filtration): Perform an integrity test on the 0.22 µm filter according to the manufacturer's instructions.

  • Positive Control: Inoculate a small volume of the non-sterile this compound buffer with the positive control microorganism. Filter this solution and plate the filtrate onto a growth medium. Incubate to ensure the filter can retain the microorganism.

  • Filtration of this compound Buffer:

    • Under aseptic conditions, filter a representative volume of your prepared this compound buffer through the pre-tested sterile 0.22 µm filter into a sterile collection vessel.

    • It is recommended to discard the first few milliliters of the filtrate to rinse the filter.

  • Sterility Testing of Filtrate:

    • Aseptically transfer a small aliquot of the filtered this compound buffer to a tube of sterile TSB.

    • Incubate the TSB tube at 30-35°C for 14 days.

  • Negative Control: Incubate a tube of un-inoculated TSB alongside your test sample to ensure the media is not contaminated.

  • Observation: Observe the TSB tubes for any signs of microbial growth (turbidity).

  • Filter Integrity Test (Post-filtration): After filtration, perform another integrity test on the filter to ensure it was not compromised during the process.

3. Acceptance Criteria:

  • The negative control should show no growth.

  • The TSB tube containing the filtered this compound buffer should show no growth after the incubation period.

  • The pre- and post-filtration integrity tests must be successful.

Visualizations

G cluster_prep Buffer Preparation cluster_sterilize Sterilization Method cluster_qc Quality Control prep Prepare this compound Buffer Solution filter Sterile Filter (0.22 µm) prep->filter Recommended autoclave Autoclave prep->autoclave Not Recommended qc_pass Sterile Buffer (Ready for Use) filter->qc_pass qc_fail Potential Degradation (Not Recommended) autoclave->qc_fail

Caption: Recommended sterilization workflow for this compound buffer.

G start Start issue {Issue Encountered During Filtration} start->issue clogging {Slow Filtration or Clogging} issue->clogging Clogging? foaming {Excessive Foaming} issue->foaming Foaming? ph_shift {pH Shift After Filtration} issue->ph_shift pH Shift? solution1 Solution: 1. Pre-filter with larger pore size. 2. Ensure complete dissolution of components. clogging->solution1 solution2 Solution: 1. Reduce vacuum pressure. 2. Use a filter with a larger surface area. foaming->solution2 solution3 Solution: 1. Flush filter with buffer before use. 2. Check filter compatibility. ph_shift->solution3 end End solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for this compound buffer filtration.

References

Technical Support Center: Adjusting for HEPPSO's Low Ionic Strength in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using HEPPSO buffer, particularly concerning its low ionic strength.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its ionic strength a consideration?

A1: this compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) is a zwitterionic biological buffer with a pKa of 7.8, making it effective for maintaining pH in the range of 7.1 to 8.5. As a zwitterionic buffer, it carries both a positive and a negative charge, resulting in a net neutral charge at its isoelectric point. This characteristic means that this compound itself contributes very little to the overall ionic strength of a solution. This can be advantageous in some experimental contexts, but it can also be a source of problems in applications where a certain level of ionic strength is required for optimal performance.

Q2: How does the ionic strength of this compound compare to other common buffers like Tris and PBS?

A2: The ionic strength of a buffer depends on the concentration of its ionic species at a given pH. Zwitterionic buffers like this compound have a significantly lower ionic strength compared to conventional buffers like Tris and Phosphate-Buffered Saline (PBS) at the same concentration and pH. This is because a large fraction of the zwitterionic buffer exists in a form with no net charge.

Below is a table comparing the calculated ionic strength of 50 mM solutions of this compound, Tris, and 1X PBS at pH 7.5.

Buffer (50 mM, pH 7.5)Predominant Ionic SpeciesCalculated Ionic Strength (mM)
This compoundThis compound+/-, this compound-, Na+~23.5
TrisTris+, Cl-~36.5
1X PBSNa+, Cl-, K+, HPO42-, H2PO4-~154

Note: The ionic strength of this compound and Tris buffers is calculated based on the Henderson-Hasselbalch equation to determine the concentration of the charged species at pH 7.5, assuming the pH was adjusted with NaOH and HCl, respectively. The ionic strength of 1X PBS is based on its standard formulation.[1]

Q3: When should I be concerned about the low ionic strength of my this compound buffer?

A3: You should consider the impact of low ionic strength in experiments where electrostatic interactions are critical. This includes, but is not limited to:

  • Enzyme Assays: The activity of many enzymes is sensitive to the ionic strength of the buffer, which can affect substrate binding and catalytic efficiency.[2][3]

  • Protein Electrophoresis (e.g., SDS-PAGE): The ionic strength of the running buffer affects the migration of proteins and the overall resolution of the gel.

  • Cell-Based Assays: The ionic strength of the extracellular medium can influence cell volume, membrane potential, and the activity of ion channels and transporters.

  • Protein Stability and Interactions: Low ionic strength can lead to increased non-specific protein aggregation or, conversely, may be required for certain protein-protein or protein-nucleic acid interactions.

Troubleshooting Guides

Issue 1: Poor Protein Separation (Fuzzy or Diffuse Bands) in SDS-PAGE

Q: I'm using a this compound-based running buffer for my SDS-PAGE, and my protein bands are fuzzy and poorly resolved. What could be the cause and how can I fix it?

A: The low ionic strength of a this compound-based running buffer can lead to increased electrical resistance and heating, which in turn can cause band diffusion and poor resolution.[4][5]

Troubleshooting Steps:

  • Increase the Ionic Strength of the Running Buffer: The most direct solution is to add a neutral salt, such as sodium chloride (NaCl), to your this compound running buffer. Start by adding NaCl to a final concentration of 25-50 mM and observe the effect on band sharpness.

  • Optimize Running Conditions: Run the gel at a lower voltage for a longer period to minimize heat generation. Running the gel in a cold room or with a cooling unit can also help.

  • Check Buffer pH: Ensure the pH of your running buffer is correct. Deviations in pH can affect the charge of both the buffer ions and the proteins, impacting migration.

  • Use a Different Buffer System: If adjusting the ionic strength doesn't resolve the issue, consider switching to a standard Tris-Glycine buffer system, which has a higher intrinsic ionic strength.

Issue 2: Inconsistent or Low Enzyme Activity

Q: My enzyme shows lower than expected activity or high variability between experiments when I use a this compound buffer. Could this be related to its low ionic strength?

A: Yes, the activity of many enzymes is highly dependent on the ionic strength of the reaction buffer. Low ionic strength can alter the conformation of the enzyme or its substrate, affecting binding and catalysis.[2][6][7]

Troubleshooting Steps:

  • Determine the Optimal Ionic Strength for Your Enzyme: Consult the literature for the specific enzyme or perform an ionic strength titration. Prepare your this compound buffer with varying concentrations of a neutral salt (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM NaCl) and measure the enzyme activity at each concentration to find the optimum.

  • Maintain Consistent Ionic Strength: Once the optimal ionic strength is determined, ensure it is consistent across all experiments. Remember that adding other components to your reaction mix (e.g., salts from a stock solution of your substrate or cofactors) will contribute to the total ionic strength.

  • Consider Specific Ion Effects: Be aware that different salts can have specific effects on your enzyme beyond just contributing to ionic strength. If you observe unexpected results with NaCl, you could try an alternative neutral salt like KCl.

Issue 3: Cell Viability or Signaling Pathway Activation Issues in Cell-Based Assays

Q: I'm using a this compound-based buffer for a cell-based assay, and I'm observing changes in cell morphology or unexpected activation of signaling pathways. Is this related to the buffer's ionic strength?

A: Cells are sensitive to the ionic strength and osmolarity of their environment. A buffer with a significantly lower ionic strength than the physiological environment can induce hypotonic stress, leading to cell swelling, changes in membrane potential, and the activation of specific stress-response signaling pathways.[8][9]

Troubleshooting Steps:

  • Adjust to Physiological Ionic Strength: For most mammalian cell-based assays, the buffer should be isotonic and have a physiological ionic strength, which is typically around 150 mM. Adjust your this compound buffer with NaCl or another physiologically compatible salt to achieve this.

  • Monitor Cell Morphology: Use microscopy to observe cell morphology after switching to the adjusted this compound buffer to ensure that cells maintain their normal shape and size.

  • Control for Osmolarity: When adjusting ionic strength, be mindful of the change in osmolarity. If your experiment is sensitive to osmolarity, you may need to adjust the concentration of other solutes to maintain a constant osmotic pressure.

Experimental Protocols

Protocol: Adjusting the Ionic Strength of a this compound Buffer for an Enzyme Kinetics Assay

This protocol describes how to prepare a 50 mM this compound buffer at pH 7.5 and then adjust its ionic strength for use in an enzyme kinetics experiment.

Materials:

  • This compound (free acid)

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Sodium chloride (NaCl)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare 50 mM this compound Stock Solution (pH 7.5): a. For 1 L of buffer, weigh out the appropriate amount of this compound (MW: 268.33 g/mol ). b. Dissolve the this compound in ~800 mL of deionized water in a beaker with a magnetic stir bar. c. Place the beaker on a magnetic stirrer and slowly add 1 M NaOH while monitoring the pH. d. Continue adding NaOH dropwise until the pH reaches 7.5. e. Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly. This is your 50 mM this compound, pH 7.5 stock solution with a low ionic strength.

  • Prepare this compound Buffers with Adjusted Ionic Strength: a. To prepare a 50 mM this compound buffer with an added ionic strength of 100 mM from NaCl, weigh out the appropriate amount of NaCl (MW: 58.44 g/mol ) for your desired final volume. b. In a beaker, dissolve the calculated amount of NaCl in a portion of your 50 mM this compound stock solution. c. Once the NaCl is fully dissolved, transfer the solution to a volumetric flask. d. Add the 50 mM this compound stock solution to the final desired volume and mix well. e. Re-check the pH and adjust if necessary, although adding a neutral salt should have a minimal effect on pH.

Workflow for Ionic Strength Adjustment:

G start Start: Prepare 50 mM this compound Stock (pH 7.5) add_salt Add calculated amount of NaCl to a portion of this compound stock start->add_salt dissolve Ensure complete dissolution of NaCl add_salt->dissolve final_volume Bring to final volume with this compound stock dissolve->final_volume check_ph Re-check and adjust pH if necessary final_volume->check_ph end_node End: this compound buffer with adjusted ionic strength check_ph->end_node

Caption: Workflow for adjusting the ionic strength of a this compound buffer.

Signaling Pathways Sensitive to Ionic Strength

Changes in intracellular ionic strength, often triggered by osmotic stress, can activate specific signaling pathways. These pathways are crucial for cell volume regulation and adaptation to environmental changes. One such pathway involves MAP kinases.

Hypertonic Stress-Induced MAPK Signaling:

High extracellular ionic strength can lead to water efflux from the cell, increasing intracellular ion concentration. This change is sensed by the cell and can trigger the activation of the p38 MAPK pathway, which in turn can lead to the regulation of gene expression and the production of osmolytes to restore cell volume and protect against stress.

G extracellular High Extracellular Ionic Strength (e.g., High NaCl) intracellular Increased Intracellular Ionic Strength (Hypertonic Stress) extracellular->intracellular Water Efflux cell_membrane Cell Membrane sensor Osmosensors (unspecified) intracellular->sensor p38_mapk p38 MAPK Activation sensor->p38_mapk gene_expression Regulation of Gene Expression p38_mapk->gene_expression osmolytes Increased Synthesis of Osmolytes gene_expression->osmolytes adaptation Cellular Adaptation and Survival osmolytes->adaptation

References

Validation & Comparative

A Comparative Analysis of HEPPSO and HEPES Buffers for Optimal Cell Culture Viability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining optimal pH in cell culture is paramount for reproducible and reliable results. While HEPES has been a long-standing buffer of choice, concerns over its potential for cytotoxicity have prompted a search for alternatives. This guide provides a comparative study of HEPPSO and HEPES, summarizing their known effects on cell culture viability and offering experimental protocols for their direct comparison.

Understanding the Buffers: A Head-to-Head Comparison

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and this compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) are both zwitterionic buffers from the "Good's buffers" series. They are valued for their pKa values near physiological pH, making them effective at maintaining stable pH conditions in cell culture media. However, their interactions within the complex environment of cell culture can have differing impacts on cell health and viability.

HEPES: The Established Standard with a Caveat

HEPES is widely used in cell culture media to provide robust buffering capacity, especially when cultures are manipulated outside of a CO2 incubator.[1] It is typically used at concentrations ranging from 10 mM to 25 mM.[2][3] While generally considered non-toxic at these concentrations, a significant body of evidence points to its potential for cytotoxicity under specific conditions.[2]

The primary mechanism of HEPES-induced cytotoxicity is phototoxicity.[2] In the presence of riboflavin (B1680620) (a common component of cell culture media) and exposure to visible light, HEPES can generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[2][4] This production of cytotoxic products can lead to decreased cell viability, altered cell morphology, and inhibition of proliferation.[2][4][5] The toxic effects of HEPES are more pronounced at higher concentrations, generally above 40-50 mM.[2]

This compound: A Potentially Gentler Alternative

This compound is another zwitterionic buffer with a pKa of approximately 7.8, providing a useful buffering range of 7.1 to 8.5.[6][7] Information regarding its direct impact on mammalian cell culture viability is less extensive compared to HEPES. However, it is characterized as a "Good's buffer," selected for its compatibility with biological systems, including high water solubility, low cell membrane permeability, and chemical stability.[8]

One study has noted that this compound displays no toxicity in crustaceans, suggesting its potential for low toxicity in biological systems.[6] However, it is also indicated that this compound is capable of forming radicals, which advises against its use in redox-sensitive applications.[6] Further direct comparative studies are necessary to fully elucidate its cytotoxicity profile in various cell lines.

Quantitative Data Summary

FeatureThis compoundHEPES
pKa (at 25°C) ~7.8[7]~7.5
Buffering Range 7.1 - 8.5[6][7]6.8 - 8.2[3]
Typical Concentration Not widely established for cell culture10 - 25 mM[2][3]
Reported Cytotoxicity No toxicity reported in crustaceans.[6] Capable of forming radicals.[6]Phototoxic in the presence of riboflavin and light, generating H₂O₂.[2][4] Cytotoxic at high concentrations (>40-50 mM).[2]
Metal Ion Binding Forms a complex with Cu(II).[6]Negligible metal ion binding.

Experimental Protocol: A Framework for Comparative Viability Studies

To objectively assess the suitability of this compound versus HEPES for a specific cell line, a direct comparative study is recommended. The following protocol outlines a robust methodology for evaluating cell viability.

Objective: To compare the effect of this compound and HEPES on the viability of a selected mammalian cell line.
Materials:
  • Cell line of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • HEPES buffer solution (1M sterile stock)

  • This compound buffer (powder or 1M sterile stock)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • Reagents for a chosen viability assay (e.g., MTT, MTS, LDH, or a commercial kit like CellTiter-Glo®)

Experimental Procedure:
  • Buffer Preparation: Prepare stock solutions of HEPES and this compound at 1M in cell culture grade water. Sterilize by filtration through a 0.22 µm filter. Prepare working concentrations (e.g., 10 mM, 25 mM, 50 mM) of each buffer in the complete cell culture medium. A control medium with no additional buffer should also be prepared.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment: After 24 hours, replace the medium with the prepared media containing different concentrations of this compound and HEPES, as well as the control medium. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin (B1662922) or Triton X-100).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, and 72 hours) under standard cell culture conditions (37°C, 5% CO₂). To assess phototoxicity, a parallel set of plates can be exposed to ambient light for a controlled duration each day.

  • Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's protocol.

    • MTT/MTS Assay: Measures metabolic activity. Add the reagent to each well, incubate, and then measure the absorbance at the appropriate wavelength.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the medium, an indicator of cytotoxicity.

    • ATP Assay (e.g., CellTiter-Glo®): Measures the amount of ATP, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells (medium without additional buffer). Plot the results as a dose-response and time-course curve for each buffer. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between the buffer conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative study of this compound and HEPES buffer on cell culture viability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_buffers Prepare Buffered Media (Control, this compound, HEPES) seed_cells Seed Cells in 96-well Plates treat_cells Replace Medium with Buffered Media seed_cells->treat_cells incubate Incubate (24, 48, 72h) Standard vs. Light Exposure treat_cells->incubate viability_assay Perform Viability Assay (MTT, LDH, ATP) incubate->viability_assay data_analysis Calculate % Viability & Statistical Analysis viability_assay->data_analysis compare Compare Buffer Effects on Cell Viability data_analysis->compare

Caption: Experimental workflow for comparing this compound and HEPES buffer cytotoxicity.

Conclusion and Recommendations

The choice between this compound and HEPES as a buffering agent in cell culture requires careful consideration of the experimental conditions and the specific cell line being used. While HEPES is a well-established buffer, its potential for phototoxicity is a significant drawback, particularly in applications involving prolonged light exposure, such as live-cell imaging.

This compound presents a promising alternative, although more research is needed to fully characterize its effects on various mammalian cell lines. Based on its properties as a "Good's buffer," it is anticipated to have low toxicity.

For researchers working with cell lines sensitive to oxidative stress or in applications involving microscopy, it is prudent to empirically test and compare the effects of this compound and HEPES on cell viability using the protocol outlined above. This will ensure the selection of the most appropriate buffer that maintains pH stability without compromising cellular health, thereby enhancing the reliability and reproducibility of experimental outcomes.

References

Validating Experimental Data: A Comparative Guide to the HEPPSO Buffer System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a stable pH is critical for the reliability and reproducibility of experimental results. The choice of buffering agent can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) buffer system with other commonly used laboratory buffers, supported by experimental data and detailed protocols to aid in the validation of your experimental data.

Performance Comparison of Common Laboratory Buffers

The selection of an appropriate buffer is contingent on several factors, including the desired pH range, the temperature of the experiment, and potential interactions with experimental components. Below is a comparative analysis of this compound and other widely used buffers.

Buffer pKa at 25°C Useful pH Range Temperature Effect (ΔpKa/°C) Metal Ion Binding Key Considerations
This compound 7.8-7.97.1 - 8.5-0.014Forms complexes with Cu(II) ions.A zwitterionic buffer suitable for many biological applications, but caution is advised in systems containing copper ions.
HEPES 7.56.8 - 8.2-0.014Minimal binding with most divalent metal ions.Widely used in cell culture and enzyme assays; can form radicals, making it less suitable for redox studies.
Tris 8.17.2 - 9.0-0.031Can interact with some enzymes and metal ions.A common buffer in molecular biology, but its pH is significantly affected by temperature changes.
MOPS 7.26.5 - 7.9-0.015Does not bind copper.Often used in RNA electrophoresis; can be toxic to some cells at higher concentrations.
PBS (Phosphate-Buffered Saline) 7.2 (for H₂PO₄⁻)6.5 - 7.5-0.0028Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.Widely used in cell culture and immunoassays, but can interfere with some enzymatic reactions.

Experimental Protocols

To validate the performance of a this compound buffer system, it is crucial to follow standardized protocols and compare the results with those obtained using alternative buffers.

Lactate Dehydrogenase (LDH) Assay for Cell Viability

This assay measures the activity of LDH released from damaged cells. A stable pH is crucial for accurate LDH activity measurement.

Objective: To compare the performance of this compound and HEPES buffers in an LDH assay.

Materials:

  • Cell culture media

  • Triton X-100 (for positive control)

  • LDH assay kit (containing lactate, NAD+, and diaphorase)

  • 96-well plates

  • Plate reader

  • Buffer A: 50 mM this compound, pH 7.4

  • Buffer B: 50 mM HEPES, pH 7.4

Protocol:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat cells with the test compound for the desired time. Include untreated (negative control) and lysis (positive control, with Triton X-100) wells.

  • Prepare the LDH reaction mixture according to the kit instructions, using either Buffer A or Buffer B.

  • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cytotoxicity for each buffer condition. The stability of the HEPES buffer in LDH assays is known to contribute to the accuracy of the results.

Western Blotting

This protocol outlines the use of different buffer systems for protein extraction and antibody incubation to assess their impact on signal intensity and background noise.

Objective: To compare the efficacy of a this compound-based lysis buffer with a standard Tris-based RIPA buffer in Western blotting.

Materials:

  • Cell or tissue samples

  • Lysis Buffer A: 50 mM this compound, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors, pH 7.4

  • Lysis Buffer B: RIPA buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors, pH 7.4)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Prepare cell or tissue lysates using either Lysis Buffer A or Lysis Buffer B.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein from each lysate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Compare the band intensity and background levels between the two buffer systems.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental setups and biological pathways.

Drug_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Library Preparation treatment Compound Treatment compound_prep->treatment cell_prep Cell Culture & Seeding cell_prep->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Viability, Enzyme Activity) incubation->readout data_acq Data Acquisition readout->data_acq hit_id Hit Identification data_acq->hit_id dose_resp Dose-Response Analysis hit_id->dose_resp

In Vitro Drug Screening Workflow

The maintenance of a stable pH is critical in complex signaling pathways, as changes in intracellular pH can significantly alter protein function and pathway activation.

Notch_Signaling_pH cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., Delta, Jagged) notch_receptor Notch Receptor ligand->notch_receptor Binding s2_cleavage S2 Cleavage (ADAM Protease) notch_receptor->s2_cleavage s3_cleavage S3 Cleavage (γ-secretase) s2_cleavage->s3_cleavage nicd_release NICD Release s3_cleavage->nicd_release nicd_import NICD Import nicd_release->nicd_import csl_complex CSL Complex nicd_import->csl_complex Activation target_gene Target Gene Transcription csl_complex->target_gene ph_node Intracellular pH (maintained by buffer) ph_node->s2_cleavage affects protease activity ph_node->s3_cleavage affects γ-secretase activity

pH Regulation of the Notch Signaling Pathway

Intracellular pH has been shown to regulate the Notch signaling pathway, a critical pathway in development and disease. A stable intracellular pH, maintained by an effective buffering system, is therefore essential for the proper functioning of this pathway.

By carefully selecting a buffer system like this compound and validating its performance against other common buffers in your specific experimental setup, you can ensure the accuracy and reliability of your data. This comparative approach is fundamental to robust scientific inquiry and the successful development of new therapeutics.

HEPES vs. HEPPSO: A Researcher's Guide to Selecting the Optimal Buffer for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a buffer is a critical decision that can significantly impact the stability, activity, and structural integrity of proteins. This guide provides a detailed comparison of two commonly used zwitterionic buffers, HEPES and HEPPSO, to aid in the selection of the most appropriate buffer for your specific protein research needs.

This comparison delves into the physicochemical properties of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and this compound (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)), summarizes their known effects on protein stability, and provides detailed experimental protocols for researchers to empirically determine the optimal buffer for their protein of interest.

At a Glance: Key Physicochemical Properties

A buffer's performance is dictated by its chemical structure and how it interacts with the protein and other components in the solution. Here is a summary of the key properties of HEPES and this compound.

FeatureHEPESThis compound
pKa at 25°C ~7.5~7.9
Buffering Range 6.8 – 8.27.1 – 8.5
Molecular Weight 238.30 g/mol 268.33 g/mol
Metal Ion Interaction Minimal interaction with most divalent cations.Forms a complex with Copper (II) ions.[1]
Redox Reactions Can form radicals, not ideal for redox studies.Capable of forming radicals, not suitable for redox reactions.[1]
Temperature Sensitivity (ΔpKa/°C) -0.014Not widely reported

Impact on Protein Stability and Function: A Comparative Analysis

The ideal buffer should be inert, maintaining the native conformation and activity of the protein. However, buffer molecules can interact with proteins, influencing their stability.

HEPES is a widely used "Good's" buffer, favored for its compatibility with many biological systems.[2] Its pKa is near physiological pH, making it an excellent choice for cell culture and many enzyme assays.[2][3] Studies have shown that HEPES generally has a minimal impact on protein structure and function.[3] However, it's important to note that the choice of buffer is highly protein-dependent. For instance, in a study on the NK-2 homeodomain protein, phosphate (B84403) buffer was found to provide significantly greater thermal stability compared to HEPES at the same pH.[4] This underscores the necessity of empirical testing to determine the optimal buffer for a specific protein.

This compound shares a similar piperazine-based structure with HEPES but has a slightly higher pKa, making it suitable for studies requiring a slightly more alkaline pH range.[1] A key distinguishing feature of this compound is its known interaction with copper (II) ions.[1] This can be a critical consideration for studies involving metalloproteins that contain copper or in assays where copper contamination is a concern. While direct comparative studies on protein stability between HEPES and this compound are not abundant in published literature, the structural similarity suggests it would be a viable alternative to HEPES, particularly when a higher pH buffering range is desired. However, its potential to form radicals makes it unsuitable for redox-sensitive experiments.[1]

Experimental Determination of the Optimal Buffer

Given that the optimal buffer is protein-specific, experimental validation is crucial. Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, is a high-throughput and cost-effective method to assess protein thermal stability in various buffer conditions.[5][6][7][8][9] An increase in the protein's melting temperature (Tm) in a particular buffer indicates greater stability.

Experimental Protocol: Buffer Screening using Differential Scanning Fluorimetry (DSF)

This protocol outlines the steps to compare the thermal stability of a protein in HEPES and this compound buffers.

1. Materials:

  • Purified protein of interest (typically 0.1-0.2 mg/mL)

  • 1 M stock solutions of HEPES and this compound, pH adjusted to the desired range (e.g., 7.0, 7.5, 8.0)

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)

  • 96-well qPCR plates

  • Real-time PCR instrument with a thermal ramping capability

2. Procedure:

  • Buffer Preparation: Prepare working concentrations (e.g., 50 mM) of HEPES and this compound at various pH points within their buffering ranges.

  • Assay Mix Preparation: For each buffer condition, prepare a master mix containing the buffer and the fluorescent dye. The final dye concentration is typically 5x.

  • Protein Addition: Add the protein solution to each well of the 96-well plate.

  • Assay Mix Addition: Add the corresponding buffer/dye master mix to each well containing the protein. The final reaction volume is typically 20-25 µL.

  • Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to ensure all components are mixed.

  • DSF Experiment:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature gradient (e.g., from 25 °C to 95 °C) with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a sigmoidal curve.

    • Compare the Tm values obtained in HEPES and this compound buffers. A higher Tm indicates greater protein stability in that buffer.

Logical Workflow for Buffer Selection

The process of selecting the optimal buffer can be visualized as a logical workflow.

Buffer_Selection_Workflow A Define Experimental Requirements (pH, Temperature, Metal Ions) B Review Buffer Properties (pKa, Buffering Range, Reactivity) A->B C Initial Buffer Selection (HEPES or this compound) B->C D Perform Buffer Screen (e.g., DSF) C->D E Analyze Stability Data (Compare Tm values) D->E F Select Optimal Buffer E->F G Validate with Functional Assay F->G H Final Buffer Choice G->H

Caption: A logical workflow for selecting the optimal buffer for protein studies.

Signaling Pathway Consideration in Buffer Choice

The choice of buffer can also be critical when studying signaling pathways, as buffer components could potentially interfere with protein-protein interactions or enzymatic activities within the pathway.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Response Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase2 Kinase1->Kinase2 Activation TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Translocation to Nucleus GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulation Buffer Buffer Choice (HEPES vs this compound) Buffer->Kinase1 Potential Interference Buffer->TranscriptionFactor Potential Interference

Caption: A simplified signaling pathway illustrating potential points of buffer interference.

Conclusion

Both HEPES and this compound are valuable buffers for a wide range of protein studies. HEPES is a well-established and generally inert buffer suitable for many applications. This compound provides a useful alternative, especially when a slightly higher buffering pH is required.

The critical takeaway for researchers is that the optimal buffer is protein-dependent. Therefore, empirical validation of buffer conditions is paramount to ensure the integrity and reliability of experimental results. The provided DSF protocol offers a straightforward method for this crucial optimization step. By carefully considering the physicochemical properties of each buffer and experimentally validating their impact on the protein of interest, researchers can confidently select the best buffer for their studies, leading to more robust and reproducible data.

References

A Researcher's Guide to Selecting the Optimal Good's Buffer for the Physiological pH Range (7.0-8.0)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological and biochemical research, maintaining a stable pH is paramount to experimental success. For studies conducted within the physiological pH range of 7.0 to 8.0, several of Good's zwitterionic buffers are often considered. This guide provides a detailed side-by-side comparison of three commonly used buffers in this range—HEPES, TES, and MOPS—supported by experimental data to aid researchers, scientists, and drug development professionals in making an informed selection for their specific applications.

The ideal buffer should not only maintain the desired pH but also be inert in the experimental system, exhibiting minimal interaction with metal ions and stability under varying temperatures.[1][2][3][4][5] This comparison focuses on these key performance indicators.

Comparative Analysis of Buffer Properties

The selection of an appropriate buffer is critical as it can influence experimental outcomes. HEPES, TES, and MOPS are all effective in the neutral to slightly alkaline pH range, but they possess distinct characteristics that make them more or less suitable for particular applications.

Table 1: Quantitative Comparison of HEPES, TES, and MOPS

PropertyHEPESTESMOPS
pKa at 25°C ~7.5[][7]~7.4 - 7.55[8][9][10][11]~7.15 - 7.2[12][13][14]
Useful pH Range 6.8 - 8.2[][15]6.8 - 8.2[8][9][10]6.5 - 7.9[12][13]
ΔpKa/°C -0.014-0.020-0.015
Metal Ion Interaction Forms complexes with Cu²⁺, Ca²⁺, Mg²⁺, Fe³⁺[]Forms complexes with Cu(II) ions and DNA[8][10][16]Minimal interaction with most metal ions[14]
Biochemical Interference Can produce free radicals when exposed to light[17]Affects restriction enzyme kinetics more than HEPES[8][10]Generally considered non-interfering in many assays[18]
Common Applications Cell culture, enzymology, molecular biology[][15][19]Protein assays, chromatography, DNA/RNA studies[8][16]RNA electrophoresis, protein purification, cell culture[12][13][18]

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is one of the most widely used buffers in cell culture due to its excellent buffering capacity at physiological pH and its general biocompatibility.[][15][19] However, it is known to form complexes with certain metal ions, which can be a drawback in studies of metalloenzymes.[] Furthermore, under light exposure, HEPES can generate hydrogen peroxide, which may be a concern for sensitive cell lines.[17]

TES (N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid) has a pKa very close to physiological pH, making it a strong candidate for many biological assays.[8][9][10] It is known to interact with DNA and can affect the kinetics of restriction enzymes to a greater extent than HEPES.[8][10] TES also forms complexes with copper ions.[8][10][16]

MOPS (3-(N-morpholino)propanesulfonic acid) is particularly favored for RNA work, such as in denaturing gel electrophoresis, due to its minimal interaction with metal ions and its ability to maintain a stable pH in the required range.[13][14][18] Some studies suggest MOPS may be superior to HEPES for the vitrification of human embryos, although further research is needed to confirm this.[20] However, it's important to note that at concentrations above 20 mM, MOPS has been shown to be toxic to some mammalian cell lines, such as keratinocytes.[21]

Experimental Protocols

To ensure the reproducibility of research, the methods for buffer preparation and comparison must be clearly defined. Below are detailed protocols for evaluating the performance of these buffers.

Protocol 1: Determining the Effect of Temperature on Buffer pH

This protocol outlines a method to quantify the change in pKa with temperature (ΔpKa/°C).

Methodology:

  • Buffer Preparation: Prepare 50 mM solutions of HEPES, TES, and MOPS. Adjust the pH of each solution to 7.40 at 25°C using a calibrated pH meter and NaOH or HCl.

  • Temperature Control: Place the buffer solutions in a water bath with a calibrated thermometer.

  • pH Measurement: Equilibrate the buffer solutions at a series of temperatures (e.g., 4°C, 25°C, and 37°C). At each temperature, measure the pH of the solution. Ensure the pH electrode is calibrated at each temperature.

  • Data Analysis: For each buffer, plot the measured pH against the temperature. The slope of the resulting line will give the ΔpKa/°C.

Protocol 2: Comparative Analysis of Metal Ion Chelation

This protocol provides a method to assess the metal ion binding properties of the buffers using a colorimetric assay.

Methodology:

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of HEPES, TES, and MOPS, adjusted to pH 7.4.

    • Prepare a 10 mM stock solution of a metal ion, for example, Copper(II) sulfate (B86663) (CuSO₄).

    • Prepare a stock solution of a metal ion indicator that changes color upon binding to the metal ion (e.g., Pyrocatechol Violet).

  • Assay Setup:

    • In a 96-well plate, add the buffer solution, the metal ion indicator, and deionized water.

    • Initiate the reaction by adding the metal ion solution to each well.

    • Include a control well with no buffer to observe the unchelated metal-indicator complex.

  • Data Collection: Measure the absorbance of each well at the appropriate wavelength for the chosen indicator using a plate reader.

  • Data Analysis: A decrease in absorbance in the presence of the buffer compared to the control indicates that the buffer is chelating the metal ions, preventing them from binding to the indicator. The extent of this decrease can be used to compare the relative chelating strengths of the buffers.

Visualizing the Buffer Selection Process

The decision-making process for selecting an appropriate buffer can be visualized as a logical workflow. The following diagram, created using the DOT language, illustrates the key considerations.

Buffer_Selection_Workflow Start Define Experimental Requirements pH_Range Required pH Range (7.0-8.0) Start->pH_Range Temp_Variation Significant Temperature Variations? pH_Range->Temp_Variation Metal_Ions Presence of Divalent Metal Ions? Temp_Variation->Metal_Ions No Low_Temp_Delta Select Buffer with Low |ΔpKa/°C| (e.g., HEPES, MOPS) Temp_Variation->Low_Temp_Delta Yes High_Temp_Delta Consider Buffers with Higher |ΔpKa/°C| with caution (e.g., TES) Temp_Variation->High_Temp_Delta No, but be aware Cell_Culture Application: Cell Culture? Metal_Ions->Cell_Culture No Minimal_Chelation Select Buffer with Minimal Metal Interaction (e.g., MOPS) Metal_Ions->Minimal_Chelation Yes Chelation_Concern Avoid Buffers with Known Chelation (e.g., HEPES, TES) Metal_Ions->Chelation_Concern Yes, and enzyme is metal-dependent RNA_Work Application: RNA/Electrophoresis? Cell_Culture->RNA_Work No HEPES_Choice HEPES is a common choice, monitor for light-induced toxicity Cell_Culture->HEPES_Choice Yes MOPS_Choice MOPS is a good alternative, check for concentration-dependent toxicity Cell_Culture->MOPS_Choice Yes, as alternative MOPS_RNA MOPS is highly recommended RNA_Work->MOPS_RNA Yes Final_Choice Final Buffer Selection RNA_Work->Final_Choice No Low_Temp_Delta->Metal_Ions High_Temp_Delta->Metal_Ions Minimal_Chelation->Cell_Culture Chelation_Concern->Cell_Culture HEPES_Choice->RNA_Work MOPS_Choice->RNA_Work MOPS_RNA->Final_Choice

A workflow for selecting a Good's buffer for physiological pH applications.

References

A Researcher's Guide to Zwitterionic Buffers: A Comparative Analysis for Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of life sciences and drug development, maintaining a stable pH is paramount to experimental success. Zwitterionic buffers, often referred to as "Good's buffers," have become indispensable tools in biological research for their ability to provide stable pH conditions within the physiological range (pH 6-8) while minimizing interference with biological processes.[1][2] This guide provides a comparative analysis of common zwitterionic buffering agents, offering the data and methodologies necessary for researchers to make informed decisions and cross-validate their results.

Comparative Analysis of Common Zwitterionic Buffers

The selection of an appropriate buffer is a critical step in experimental design. Factors such as the desired pH range, the presence of metal ions, and the specific biological system under investigation must be carefully considered. The table below summarizes the key properties of several widely used zwitterionic buffers to facilitate this selection process.

BufferpKa (at 25°C)Useful pH RangeMetal Ion BindingKey AdvantagesPotential Disadvantages & Considerations
HEPES 7.56.8 – 8.2Negligible with most common divalent cationsHigh water solubility; widely used in cell culture; stable buffering capacity.[3][4][5][6]Can produce reactive oxygen species (ROS) like hydrogen peroxide when exposed to light, which can be cytotoxic.[7][8]
PIPES 6.86.1 – 7.5Does not form stable complexes with most metal ions.[5][6]Ideal for systems containing metal ions; used in protein purification via chromatography.[5][6][9]Poorly soluble in water; must be dissolved in an alkaline solution (e.g., aqueous NaOH).[5][10]
MOPS 7.26.5 – 7.9NegligibleCompatible with proteins and nucleic acids; often used in RNA electrophoresis.[9][11]Can be toxic to some mammalian cells at concentrations above 20 mM.[12]
Tris 8.17.0 – 9.0Forms complexes with heavy metals like Cu²⁺.[9]Widely used in molecular biology, particularly for protein and nucleic acid work.[11][13]pKa is highly temperature-dependent; can penetrate cell membranes and may be toxic to some cells.[9]
EPPS 8.07.3 - 8.7Does not form stable complexes with most metal ions.[9]Suitable for experiments requiring precise pH control without metal ion interference.[9]Less commonly used than HEPES or Tris, so less literature is available on its specific interactions.
TES 7.46.8 - 8.2Can form complexes with certain metal ions.[9]Useful for a variety of biochemical assays within the physiological pH range.[14]Potential for metal ion chelation should be considered in relevant experiments.[9]

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies are essential. Below are protocols for preparing a standard zwitterionic buffer and for conducting an experiment to cross-validate results using different buffers.

Protocol 1: General Preparation of a 1 M Zwitterionic Buffer Stock Solution (e.g., HEPES)

This protocol outlines the fundamental steps for preparing a concentrated buffer stock solution, which can then be diluted to the desired working concentration for various experiments.[15][16]

Materials:

  • HEPES (free acid powder)

  • Deionized (DI) water

  • 10 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and a volumetric flask

Procedure:

  • Calculate the required mass: To prepare 1 liter of a 1 M HEPES solution, you will need the molecular weight of HEPES (238.3 g/mol ). Mass = 1 mol/L * 238.3 g/mol * 1 L = 238.3 g.

  • Dissolve the buffer agent: Add approximately 800 mL of DI water to a beaker with a magnetic stir bar. Slowly add the 238.3 g of HEPES powder while stirring continuously.

  • Adjust the pH: Once the powder is fully dissolved, place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Slowly add the 10 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the desired pH (e.g., 7.4) is reached.

  • Bring to final volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsewater to the flask to ensure all the buffer is transferred. Add DI water to bring the final volume to the 1 L mark.

  • Sterilization and Storage: For applications requiring sterility, such as cell culture, filter the buffer solution through a 0.22 µm filter. Store the stock solution at 4°C.

Protocol 2: Cross-Validation of a Kinase Assay Using Different Buffers

This experiment is designed to determine if the choice of zwitterionic buffer affects the activity of a specific enzyme. By comparing results from assays buffered with HEPES, PIPES, and MOPS, a researcher can identify potential buffer-specific artifacts.

Objective: To measure the activity of a hypothetical Kinase X in three different zwitterionic buffer systems at pH 7.0.

Materials:

  • Purified Kinase X enzyme

  • Peptide substrate for Kinase X

  • [γ-³²P]-ATP (radiolabeled ATP)

  • 1 M stock solutions of HEPES, PIPES, and MOPS, all adjusted to pH 7.0

  • Other necessary reaction components (e.g., MgCl₂, DTT)

  • Phosphocellulose paper, wash buffer (e.g., phosphoric acid), and scintillation counter

Procedure:

  • Prepare Reaction Master Mixes: For each buffer to be tested, prepare a master mix. Each mix will contain all reaction components except the enzyme. The final concentration of each buffer in the reaction should be identical (e.g., 50 mM).

    • HEPES Master Mix (Final Conc.): 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 100 µM Peptide Substrate, 100 µM [γ-³²P]-ATP.

    • PIPES Master Mix (Final Conc.): 50 mM PIPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 100 µM Peptide Substrate, 100 µM [γ-³²P]-ATP.

    • MOPS Master Mix (Final Conc.): 50 mM MOPS (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 100 µM Peptide Substrate, 100 µM [γ-³²P]-ATP.

  • Initiate Kinase Reactions: Aliquot the master mixes into separate reaction tubes. To start the reaction, add a defined amount of Kinase X to each tube. Include a negative control for each buffer system that contains no enzyme.

  • Incubate: Incubate all reactions at the optimal temperature for Kinase X (e.g., 30°C) for a specific time (e.g., 15 minutes).

  • Stop Reactions and Spot: Stop the reactions by spotting a small volume of each reaction mixture onto a piece of phosphocellulose paper.

  • Wash and Count: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP. Allow the papers to dry.

  • Data Analysis: Measure the amount of incorporated radiolabel on each paper using a scintillation counter. The counts per minute (CPM) are directly proportional to kinase activity.

  • Compare Results: Create a table or bar graph to compare the kinase activity (in CPM) across the three different buffer conditions. Significant variations may indicate that one or more buffers are interacting with the assay components.

Visualizing Workflows and Pathways

Diagrams can clarify complex decision-making processes and biological systems. The following visualizations are provided in the DOT language for use with Graphviz.

Buffer Selection Workflow

This flowchart provides a logical path for selecting an appropriate zwitterionic buffer for a new experiment.

BufferSelection start Start: Define Experimental Needs ph_range What is the target pH range? start->ph_range ph_low pH < 6.5 ph_range->ph_low Acidic ph_phys pH 6.5 - 8.0 ph_range->ph_phys Physiological ph_high pH > 8.0 ph_range->ph_high Alkaline metal_ions Does the assay involve metal ions (e.g., Ca²⁺, Mg²⁺, Cu²⁺)? metal_yes Yes metal_ions->metal_yes Yes metal_no No metal_ions->metal_no No redox Is the system sensitive to light or redox reactions? redox_yes Yes redox->redox_yes Yes redox_no No redox->redox_no No solubility Is high water solubility critical? solubility_no No solubility->solubility_no Insoluble in water buffer_pipes Consider PIPES ph_low->buffer_pipes buffer_hepes_mops Consider HEPES or MOPS ph_phys->buffer_hepes_mops buffer_tris_epps Consider Tris or EPPS ph_high->buffer_tris_epps buffer_pipes->solubility buffer_hepes_mops->metal_ions buffer_tris_epps->metal_ions avoid_tris Avoid Tris (metal binding) metal_yes->avoid_tris metal_no->redox avoid_hepes Avoid HEPES (ROS generation) redox_yes->avoid_hepes

Caption: A decision tree for selecting a zwitterionic buffer.

Hypothetical Signaling Pathway and Buffer Interference

The choice of buffer can have unintended consequences on the system being studied. For example, in a kinase cascade, the buffer could chelate essential metal cofactors or introduce reactive species that alter the signaling outcome.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_interference Potential Buffer Interference Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Gene Expression TF->Gene info1 A buffer that chelates Mg²⁺ could inhibit Kinase A and B activity. info2 ROS generated by HEPES in light could non-specifically oxidize and alter protein function.

Caption: A generic kinase cascade showing points of potential buffer interference.

Conclusion

Zwitterionic buffers are powerful tools, but they are not inert. As demonstrated, the choice of buffering agent can influence experimental outcomes, from altering enzyme kinetics to inducing cytotoxicity. It is crucial for researchers in all fields, particularly drug development where accuracy is critical, to understand the properties of their chosen buffer. Cross-validating key findings with a second, chemically distinct buffer is a robust strategy to ensure that observed effects are biological in nature and not artifacts of the experimental conditions. This practice enhances the reliability and reproducibility of scientific data.

References

Choosing the Right Stage: A Comparative Guide to HEPPSO and Phosphate Buffers in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a buffer system is a critical decision that can significantly impact the outcome of enzymatic assays. The buffer not only maintains a stable pH, essential for enzyme activity, but can also influence enzyme kinetics and stability. This guide provides a detailed comparison of two commonly used buffers, HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) and phosphate (B84403) buffers, offering insights into their respective advantages and disadvantages to aid in the selection of the most appropriate buffer for your specific enzymatic reaction.

At a Glance: this compound vs. Phosphate Buffer

FeatureThis compoundPhosphate Buffer
Effective pH Range 7.1–8.5[1][2]~6.0–8.0[3]
Chemical Nature Zwitterionic[1][2]Anionic
Metal Ion Interaction Forms complexes with Cu(II) ions[1][2].Can precipitate with divalent cations like Ca²⁺ and Mg²⁺[3][4]. May inhibit metalloenzymes[3][5].
Physiological Relevance Generally considered biocompatible.Highly relevant to physiological conditions.
Potential for Interference Can form radicals, not suitable for redox reactions[2].Can act as a substrate or product, interfering with some enzyme assays (e.g., phosphatases)[3][5]. Can inhibit kinases[3][6].
Temperature Sensitivity Generally low pKa shift with temperature.Minimal pH change with temperature fluctuations.[7]
Advantages Good buffering capacity in its pH range, zwitterionic nature can reduce non-specific interactions.Physiologically relevant pH range, high buffering capacity around neutral pH, cost-effective, and readily available.[3][8]
Disadvantages Potential interaction with specific metal ions, may not be suitable for all assay types (e.g., redox).Potential for enzyme inhibition, precipitation with certain ions, and interference in assays involving phosphate transfer.[3][4][5]

Performance Considerations

The choice between this compound and phosphate buffer is not a one-size-fits-all decision and should be guided by the specific requirements of the enzyme and the assay.

This compound , a zwitterionic "Good's" buffer, is beneficial in its effective pH range of 7.1 to 8.5.[1][2] Its zwitterionic nature can minimize interactions with enzymes and other components of the assay. However, a key consideration is its known ability to form complexes with copper (II) ions, which could be a significant factor in reactions involving metalloenzymes that utilize copper as a cofactor.[1][2] Furthermore, its propensity to form radicals makes it unsuitable for redox reactions.[2]

Phosphate buffer is a workhorse in many laboratories due to its physiological relevance, excellent buffering capacity around neutral pH, and cost-effectiveness.[3][8] However, it is not without its drawbacks. Phosphate ions can act as inhibitors for certain enzymes, particularly kinases and some metalloenzymes.[3][5][6] They can also participate in the enzymatic reaction itself, for example, in assays involving phosphatases, leading to inaccurate kinetic measurements.[5] Another significant limitation is the tendency of phosphate to precipitate with divalent cations such as calcium and magnesium, which are essential cofactors for many enzymes.[3][4]

Ultimately, the optimal buffer must be determined empirically for each specific enzyme and assay. A systematic approach involving a literature review for the enzyme of interest, consideration of potential interferences, and experimental validation is recommended.

Experimental Protocols

To empirically determine the optimal buffer for your enzymatic reaction, a direct comparison of enzyme performance in both this compound and phosphate buffer is recommended.

General Enzyme Assay Protocol for Buffer Comparison

This protocol outlines the basic steps for measuring and comparing enzyme activity in different buffer systems.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a minimal, neutral buffer (e.g., 20 mM HEPES, pH 7.5, with 10% glycerol). Store at an appropriate temperature (e.g., -80°C).

  • Substrate Stock Solution: Dissolve the substrate in deionized water or a suitable solvent to a high concentration.

  • Assay Buffers:

    • This compound Buffer: Prepare a 10X stock solution (e.g., 500 mM) of this compound, adjusted to the desired pH within its buffering range (7.1-8.5).

    • Phosphate Buffer: Prepare a 10X stock solution (e.g., 500 mM) of phosphate buffer (e.g., by mixing monobasic and dibasic sodium phosphate), adjusted to the same pH as the this compound buffer.

  • Other Components: Prepare stock solutions of any necessary cofactors, metal ions, or other additives.

2. Assay Procedure:

  • Prepare separate reaction mixtures in microplate wells or cuvettes, each containing one of the assay buffers at the final desired concentration (typically 20-100 mM).

  • Add the substrate and any other required components (cofactors, etc.) to the reaction mixtures. Ensure all components are at the same final concentration across all buffer conditions.

  • Pre-incubate the reaction mixtures at the desired assay temperature for 5-10 minutes.

  • Initiate the reaction by adding a small volume of diluted enzyme solution. The final enzyme concentration should be identical in all reactions.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

3. Data Analysis:

  • To determine kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations for each buffer system.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation.

  • Compare the kinetic parameters (Km, Vmax, and kcat/Km) obtained in this compound and phosphate buffers.

  • Assess enzyme stability in each buffer by pre-incubating the enzyme in each buffer for various time points before initiating the reaction and measuring the remaining activity.

Visualizing the Workflow and Concepts

To aid in the conceptualization of the experimental design and underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Execution cluster_analysis 3. Data Analysis & Comparison Enzyme Enzyme Stock Add_Enzyme Initiate Reaction (Add Enzyme) Enzyme->Add_Enzyme Substrate Substrate Stock Mix_H Reaction Mix (this compound) Substrate->Mix_H Mix_P Reaction Mix (Phosphate) Substrate->Mix_P This compound 10X this compound Buffer This compound->Mix_H Phosphate 10X Phosphate Buffer Phosphate->Mix_P Incubate Pre-incubate at Assay Temperature Mix_H->Incubate Mix_P->Incubate Incubate->Add_Enzyme Monitor Monitor Progress (Spectrophotometer) Add_Enzyme->Monitor Kinetics Calculate Initial Velocity & Kinetic Parameters (Km, Vmax) Monitor->Kinetics Compare Compare Performance Kinetics->Compare Stability Assess Enzyme Stability Stability->Compare Logical_Relationship cluster_enzyme Enzyme Properties cluster_buffer Buffer Characteristics pH_optimum Optimal pH pH_range Effective pH Range pH_optimum->pH_range Cofactors Cofactor Requirement (e.g., Metal Ions) Metal_binding Metal Ion Binding Cofactors->Metal_binding Reaction_Type Reaction Type (e.g., Redox, Phosphorylation) Interference Potential for Interference Reaction_Type->Interference Decision Optimal Buffer Selection pH_range->Decision Metal_binding->Decision Interference->Decision

References

A Researcher's Guide to Buffer Selection: Mitigating Variability and Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous control of experimental variables is paramount to achieving reproducible and reliable results. Among the many factors that can influence an experiment's outcome, the choice of buffer is a critical, yet often overlooked, variable. A buffer's primary role is to resist changes in pH, but its components can also interact with biomolecules, influence reaction kinetics, and affect the stability of proteins and cells.[1][2] This guide provides a comparative analysis of common buffer systems across several key applications, offering experimental data and detailed protocols to aid in the selection of the most appropriate buffer for your specific needs, thereby enhancing the reproducibility of your findings.

Buffer Selection for Enzyme Assays

The stability and activity of an enzyme are highly dependent on the pH and ionic environment of the assay solution.[3] While zwitterionic buffers, such as those in the Good's buffer series, are generally considered biochemically inert, the choice of a specific buffer can still significantly impact enzymatic reactions.[4][5] For instance, phosphate (B84403) buffers can inhibit some enzymes, while borate (B1201080) buffers can form complexes with biological molecules like sugars and nucleotides.[4][6]

Data Presentation: Comparison of Buffers for Enzyme Assays

Table 1: Physicochemical Properties of Common Enzyme Assay Buffers

Buffer SystempKa (at 25°C)Buffering RangeKey Considerations
Phosphate pKa1=2.15, pKa2=7.20, pKa3=12.35pH 6.2 - 8.2 (for pKa2)Can inhibit some enzymes (e.g., kinases) and forms complexes with divalent cations.[7]
Tris 8.06pH 7.5 - 9.0pH is highly temperature-dependent; can interfere in assays involving metal ions.[3]
HEPES 7.45 - 7.65pH 6.8 - 8.2Generally considered non-inhibitory and has negligible metal ion binding.[5][8]
MOPS 7.0 - 7.4pH 6.5 - 7.9Does not bind most metal ions; suitable for many biological systems.[5][8]
CAPS 10.4pH 9.7 - 11.1Well-suited for enzymes with a high pH optimum, like alkaline phosphatase.[9]
CHES 9.3pH 8.6 - 10.0A good alternative for enzymes with optimal activity in the mid-alkaline range.[9]
Borate 9.24pH 8.0 - 10.2Tends to form complexes with vicinal diols, which can inhibit enzymes that use cofactors like NAD⁺ or NADP⁺.[4]

Table 2: Impact of Buffer Choice on Kinetic Parameters of BLC23O Enzyme at pH 7.4

Buffer (50 mM)Km (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)
Phosphate 0.24 ± 0.010.11 ± 0.0010.46
HEPES 0.31 ± 0.010.28 ± 0.0030.90
Tris-HCl 0.42 ± 0.010.33 ± 0.0020.79
Data synthesized from a comparative enzyme kinetics study.[10]

Table 3: Comparative Thermal Stability (Tm) of a Protein in Various Buffers at pH 7.0

Buffer (50 mM)Melting Temperature (Tm) in °C
Sodium Phosphate 58
Tris 55
HEPES 54
MOPS 52
A higher Tm indicates greater thermal stability. Data from a representative thermal shift assay.[5]

Experimental Protocol: Comparative Analysis of Alkaline Phosphatase Activity

This protocol allows for the comparative evaluation of different alkaline buffers on enzyme performance.[9]

Objective: To determine the activity of alkaline phosphatase (ALP) at a pH of 10.0 using CAPS, CHES, and Borate buffer systems.

Materials:

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Buffer Stock Solutions (1 M, adjusted to pH 10.0): CAPS, CHES, Borate

  • Stop Solution (e.g., 3 M NaOH)

  • Spectrophotometer and cuvettes

Methodology:

  • Prepare Assay Buffers: Dilute the 1 M stock solutions of CAPS, CHES, and Borate to a final working concentration of 100 mM, pH 10.0.

  • Prepare Substrate Solution: Dissolve pNPP in each of the prepared 100 mM assay buffers to a final concentration of 10 mM.

  • Enzyme Reaction:

    • Pipette 900 µL of one of the pNPP substrate solutions into a cuvette.

    • Pre-incubate the cuvette at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 100 µL of an appropriate dilution of the ALP enzyme solution. Mix gently by inversion.

    • Immediately start monitoring the absorbance at 405 nm for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance curve.

    • Use the molar extinction coefficient of p-nitrophenol (18,500 M⁻¹cm⁻¹) to calculate enzyme activity.

    • Repeat the entire procedure for each of the three buffer systems.

  • Comparison: Compare the calculated enzyme activities across the CAPS, CHES, and Borate buffers to determine which buffer yields the highest and most stable activity for ALP.

Mandatory Visualization

G cluster_input Initial Considerations cluster_selection Buffer Selection cluster_validation Experimental Validation A Identify Enzyme's Optimal pH D Choose Buffer with pKa near Optimal pH A->D B Check for Metal Ion Dependence E Avoid Buffers that Chelate Essential Metal Ions (e.g., Phosphate, Citrate) B->E If Yes F Select Biochemically Inert Buffer (e.g., HEPES, MOPS) B->F If No C Review Literature for Known Buffer Effects C->D G Test Enzyme Activity in Selected Buffer D->G E->G F->G H Compare Against an Alternative Buffer G->H I Assess Stability (e.g., Thermal Shift Assay) H->I J Final Buffer Selection I->J

Caption: Logical workflow for selecting an appropriate enzyme assay buffer.

Buffer Impact on Nucleic Acid Electrophoresis

In DNA and RNA agarose (B213101) gel electrophoresis, the running buffer establishes the pH and provides ions to conduct the current. The choice of buffer can significantly affect the migration speed, resolution of DNA fragments, and the amount of heat generated during the run.[11] The two most common buffers are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), each with distinct advantages and disadvantages.[12]

Data Presentation: Comparison of DNA Electrophoresis Buffers

Table 4: Comparison of Common DNA Agarose Gel Electrophoresis Buffers

Buffer SystemKey PropertiesAdvantagesDisadvantagesBest For
TAE (Tris-Acetate-EDTA)Lower buffering capacity.Faster migration of large DNA fragments (>12 kb). Better for subsequent enzymatic reactions (e.g., cloning).[4][12]Generates more heat, can lead to gel melting on long runs. Lower resolution for small fragments.[4]High-quality separation of large DNA fragments.[12]
TBE (Tris-Borate-EDTA)Higher buffering capacity.Sharper bands and better resolution for small DNA fragments (<1 kb). Generates less heat.[11][12]Borate can inhibit some downstream enzymatic reactions. Slower migration.[12]Routine separation of small DNA fragments and PCR products.
Super Buffer Proprietary, often lithium-based.Allows for very high voltage runs (up to 25 V/cm), leading to very short run times (e.g., 10 min).[4]May be less effective for resolving very large DNA fragments. Can be more expensive.[12]Rapid screening of a large number of samples.[4]
Bicarbonate Low cost and simple preparation.Good performance for general DNA separation.[4]May have lower electrophoretic activity compared to specialized buffers.[4]Low-cost, general-purpose applications.

Experimental Protocol: Comparing DNA Separation in Different Electrophoresis Buffers

This protocol is adapted from a study comparing four different electrophoresis buffers.[4][13]

Objective: To compare the resolution and migration of DNA ladders in TAE, TBE, and Super Buffer systems.

Materials:

  • Agarose powder

  • Buffer Stock Solutions: 50x TAE, 10x TBE, Super Buffer concentrate

  • DNA Ladder (e.g., 1kb ladder)

  • 6x DNA Loading Dye

  • Horizontal gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Methodology:

  • Prepare Gels and Running Buffers:

    • Prepare three separate 1% agarose gels using 1x TAE, 1x TBE, and 1x Super Buffer, respectively. Ensure the same gel thickness and well size for all.

    • Fill the electrophoresis tanks with the corresponding 1x running buffer for each gel.

  • Sample Preparation:

    • Prepare three identical sets of DNA samples. For each, mix 5 µL of the 1kb DNA ladder with 1 µL of 6x loading dye.

  • Gel Loading and Electrophoresis:

    • Load the prepared DNA ladder samples into the wells of each of the three gels.

    • Run the gels in parallel.

      • For TAE and TBE, run at a constant voltage of 100V for 60 minutes.

      • For Super Buffer, run at a higher voltage as recommended by the manufacturer (e.g., 200V for 15 minutes).

  • Visualization and Analysis:

    • After electrophoresis, carefully remove the gels and stain with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Visualize the gels on a UV transilluminator and capture images.

  • Comparison:

    • Compare the migration distance of corresponding bands across the three buffers.

    • Assess the sharpness and resolution of the bands, particularly for both high and low molecular weight fragments.

    • Note any signs of gel overheating (e.g., smiling bands), especially in the TAE gel.

Mandatory Visualization

G cluster_run Electrophoresis Run A Prepare 3 Identical 1% Agarose Gels (TAE, TBE, Super Buffer) C Load Samples into Gels A->C B Prepare 3 Identical DNA Ladder Samples B->C D Run TAE & TBE Gels (e.g., 100V, 60 min) C->D E Run Super Buffer Gel (e.g., 200V, 15 min) C->E F Stain Gels with DNA Stain D->F E->F G Visualize on UV Transilluminator F->G H Compare Band Resolution, Sharpness, and Migration G->H

Caption: Experimental workflow for comparing electrophoresis buffers.

Buffer Selection for High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, mobile phase pH is a critical variable for controlling the retention of ionizable compounds. An improper choice of buffer can lead to poor peak shape, irreproducible retention times, and even column damage.[14] The buffer should have a pKa within +/- 1 unit of the desired mobile phase pH to provide adequate buffering capacity.

Data Presentation: Comparison of Buffers for HPLC

Table 5: Properties of Common Buffers for Reversed-Phase HPLC

BufferpKa (25°C)Useful pH RangeUV Cutoff (approx.)Key Considerations
Phosphate 2.1, 7.2, 12.31.1-3.1, 6.2-8.2< 200 nmMost common for UV detection. Can enhance silica (B1680970) dissolution at high pH.[14][15]
Acetate 4.83.8-5.8~210 nmGood for pH range between phosphate's buffering zones.[14]
Formate (B1220265) 3.82.8-4.8~210 nmVolatile; first choice for LC-MS applications at low pH.[15]
TFA 0.5< 1.5~210 nmActs as an ion-pairing reagent but can cause significant ion suppression in LC-MS.[15]
Ammonia 9.28.2-10.2< 200 nmVolatile buffer for high-pH applications in LC-MS.

Experimental Protocol: Assessing Buffer Impact on HPLC Separation

Objective: To assess the impact of mobile phase buffer (e.g., phosphate vs. formate) on the retention time and peak shape of a mixture of acidic, basic, and neutral compounds.

Materials:

  • Reversed-phase HPLC system with UV or MS detector

  • C18 column

  • Mobile Phase A1: 0.1% Formic Acid in Water

  • Mobile Phase A2: 20 mM Potassium Phosphate, pH 2.8

  • Mobile Phase B: Acetonitrile

  • Analyte Mix: A solution containing an acidic compound, a basic compound, and a neutral compound.

Methodology:

  • Method 1: Formate Buffer

    • Equilibrate the C18 column with a mobile phase composition of 95% Mobile Phase A1 and 5% Mobile Phase B.

    • Inject the analyte mix.

    • Run a gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Record the chromatogram, noting the retention times, peak widths, and tailing factors for each analyte.

  • Method 2: Phosphate Buffer

    • Thoroughly flush the HPLC system to remove all traces of the formate buffer.

    • Equilibrate the same C18 column with 95% Mobile Phase A2 and 5% Mobile Phase B.

    • Inject the same analyte mix.

    • Run the identical gradient as in Method 1.

    • Record the chromatogram.

  • Comparison and Analysis:

    • Compare the retention times of the acidic and basic analytes between the two methods. The neutral analyte should have a similar retention time in both.

    • Evaluate the peak shape (asymmetry, tailing factor) for all compounds in both buffer systems.

    • Determine which buffer provides better separation and peak shape for the specific analyte mixture.

Mandatory Visualization

G cluster_mobile Mobile Phase cluster_stationary Stationary Phase (C18) cluster_analyte Analyte M Buffer Ions (e.g., HPO4²⁻) A_ion Analyte⁺ (Ionized) M->A_ion Ion Pairing / Suppression S Solvent SP Si-O-Si-(CH2)17-CH3 A_ion->SP Reduced Interaction (Elution) A_neu Analyte (Neutral) A_neu->SP Hydrophobic Interaction (Retention)

Caption: Buffer ions influence analyte charge state and interaction with the stationary phase in HPLC.

Buffering Systems in Mammalian Cell Culture

Maintaining a stable physiological pH (typically 7.2 - 7.4) is critical for the growth, viability, and function of mammalian cells in culture.[16][17] The two most common systems used to achieve this are the natural bicarbonate-CO₂ system and a synthetic zwitterionic buffer like HEPES.

Data Presentation: Comparison of Cell Culture Buffering Systems

Table 6: Comparison of Buffering Systems for Mammalian Cell Culture

Buffering SystemMechanismAdvantagesDisadvantages
Sodium Bicarbonate / CO₂ Relies on the chemical equilibrium between CO₂, carbonic acid, and bicarbonate.Nutritionally beneficial for cells; relatively low cost.Requires a controlled CO₂ atmosphere (typically 5-10%) in an incubator to maintain pH.[17] Suboptimal buffering capacity as pKa is ~6.3.[16]
HEPES A synthetic zwitterionic buffer with a pKa near physiological pH.Provides powerful, stable pH control independent of CO₂ levels.[16] Useful for experiments conducted outside a CO₂ incubator.Can be cytotoxic at high concentrations (>20 mM) for some cell lines. More expensive than bicarbonate.[8]

Experimental Protocol: Assessing the Impact of Buffer System on Cell Growth

Objective: To compare the effect of a bicarbonate-only versus a HEPES-supplemented medium on the proliferation and viability of a specific cell line.

Materials:

  • Adherent mammalian cell line (e.g., HeLa)

  • Basal cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sodium Bicarbonate solution

  • HEPES solution (1 M)

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated counter)

  • Viability stain (e.g., Trypan Blue)

  • Multi-well plates (e.g., 24-well)

Methodology:

  • Prepare Media:

    • Medium A (Bicarbonate only): Basal medium supplemented with 10% FBS, 1% Pen-Strep, and a standard concentration of sodium bicarbonate (e.g., 2.2 g/L).

    • Medium B (HEPES-supplemented): Medium A further supplemented with 25 mM HEPES.

  • Cell Seeding:

    • Culture and expand the cell line in standard bicarbonate-buffered medium.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Count the cells and determine viability.

    • Seed the cells into a 24-well plate at a density of 2 x 10⁴ cells per well. Add cells to 12 wells with Medium A and 12 wells with Medium B.

  • Incubation: Incubate the plate in a standard cell culture incubator (37°C, 5% CO₂).

  • Cell Counting and Viability Assessment:

    • At 24, 48, and 72-hour time points, harvest cells from 3 replicate wells for each medium type.

    • To harvest, remove the medium, wash with PBS, add Trypsin-EDTA, and then neutralize with the respective culture medium.

    • Determine the total cell count and viability (using Trypan Blue exclusion) for each sample.

  • Data Analysis:

    • Plot a growth curve (cell number vs. time) for each medium condition.

    • Compare the doubling time and the percentage of viable cells between the two conditions.

    • Assess if the addition of HEPES provides any advantage or disadvantage for the growth and health of the cell line under standard CO₂ incubation.

Mandatory Visualization

G cluster_pathway Example: Growth Factor Signaling GF Growth Factor Rec Receptor GF->Rec Kinase1 Kinase 1 Rec->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Prolif Cell Proliferation TF->Prolif Buffer Buffer Component (e.g., Metal Chelation) Buffer->Kinase1 Inhibition

Caption: Potential buffer interference in a simplified cell signaling pathway.

References

performance differences between HEPPSO and TRIS buffer in molecular biology applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a stable pH is a cornerstone of experimental success and reproducibility. The choice of buffering agent can significantly impact the activity, stability, and interactions of biological molecules. This guide provides an objective comparison of two common biological buffers, HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid)) and TRIS (tris(hydroxymethyl)aminomethane), detailing their performance in various molecular biology applications, supported by their physicochemical properties and general experimental protocols.

Comparative Analysis of Physicochemical Properties

This compound is a zwitterionic buffer, part of the "Good's" buffers series, while TRIS is a primary amine that has been a workhorse in molecular biology labs for decades.[1][2] Their fundamental chemical differences dictate their optimal uses and limitations.

FeatureThis compoundTRIS (Tris-HCl)
Chemical Family Zwitterionic, PiperazinicPrimary Amine
pKa at 25°C ~7.8~8.1[3][4]
Effective pH Range 7.1–8.5[2]7.0–9.0[3][4][5]
Temperature Dependence (ΔpKa/°C) LowHigh (~ -0.031)[6]
Metal Ion Interaction Forms a complex with Cu(II) ions.[2]Can chelate some metal ions. Known to form complexes with various metals.[6][7]
Biological Membrane Permeability Impermeable (Zwitterionic)[8]Permeable
Reactivity Generally low, but can form radicals.[2]Reactive primary amine can interfere with certain assays (e.g., DEPC treatment for RNA work).[1][8]

Performance in Key Molecular Biology Applications

The ideal buffer choice is highly dependent on the specific experimental context.

Nucleic Acid and Protein Electrophoresis

TRIS is the undisputed standard for electrophoresis.[9] It is the core component of TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) buffers for separating DNA and RNA, and Tris-glycine buffers for SDS-PAGE protein separation.[5][9][10] In these systems, TRIS maintains a stable pH, ensuring a uniform electric field for predictable migration and sharp banding of molecules.[10]

This compound , while not commonly used for standard electrophoresis, finds a niche application as an ampholytic separator for creating pH gradients in isoelectric focusing (IEF), a technique for separating proteins based on their isoelectric point.[2][11]

Enzyme Assays

The choice of buffer is critical for enzyme kinetics, as it must maintain a stable pH without inhibiting the enzyme's activity.

TRIS is widely used but has notable drawbacks. Its pH is highly sensitive to temperature changes; a buffer prepared at 4°C will have a significantly different pH when used at a typical assay temperature of 37°C.[8] Furthermore, its primary amine can be reactive and interfere with assay components.[1] However, in some cases, TRIS has been shown to enhance the catalytic activity of certain enzymes, such as α-chymotrypsin.[12]

This compound , as a "Good's" buffer, was designed for minimal biological interaction.[2] It exhibits a much lower pH shift with temperature, providing more stable conditions for temperature-sensitive assays.[6] However, its known interaction with copper (II) ions means it should be used with caution in assays involving metalloenzymes or copper-dependent reactions.[2] Despite this, it has been found suitable for use with the bicinchoninic acid (BCA) protein assay.[2]

Polymerase Chain Reaction (PCR)

TRIS is a standard component of most PCR reaction buffers, typically at a concentration of 10-50 mM and a pH of 8.3-9.0.[13][14] It plays a crucial role in maintaining a stable pH through the thermal cycling process and works in synergy with magnesium ions (Mg²⁺), an essential cofactor for DNA polymerase activity.[14][15]

This compound is not typically used in standard PCR formulations. While its zwitterionic nature and stable pH could theoretically be beneficial, the widespread optimization and validation of Tris-based PCR buffers have made them the default choice.

Cell Culture

Maintaining a stable physiological pH is vital for cell viability and growth.

TRIS can be toxic to some cells at higher concentrations and is generally not the preferred buffer for animal cell culture.[16][17] Its significant temperature-dependent pH shifts can also pose a problem when moving cultures between a 37°C incubator and a room-temperature biosafety cabinet.[8]

This compound , like its close relative HEPES, is well-suited for cell culture applications.[18][19] Its zwitterionic nature prevents it from crossing the cell membrane, and its pKa is close to physiological pH.[8] Most importantly, its low pH sensitivity to temperature changes ensures a more stable environment for the cells.[6]

Detailed Experimental Protocols

Protocol 1: Preparation of a 1 M TRIS-HCl Stock Solution (pH 8.0)

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris base) (FW: 121.14 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water (dH₂O)

  • pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

Methodology:

  • Weigh 121.14 g of Tris base and add it to a beaker containing approximately 800 mL of dH₂O.

  • Place the beaker on a magnetic stirrer and stir until the Tris base is completely dissolved.

  • Calibrate the pH meter at the temperature at which the buffer will be used.

  • Slowly add concentrated HCl to the solution while monitoring the pH. Continue adding acid dropwise until the pH reaches 8.0.

  • Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

  • Sterilize by autoclaving if required for the application. Store at room temperature.

Protocol 2: Preparation of a 1 M this compound Stock Solution (pH 7.8)

Materials:

  • This compound (FW: 268.33 g/mol )

  • 10 N Sodium Hydroxide (NaOH)

  • Deionized water (dH₂O)

  • pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

Methodology:

  • Weigh 268.33 g of this compound and add it to a beaker containing approximately 800 mL of dH₂O.[20]

  • Place the beaker on a magnetic stirrer and stir to dissolve the powder.

  • Calibrate the pH meter.

  • Slowly add 10 N NaOH to the solution while stirring and monitoring the pH. Continue adding base dropwise until the desired pH of 7.8 is reached.[20]

  • Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with dH₂O.[20]

  • Sterilize by filtration through a 0.22 µm filter. Store at 4°C.[21]

Protocol 3: Experimental Comparison of Buffering Capacity via Acid-Base Titration

Objective: To experimentally determine and compare the buffering capacity of this compound and TRIS buffers.

Methodology:

  • Prepare 100 mL of a 50 mM solution of both this compound and TRIS-HCl, each adjusted to a starting pH of 7.8.

  • Set up a titration apparatus with a calibrated pH meter and a burette containing a standardized 0.1 M HCl solution.

  • Place the beaker with the 50 mM TRIS-HCl solution on a magnetic stirrer.

  • Record the initial pH. Add 0.5 mL increments of 0.1 M HCl from the burette, recording the pH after each addition until the pH drops below 6.8.

  • Repeat the exact procedure for the 50 mM this compound solution.

  • Plot the pH versus the volume of HCl added for each buffer. The buffering capacity is indicated by the "flatter" region of the titration curve. The buffer with the smaller change in pH per unit of acid added has the higher buffering capacity in that specific range.

Diagrams and Visualizations

Buffer_Selection_Workflow cluster_input Experimental Requirements cluster_decision Buffer Evaluation cluster_output Buffer Choice Start Define Application (e.g., PCR, Cell Culture, SDS-PAGE) pH_Range Required pH Range? Start->pH_Range Temp_Sens Temperature Sensitive? pH_Range->Temp_Sens Yes Reconsider Re-evaluate / Other Buffer pH_Range->Reconsider No Metal_Ions Metal Ions Present? (e.g., Cu²⁺) Temp_Sens->Metal_Ions No Select_this compound Select this compound Temp_Sens->Select_this compound Yes Reactivity Reactive Components? (e.g., DEPC) Metal_Ions->Reactivity No Select_TRIS Select TRIS Metal_Ions->Select_TRIS Yes (Cu²⁺) Reactivity->Select_TRIS No Reactivity->Select_this compound Yes (Amine)

Caption: Workflow for selecting between this compound and TRIS buffers.

Key_Decision_Factors Buffer {Buffer Choice|this compound vs. TRIS} Factors Key Factors pH Stability (Temp) Metal Ion Interaction Application Specificity Chemical Reactivity This compound This compound + Low ΔpKa/°C - Binds Cu²⁺ + Good for Cell Culture + Low Reactivity Factors:p->this compound High Stability Needed Factors:m->this compound No Cu²⁺ Factors:a->this compound Cell Culture, IEF Factors:r->this compound Amine-reactive agents TRIS TRIS - High ΔpKa/°C + General Purpose + Standard for Electrophoresis/PCR - Reactive Amine Group Factors:p->TRIS Temp Not Critical Factors:m->TRIS Cu²⁺ Present Factors:a->TRIS Electrophoresis, PCR Factors:r->TRIS Standard Assays

References

Safety Operating Guide

Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-propanesulfonic acid)), a common zwitterionic buffering agent used in biochemical and molecular biology research.[1]

This compound is generally not classified as a hazardous substance; however, it is crucial to handle it with care and adhere to standard laboratory safety protocols.[2] Waste disposal must always comply with local, regional, and national regulations.[3][4][5] Do not empty this compound solutions into drains or release them into the environment.[3][5]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, appropriate personal protective equipment should be worn. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]

  • Body Protection: A laboratory coat or other protective clothing is recommended.[3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[3]

Step-by-Step Disposal Procedure

The following steps outline the recommended procedure for the disposal of this compound waste.

  • Waste Collection:

    • Collect this compound waste, whether in solid form or in a buffer solution, in a designated and clearly labeled waste container.

    • The container should be suitable for chemical waste, leak-proof, and kept closed when not in use.[2][6]

  • Segregation:

    • Do not mix this compound waste with other incompatible chemical wastes.[6] While this compound is stable under normal conditions, mixing it with other chemicals could lead to unforeseen reactions.[4]

    • Solid waste should be collected separately from liquid waste.

  • Accidental Spill Cleanup:

    • In the event of a spill, ensure adequate ventilation.[3]

    • For solid this compound, sweep up the material and place it into a suitable container for disposal.[2][3]

    • For this compound solutions, absorb the spill with an inert material and place it in the designated waste container.

    • Avoid creating dust if handling the solid form.[2]

  • Final Disposal:

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

    • Dispose of the collected this compound waste through a licensed disposal company or your institution's Environmental Health and Safety (EHS) office.[2][6]

    • Contaminated packaging and containers should be treated as unused product and disposed of in the same manner.[2]

This compound Properties and Hazard Data

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueCitation(s)
Physical State Solid (white crystalline powder) or Liquid (in solution)[3][4]
Molecular Formula C₉H₂₀N₂O₅S[1]
Molecular Weight 268.33 g/mol [1]
Solubility Miscible with water[3]
NFPA Health Hazard 0[3]
NFPA Flammability Hazard 0[3]
NFPA Instability Hazard 0[3]
Hazardous Decomposition Under fire conditions, may produce Nitrogen oxides (NOx) and Sulfur oxides.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

HEPPSO_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill 2. Assess Situation: Spill or Routine Disposal? ppe->assess_spill spill_cleanup 3a. Spill Cleanup: Sweep/Absorb into Container assess_spill->spill_cleanup Spill routine_collection 3b. Routine Disposal: Collect in Designated Container assess_spill->routine_collection Routine label_container 4. Label Waste Container 'this compound Waste' spill_cleanup->label_container routine_collection->label_container store_waste 5. Store in Designated Area (Keep Container Closed) label_container->store_waste contact_ehs 6. Arrange for Disposal (Contact EHS or Licensed Vendor) store_waste->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HEPPSO
Reactant of Route 2
Reactant of Route 2
HEPPSO

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。